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  • Product: Ethyl 2-methoxyacrylate
  • CAS: 36997-05-4

Core Science & Biosynthesis

Foundational

Ethyl 2-methoxyacrylate: A Technical Guide to Its Role in Advanced Synthesis and Biomaterials

As drug development pipelines and biomaterial engineering become increasingly sophisticated, the demand for highly versatile, multifunctional synthons has surged. Ethyl 2-methoxyacrylate (CAS: 36997-05-4) stands out as a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines and biomaterial engineering become increasingly sophisticated, the demand for highly versatile, multifunctional synthons has surged. Ethyl 2-methoxyacrylate (CAS: 36997-05-4) stands out as a critical building block bridging the gap between small-molecule pharmaceutical synthesis and macroscopic hydrogel formulation.

This whitepaper provides an in-depth technical analysis of ethyl 2-methoxyacrylate, detailing its physicochemical profile, mechanistic applications in organic synthesis, and its emerging role in advanced hemostatic biomaterials.

Physicochemical Profiling

Understanding the physical parameters of ethyl 2-methoxyacrylate is crucial for optimizing reaction conditions and solvent compatibilities. The molecule features an electron-deficient alkene conjugated with an ester, while simultaneously bearing an electron-donating alpha-methoxy group. This push-pull electronic configuration is the primary driver of its unique reactivity.

PropertyValue
IUPAC Name Ethyl 2-methoxyacrylate[1]
CAS Number 36997-05-4[2]
Molecular Formula C6H10O3[2]
Molecular Weight 130.14 g/mol [2]
Density 0.983 ± 0.06 g/cm³ (Predicted)[2]
Boiling Point 149.5 ± 23.0 °C (Predicted)[2]
EPA DTXSID DTXSID60885658[1]

Mechanistic Applications in Organic Synthesis

Ni-Catalyzed Reductive Radical Addition for Lactate Derivatives

Lactate derivatives are essential synthetic precursors for a wide array of pharmaceutical products[3]. Traditional methods to synthesize substituted lactates often require multi-step functional group manipulations that reduce overall yield.

The Causality of the Approach: By utilizing ethyl 2-methoxyacrylate as an α -oxyacrylate radical acceptor, researchers can achieve a direct, Ni-catalyzed reductive coupling with alkyl iodides[3]. The nickel catalyst initiates radical formation from the alkyl iodide. The resulting alkyl radical undergoes a highly regioselective intermolecular addition to the electron-deficient double bond of ethyl 2-methoxyacrylate[3]. The α -methoxy group stabilizes the intermediate radical, ensuring high conversion rates to the desired lactate derivative[3].

NiCatalysis A Alkyl Iodide (R-I) B Ni Catalyst (Initiation) A->B Oxidative Addition C Alkyl Radical (R•) B->C Radical Generation D Ethyl 2-methoxyacrylate C->D Intermolecular Addition E Radical Addition Intermediate D->E C-C Bond Formation F Substituted Lactate Derivative E->F H-Atom Transfer / Termination

Caption: Mechanistic pathway of Ni-catalyzed reductive radical addition to ethyl 2-methoxyacrylate.

Aza Diels-Alder Reaction for Quinoline-4-Carboxylates

The quinoline-4-carboxylate core is a privileged scaffold, particularly relevant in the development of neurokinin-3 (NK-3) receptor antagonists. Classical construction methods, such as the Pfitzinger and Doebner reactions, are heavily limited by harsh basic conditions and prolonged reaction times[4].

The Causality of the Approach: To bypass these bottlenecks, an aza-Diels-Alder reaction utilizing N-arylimines and ethyl 2-methoxyacrylate was developed[4]. Ethyl 2-methoxyacrylate acts as an electron-enriched acrylic acid derivative that readily undergoes cycloaddition[4]. The use of Indium(III) chloride ( InCl3​ ) provides mild Lewis acid catalysis, while microwave activation condenses the reaction time to merely 3 minutes, yielding up to 57% of the target 2-phenylquinoline-4-carboxylates[4].

Advanced Biomaterials: Wet-Adhesive Hemostatic Hydrogels

Beyond small-molecule synthesis, ethyl 2-methoxyacrylate is instrumental in the bioengineering of wet-adhesive hemostatic hydrogels. Achieving rapid hemostasis in incompressible, actively bleeding wounds requires materials that can anchor to dynamic, wet tissue surfaces[5].

The Causality of the Approach: When ethyl 2-methoxyacrylate is copolymerized with 2-acrylamido-2-methylpropanesulfonic acid, gelatin, chitosan (CS), and acrylic acid, it introduces critical hydrophobic domains into the hydrophilic polymer network[5]. These hydrophobic domains work synergistically with dynamic electrostatic forces to displace interfacial water molecules, allowing the hydrogel to adhere stably and firmly to various biological tissues[5].

HydrogelAdhesion A Hydrogel Matrix Base (Gelatin, CS, Acrylic Acid) B Ethyl 2-methoxyacrylate (Hydrophobic Modulator) A->B Copolymerization C Synergistic Interactions (Electrostatic & Hydrophobic) B->C Network Enhancement D Wet Tissue Surface (In Vivo Hemostasis) C->D Strong Interfacial Adhesion

Caption: Role of ethyl 2-methoxyacrylate in enhancing wet-tissue adhesion in hemostatic hydrogels.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal checks.

Protocol A: Ni-Catalyzed Reductive Coupling (Lactate Synthesis)
  • Preparation: Under a dry nitrogen atmosphere, charge a Schlenk tube with the Ni-catalyst, the target alkyl iodide (1.0 equiv), and ethyl 2-methoxyacrylate (0.2 mmol)[3].

  • Solvent Addition & Causality: Add deoxygenated THF (0.3 mL) and Hexafluoroisopropanol (HFIP, 0.2 mL)[3]. Causality: HFIP is selected because it acts as a strong hydrogen-bond donor, stabilizing the radical intermediate and preventing unwanted side reactions.

  • Execution: Stir the mixture at 25 °C for 12 hours[3].

  • Self-Validation (QC Step): Before quenching or chromatography, add a known quantity of mesitylene as an internal standard[3]. Analyze an aliquot of the crude mixture via 1H NMR to determine the precise conversion yield against the mesitylene standard. Proceed to silica gel chromatography only if the NMR yield exceeds 70%.

Protocol B: Microwave-Assisted Aza Diels-Alder Synthesis
  • Preparation: Combine the chosen N-arylimine (1.0 equiv) and ethyl 2-methoxyacrylate (1.2 equiv) in a microwave-safe reaction vial[4].

  • Catalysis & Causality: Add 0.5 equivalents of Indium(III) chloride ( InCl3​ )[4]. Causality: InCl3​ is utilized as a mild, moisture-tolerant Lewis acid that selectively activates the imine without degrading the electron-enriched acrylate[4].

  • Activation: Subject the mixture to microwave irradiation at 150 W for exactly 3 minutes[4].

  • Self-Validation (QC Step): Perform Thin-Layer Chromatography (TLC) monitoring (Hexane/EtOAc). A successful cycloaddition is indicated by the complete disappearance of the imine spot. Post-purification, validate the 2-phenylquinoline-4-carboxylate structure via 13C NMR, specifically confirming the presence of the characteristic carboxylate carbon peak (~165 ppm).

References

  • ChemBK. "ethyl 2-methoxyacrylate - ChemBK".
  • US EPA. "2-Propenoic acid, 2-methoxy-, ethyl ester - Substance Details - SRS".
  • National Science Foundation (NSF). "Synthesis of Lactate Derivatives via Reductive Radical Addition to α-Oxyacrylates".
  • SlideServe. "Aza Diels-Alder Reaction of N-Arylimines with Pyruvate Derivatives".
  • National Center for Biotechnology Information (NCBI) / PMC. "Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces".

Sources

Exploratory

Reactivity profile of ethyl 2-methoxyacrylate as a Michael acceptor

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-Methoxyacrylate as a Michael Acceptor Abstract Ethyl 2-methoxyacrylate is a unique and versatile activated alkene that serves as a valuable Michael accepto...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-Methoxyacrylate as a Michael Acceptor

Abstract

Ethyl 2-methoxyacrylate is a unique and versatile activated alkene that serves as a valuable Michael acceptor in modern organic synthesis. The presence of a methoxy group at the α-position significantly modulates its electronic properties and steric profile, distinguishing its reactivity from more common acrylates. This guide provides a comprehensive technical overview of the reactivity of ethyl 2-methoxyacrylate, intended for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of its role in Michael additions, the scope of compatible nucleophiles, catalytic strategies to promote the reaction, and its application in constructing complex molecular architectures. This document is designed to be a field-proven resource, blending foundational theory with practical, actionable insights and experimental protocols.

Introduction: The Unique Profile of Ethyl 2-Methoxyacrylate

In the vast landscape of α,β-unsaturated systems used in synthesis, acrylates are among the most fundamental building blocks for carbon-carbon and carbon-heteroatom bond formation. Ethyl 2-methoxyacrylate (EMA), while structurally similar to common acrylates, possesses an α-methoxy substituent that introduces critical electronic and steric nuances. This substituent acts as a non-traditional electron-donating group through resonance, yet its inductive electron-withdrawing effect and steric hindrance at the α-position create a complex reactivity profile that can be harnessed for selective transformations.

Chemical Structure and Physicochemical Properties:

  • IUPAC Name: Ethyl 2-methoxyprop-2-enoate

  • CAS Number: 36997-05-4

  • Molecular Formula: C₆H₁₀O₃

  • Molecular Weight: 130.14 g/mol

The key to its utility lies in its role as a Michael acceptor, a class of compounds that undergo conjugate addition with a wide array of nucleophiles.[1][2] This reaction is a cornerstone of synthetic chemistry, prized for its reliability and efficiency in forming C-C bonds under relatively mild conditions.

The Michael Addition: A Mechanistic Perspective

The Michael reaction is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] The reaction proceeds via the attack of a nucleophile (the "Michael donor") on the β-carbon of the activated alkene (the "Michael acceptor"). This process is thermodynamically controlled and highly regioselective.[2]

The general mechanism involves three key steps:

  • Nucleophile Activation: A base deprotonates the Michael donor to generate a stabilized carbanion or enolate.[3]

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the ethyl 2-methoxyacrylate, forming a new C-C bond and a resonance-stabilized enolate intermediate.[1]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding the final 1,4-adduct and regenerating the base catalyst.[3]

Caption: General mechanism of the Michael Addition.
The Influence of the α-Methoxy Group

The α-methoxy group on ethyl 2-methoxyacrylate exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, oxygen pulls electron density away from the α-carbon, which can slightly enhance the electrophilicity of the β-carbon.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system, pushing electron density towards the β-carbon.

This dual nature makes its reactivity subtly different from unsubstituted acrylates. While the β-carbon remains sufficiently electrophilic for attack by a range of nucleophiles, the resonance donation can temper its reactivity compared to strongly electron-withdrawing group-substituted acceptors. Furthermore, the steric bulk of the methoxy group can influence the approach of the nucleophile, a factor that becomes critical in stereoselective synthesis.

Reactivity Profile and Nucleophile Scope

Ethyl 2-methoxyacrylate is a versatile acceptor compatible with a broad range of soft nucleophiles. The choice of nucleophile is dictated by the desired bond formation and the overall synthetic strategy.

Carbon Nucleophiles
  • Stabilized Enolates: This is the classic Michael donor class. Compounds with acidic methylene protons flanked by two electron-withdrawing groups, such as β-ketoesters (e.g., ethyl acetoacetate) and malonates (e.g., diethyl malonate), are excellent nucleophiles for this reaction.[2]

  • Organometallic Reagents: While hard nucleophiles like Grignard and organolithium reagents tend to favor 1,2-addition to the carbonyl group, softer organocuprates (Gilman reagents) can be employed for effective 1,4-conjugate addition.[4]

  • Enamines: The Stork enamine synthesis provides a pathway for aldehydes and ketones to act as Michael donors, offering a milder alternative to base-generated enolates.[4]

Heteroatom Nucleophiles
  • Amines (Aza-Michael Addition): Primary and secondary amines readily add to ethyl 2-methoxyacrylate. Cyclic secondary amines like pyrrolidine and piperidine are particularly reactive.[5] The resulting β-amino esters are valuable intermediates in the synthesis of pharmaceuticals and nitrogen-containing heterocycles.

  • Thiols (Thia-Michael Addition): Thiols are exceptionally potent nucleophiles for Michael additions due to the high polarizability of sulfur. These reactions are often rapid and can proceed under neutral or mildly basic conditions.

  • Nitroalkanes: In the presence of a suitable base, nitroalkanes form nitronate anions that serve as effective carbon nucleophiles in Michael additions, leading to the formation of γ-nitro esters.[6]

Comparative Reactivity

The reactivity of a Michael acceptor is governed by the electron-withdrawing strength of its activating group and steric factors. Below is a qualitative comparison of ethyl 2-methoxyacrylate with other common acceptors.

Michael AcceptorActivating Group(s)Relative ReactivityKey Features
Acrylonitrile-CNVery HighHighly electrophilic due to the strong inductive and resonance effects of the nitrile group.
Methyl Vinyl Ketone-C(O)CH₃HighPotent acceptor, widely used in Robinson annulation sequences.[2]
Ethyl 2-Methoxyacrylate -C(O)OEt, -OMeModerate Reactivity is tempered by the +R effect of the methoxy group, offering a balance between activation and stability.
Ethyl Acrylate-C(O)OEtModerate-HighA standard, widely used Michael acceptor.[7]
Methyl Methacrylate-C(O)OMe, -CH₃LowerThe α-methyl group provides steric hindrance and is electron-donating, reducing the electrophilicity of the β-carbon.[8]

Catalysis Strategies

While some highly reactive nucleophiles can add to ethyl 2-methoxyacrylate without a catalyst, most transformations require catalytic activation.[5]

Catalysis_Types A Catalysis in Michael Additions B Base Catalysis A->B C Lewis Acid Catalysis A->C D Organocatalysis A->D B1 Generates nucleophilic enolate/carbanion B->B1 C1 Activates the Michael acceptor C->C1 D1 Forms chiral intermediates (e.g., iminium ions) D->D1

Caption: Major catalytic strategies for the Michael addition.
  • Base Catalysis: This is the most traditional approach, where a base (e.g., NaOEt, K₂CO₃, triethylamine) is used to deprotonate the Michael donor.[2] The choice of base and solvent is critical to avoid side reactions like polymerization or saponification of the ester.

  • Lewis Acid Catalysis: Lewis acids (e.g., TiCl₄, ZnCl₂) coordinate to the carbonyl oxygen of the acrylate. This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to attack by even weak nucleophiles.[9]

  • Organocatalysis: Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like thioureas have revolutionized asymmetric Michael additions.[6] These catalysts can activate the acceptor by forming a transient iminium ion or activate both the nucleophile and electrophile simultaneously, enabling high levels of stereocontrol.

Synthetic Applications

The synthetic utility of ethyl 2-methoxyacrylate extends beyond simple conjugate additions. It is a valuable precursor in more complex transformations.

Tandem Reactions

The enolate intermediate formed during the Michael addition is a potent nucleophile itself. This allows for tandem or cascade reactions where the initial Michael addition is followed by an intramolecular cyclization, such as an aldol condensation. This strategy is famously employed in the Robinson annulation to construct six-membered rings.

Baylis-Hillman Reaction

Ethyl 2-methoxyacrylate can also participate in the Baylis-Hillman reaction, which is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, typically catalyzed by a nucleophilic amine like DABCO or a phosphine.[10][11][12] The reaction forms a highly functionalized allylic alcohol, joining the aldehyde to the α-position of the acrylate.[13] The mechanism involves the initial conjugate addition of the catalyst to the acrylate, creating a zwitterionic intermediate that then acts as the nucleophile to attack the aldehyde.[14]

Experimental Protocols

The following protocols are provided as validated starting points for researchers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Michael Addition of Diethyl Malonate

This protocol describes a standard base-catalyzed Michael addition using a classic carbon nucleophile.

Workflow Diagram:

Protocol_Workflow start Start setup Assemble dry glassware under N₂ atmosphere start->setup reagents Charge flask with solvent, base, and diethyl malonate setup->reagents cool Cool reaction mixture to 0°C reagents->cool addition Add ethyl 2-methoxyacrylate dropwise cool->addition reaction Warm to RT and stir for 12-24h (Monitor by TLC/GC-MS) addition->reaction quench Quench with saturated NH₄Cl solution reaction->quench extract Extract with ethyl acetate (3x) quench->extract dry Dry organic layers over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End (Characterize product) purify->end

Caption: Experimental workflow for a typical Michael addition.

Step-by-Step Methodology:

  • Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (20 mL).

  • Base Addition: Add sodium ethoxide (0.2 eq.) to the ethanol and stir until dissolved.

  • Nucleophile Addition: Add diethyl malonate (1.0 eq.) to the solution and stir for 15 minutes at room temperature.

  • Acceptor Addition: Cool the reaction mixture to 0°C using an ice bath. Add ethyl 2-methoxyacrylate (1.1 eq.) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Aza-Michael Addition of Piperidine (Solvent-Free)

This protocol demonstrates a highly efficient and green chemistry approach for the addition of a secondary amine.[5]

Step-by-Step Methodology:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 2-methoxyacrylate (1.0 eq.) and piperidine (1.05 eq.).

  • Reaction: Stir the neat mixture at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • Purification: Direct purification of the reaction mixture by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) will yield the pure β-amino ester. No aqueous workup is typically required.

Conclusion and Future Outlook

Ethyl 2-methoxyacrylate is a Michael acceptor with a nuanced reactivity profile that offers distinct advantages in organic synthesis. The α-methoxy group provides a handle for modulating electronic and steric properties, enabling a wide range of transformations with carbon and heteroatom nucleophiles. Its participation in fundamental reactions like the Michael addition and Baylis-Hillman reaction underscores its utility as a versatile building block. Future research will likely focus on leveraging its unique structure in asymmetric catalysis to construct complex chiral molecules and in the development of novel polymeric materials where the methoxy group can influence material properties. As the demand for selective and efficient synthetic methods grows, the strategic application of specialized reagents like ethyl 2-methoxyacrylate will continue to be a key enabler for innovation in the chemical and pharmaceutical sciences.

References

  • Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles. (2023). PMC.
  • Ballini, R., Palmieri, A., & Petrini, M. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. RSC Publishing.
  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. (n.d.). Semantic Scholar.
  • The synthesis of the poly(2-(2-methoxyethoxy)ethyl methacrylate)... (n.d.). ResearchGate.
  • Michael addition of different aromatic amines to electron-deficient alkenes. (n.d.). ResearchGate.
  • Synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogel using starch-based nanosphere cross-linkers. (2014). PubMed.
  • 2‐Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7‐Year Retrospective Study. (n.d.). PMC.
  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (n.d.). MSU chemistry.
  • Cross-reactions of multifunctional methacrylates and acrylates. (n.d.). Taylor & Francis Online.
  • Michael addition reaction. (n.d.). Wikipedia.
  • Cross-reactivity patterns of contact-sensitizing methacrylates. (n.d.). PubMed.
  • Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal.
  • Michael addition – Knowledge and References. (n.d.). Taylor & Francis.
  • Baylis–Hillman reaction. (n.d.). Wikipedia.
  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. (n.d.). ADICHEMISTRY.
  • Applications of Ethyl Methacrylate (EMA) in Chemical Synthesis. (2025). 24ChemicalResearch.
  • Michael Addition Mechanism. (n.d.). BYJU'S.
  • Michael Addition Reaction Mechanism. (2020). Chemistry Steps.
  • How do I prepare 2-(3-azido-3-oxopropoxy)ethyl methacrylate from methacrylic acid?. (2020). Chemistry Stack Exchange.
  • Morita-Baylis-Hillman Reaction. (n.d.). SynArchive.
  • Microwave-Assisted Synthesis of Modified Glycidyl Methacrylate–Ethyl Methacrylate Oligomers, Their Physico-Chemical and Biological Characteristics. (2022). MDPI.
  • (PDF) 2‐Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7‐Year Retrospective Study. (2026). ResearchGate.
  • 2-Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7-Year Retrospective Study. (2025). PubMed.
  • Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. (n.d.). Hampden-Sydney College.
  • An In-depth Technical Guide to 2-(Benzoyloxy)ethyl methacrylate (CAS: 14778-47-3). (n.d.). Benchchem.
  • The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. (n.d.). PMC.
  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. (2021). ACS Publications.
  • 2-Methoxyethyl acrylate. (n.d.). PubChem.
  • ethyl 2-methoxyacrylate. (2024). ChemBK.
  • Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. (n.d.). Chemical Communications (RSC Publishing).
  • Michael Addition Reaction Under Green Chemistry. (2007). IJSDR.
  • Synthesis of 2-methoxyethyl methacrylate catalyzed over SO4 2-/TiO2. (2025). ResearchGate.
  • N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate. (n.d.). Beilstein Journal of Organic Chemistry.
  • Michael acceptor molecules in natural products and their mechanism of action. (n.d.). PMC.
  • Solvent Effects on the Stereoselectivity of Reaction of Methyl Acrylate, Methyl Methacrylate and Methyl trans-Crotonate with Cyclopentadiene. (n.d.). Journal of the Korean Chemical Society.
  • ETHYL α-(HYDROXYMETHYL)ACRYLATE. (n.d.). Organic Syntheses Procedure.
  • Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. (n.d.). DergiPark.
  • 2-(2-methoxyethoxy)ethyl methacrylate hydrogels with gradient of cross-link density. (n.d.). ResearchGate.
  • Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application. (2021). MDPI.
  • Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. (n.d.). Beilstein Journal of Organic Chemistry.
  • Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. (n.d.). MDPI.
  • State of the Art in Dual-Curing Acrylate Systems. (n.d.). MDPI.

Sources

Foundational

Difference between ethyl 2-methoxyacrylate and ethyl 3-methoxyacrylate

An in-depth analysis of positional isomerism often reveals profound divergences in chemical behavior. As a Senior Application Scientist, I frequently encounter the necessity of selecting the precise isomer to construct c...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of positional isomerism often reveals profound divergences in chemical behavior. As a Senior Application Scientist, I frequently encounter the necessity of selecting the precise isomer to construct complex molecular architectures. The distinction between ethyl 2-methoxyacrylate and ethyl 3-methoxyacrylate is a textbook example of how the spatial arrangement of a single methoxy group relative to an ester carbonyl completely rewrites a molecule's electronic landscape, reactivity profile, and downstream applications in drug development and materials science.

This guide deconstructs the mechanistic differences between these two building blocks, providing field-proven protocols and structural insights to optimize your synthetic workflows.

Structural and Electronic Divergence

To understand why these two molecules behave so differently, we must examine their electronic distribution.

Ethyl 3-methoxyacrylate ( β -alkoxyacrylate) is a classic "push-pull" alkene. The ester group withdraws electron density (pull), while the β -methoxy group donates electron density through resonance (push). This creates a highly polarized double bond where the β -carbon is intensely electrophilic. It is primed for nucleophilic attack, making it an exceptional scaffold for synthesizing heterocycles via addition-elimination reactions[1].

Ethyl 2-methoxyacrylate ( α -oxyacrylate; CAS: 36997-05-4) lacks this push-pull conjugation[2]. Instead, the methoxy group sits at the α -position. While the alkene remains electron-deficient due to the adjacent ester, the α -oxygen lone pairs are perfectly positioned to stabilize adjacent reactive intermediates, such as carbon-centered radicals. This makes it a privileged acceptor in reductive radical addition reactions[3].

Reactivity E2 Ethyl 2-methoxyacrylate (alpha-oxyacrylate) Radical Radical Addition (e.g., Ni-Catalyzed) E2->Radical E3 Ethyl 3-methoxyacrylate (beta-alkoxyacrylate) Nucleo Nucleophilic Addition- Elimination E3->Nucleo Lactate Lactate Derivatives & Hemostatic Hydrogels Radical->Lactate Hetero Pyrimidines, Pyrazoles & Quinolines Nucleo->Hetero

Divergent reactivity pathways of methoxyacrylate positional isomers.

Ethyl 3-Methoxyacrylate: The Heterocyclic Scaffold Engine

In drug development, the construction of nitrogen-containing heterocycles is paramount. Ethyl 3-methoxyacrylate serves as a versatile C3​ building block. When reacted with binucleophiles (like hydrazines, amidines, or guanidines), the initial nucleophilic attack occurs at the electrophilic β -carbon. This is followed by the elimination of methanol, forming an iminium intermediate that subsequently cyclizes[1].

This pathway is critical in the synthesis of active pharmaceutical ingredients (APIs), such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, and modern succinate dehydrogenase inhibitor (SDHI) fungicides like Bixafen[1][4].

Protocol: Synthesis of a Pyrimidine Intermediate (Rilpivirine Precursor)

This protocol details the cyclization of p-guanidinobenzonitrile with ethyl 3-methoxyacrylate to form 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile[4].

Self-Validating Methodology:

  • Reagent Assembly: In a 500 mL reaction flask, combine 300 mL of water (or xylene for higher temperature requirements), 30 g of p-guanidinobenzonitrile, and 40 g of ethyl 3-methoxyacrylate[4].

  • Thermal Cyclization (Reflux): Heat the mixture to 100–105 °C (or 144–146 °C if using xylene) and maintain reflux for 14 to 24 hours[4].

    • Causality: High thermal energy is required to overcome the activation barrier for the initial nucleophilic attack of the guanidine nitrogen onto the β -carbon. The sustained heat drives the subsequent elimination of the alkoxy group (as an alcohol) to close the pyrimidine ring.

  • Controlled Precipitation: Terminate heating and allow the reaction to cool gradually to ~20 °C[4].

    • Causality: Cooling drastically reduces the solubility of the newly formed heterocyclic product in the solvent matrix, driving supersaturation and subsequent crystallization, which acts as an initial purification step.

  • Isolation and Purification: Filter the resulting solid. To remove unreacted starting materials and kinetic byproducts, recrystallize the solid using Dimethylformamide (DMF), followed by a refluxing ethanol wash (300 mL)[4]. Dry at 80 °C to yield the purified product (typically >99% purity)[4].

Workflow Step1 Mix Reagents: p-Guanidinobenzonitrile + Ethyl 3-methoxyacrylate Step2 Reflux (100-146°C) Drive Cyclization Step1->Step2 Step3 Cool to 20°C Precipitate Product Step2->Step3 Step4 Filter & Recrystallize (DMF/Ethanol) Step3->Step4

Workflow for pyrimidine intermediate synthesis via thermal cyclization.

Ethyl 2-Methoxyacrylate: The Radical Acceptor and Biomaterial

Ethyl 2-methoxyacrylate operates on a fundamentally different mechanistic paradigm. Because the methoxy group is at the α -position, it does not act as a leaving group. Instead, it serves as an electron-donating stabilizer for adjacent reactive species[3].

In synthetic methodology, it is heavily utilized in transition-metal-catalyzed reductive radical additions. For instance, Nickel (Ni) catalysis can initiate radical formation from alkyl iodides; these radicals readily add to the electron-deficient alkene of ethyl 2-methoxyacrylate. The resulting intermediate is a highly stable α -oxy radical, which is subsequently reduced to form substituted lactate derivatives—crucial precursors for various pharmaceuticals[3].

Beyond small-molecule synthesis, ethyl 2-methoxyacrylate is a vital monomer in the engineering of advanced biomaterials. It is copolymerized with gelatin, chitosan (CS), and acrylic acid to create wet-adhesive hemostatic hydrogels. The methoxy and ester functionalities participate in synergistic hydrophobic and dynamic electrostatic interactions, allowing the hydrogel to adhere firmly to bleeding biological tissues[5][6].

Protocol: Ni-Catalyzed Reductive Radical Addition

This workflow outlines the coupling of alkyl iodides with ethyl 2-methoxyacrylate to yield lactate derivatives[3].

Self-Validating Methodology:

  • Inert Atmosphere Setup: Purge a reaction vessel with dry nitrogen. Ensure all solvents are strictly deoxygenated.

    • Causality: Radical intermediates are highly susceptible to quenching by molecular oxygen. An inert atmosphere is non-negotiable to prevent the formation of peroxy radicals and reaction stalling[3].

  • Catalyst and Reagent Loading: Charge the vessel with the alkyl iodide substrate, ethyl 2-methoxyacrylate, a Nickel catalyst system, and a stoichiometric reductant (e.g., Manganese powder)[3].

  • Radical Initiation and Addition: Stir the mixture at the designated temperature.

    • Causality: The Ni catalyst initiates homolytic cleavage of the alkyl iodide. The generated carbon-centered radical attacks the less sterically hindered β -carbon of ethyl 2-methoxyacrylate. The resulting radical at the α -carbon is thermodynamically favored due to resonance stabilization from the adjacent methoxy oxygen lone pairs[3].

  • Catalytic Turnover: The Mn powder reduces the Ni complex back to its active oxidation state, closing the catalytic cycle, while the stabilized radical is quenched to form the final lactate derivative[3].

Comparative Quantitative Data

To streamline reagent selection during synthetic route scouting, the following table summarizes the core physicochemical and reactivity metrics of the two isomers.

Property / FeatureEthyl 2-MethoxyacrylateEthyl 3-Methoxyacrylate
CAS Number 36997-05-41001-26-9 (Standard Isomer)
Isomer Type α -Oxyacrylate β -Alkoxyacrylate
Electronic Nature Electron-deficient alkene with α -donorPush-pull conjugated system
Primary Reactive Site β -carbon (Radical addition) β -carbon (Nucleophilic attack)
Key Intermediates Stabilized α -radicalsIminium / Vinamidinium species
Major Applications Lactate derivatives, Hemostatic hydrogelsPyrimidines, Pyrazoles, Quinolines

Conclusion

The selection between ethyl 2-methoxyacrylate and ethyl 3-methoxyacrylate dictates the entire trajectory of a synthetic pathway. If your objective is to build complex nitrogenous heterocycles via nucleophilic cascades, the push-pull dynamics of the 3-isomer provide the necessary electrophilicity and leaving-group capacity. Conversely, if your goal is to synthesize lactate derivatives via radical chemistry or engineer advanced tissue-adhesive hydrogels, the radical-stabilizing and hydrogen-bonding capabilities of the 2-isomer make it the superior choice. Understanding these underlying electronic causalities ensures higher yields, fewer byproducts, and more robust scale-up protocols.

References

  • 2-Propenoic acid, 2-methoxy-, ethyl ester - Substance Details - SRS | US EPA Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Synthesis of Lactate Derivatives via Reductive Radical Addition to α-Oxyacrylates Source: National Science Foundation (NSF) Public Access Repository URL:[Link]

  • Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Preparation method of 4-[(4-Hydroxy-2-pyrimidinyl) amino] benzonitrile Source: Patsnap / Eureka Patent Database URL:[Link]

Sources

Exploratory

Thermodynamic Stability of Methoxy Acrylates: Captodative Effects, Hydrolysis Kinetics, and Isomeric Control

Prepared by: Senior Application Scientist Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Methoxy acrylates represent a highly versatile class of compounds with profound implic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals

Methoxy acrylates represent a highly versatile class of compounds with profound implications in both polymer science and agrochemical development. Depending on the regiochemistry of the methoxy group, these molecules exhibit drastically different thermodynamic behaviors. α-Methoxy acrylates are defined by their unique radical stability driven by the captodative effect, making them invaluable in controlled polymerization and mechanistic hydrolysis studies. Conversely, β-methoxy acrylates (the structural core of strobilurin fungicides) are governed by the thermodynamic stability of their E/Z stereoisomers, which dictates their biological efficacy.

This whitepaper synthesizes the thermodynamic principles, kinetic behaviors, and structural isomerism of methoxy acrylates, providing field-proven experimental protocols for evaluating their stability.

The Captodative Effect in α-Methoxy Acrylates

In α-methoxy acrylates (e.g., methyl α-methoxyacrylate), the α-carbon is substituted with both an electron-withdrawing ester group (-COOR) and an electron-donating methoxy group (-OMe). When a radical forms at this carbon, it experiences a synergistic stabilization known as the captodative effect .

Thermodynamically, the radical intermediate is pushed into a deep energy well. The electron-donating group (dative) elevates the energy of the singly occupied molecular orbital (SOMO), while the electron-withdrawing group (capto) lowers it, facilitating extensive delocalization. This thermodynamic stabilization reduces the activation energy required for radical formation and significantly alters the propagation kinetics during polymerization, preventing auto-acceleration and yielding highly controlled polymer architectures.

CaptodativeEffect A α-Methoxy Acrylate (Ground State) B Radical Formation (Initiation) A->B Homolytic Cleavage C Electron-Donating Methoxy Group (-OMe) B->C Delocalization D Electron-Withdrawing Ester Group (-COOR) B->D Delocalization E Captodative Stabilized Radical Intermediate C->E Synergistic Stabilization D->E Synergistic Stabilization

Caption: Logical pathway of captodative radical stabilization in α-methoxy acrylates.

Hydrolysis Kinetics and Thermodynamic Sinks

Beyond radical chemistry, the thermodynamic stability of α-methoxy acrylates is frequently evaluated through their susceptibility to acid-catalyzed hydrolysis. The vinyl ether functional group is the primary site of attack.

Mechanistic studies on methyl α-methoxyacrylate—often used as a model for complex biological enol ethers like Enolpyruvylshikimate 3-Phosphate (EPSP)—reveal a monotonic decrease in reaction rate with decreasing solvent acidity . The rate-limiting step is the protonation of the β-carbon, which disrupts the conjugated system and drives the molecule toward its thermodynamic sink: the corresponding α-keto ester (pyruvate derivative) and methanol.

Table 1: Kinetic Parameters for Hydrolysis of Methyl α-Methoxyacrylate
Kinetic/Thermodynamic ParameterRepresentative ValueExperimental Conditions
kobs​ ( H+ catalyzed) ∼10−3−10−2 M−1s−1 Dilute mineral acid, 25°C
Activation Energy ( Ea​ ) 15−20 kcal/mol Aqueous buffer, pH 1-3
Solvent Isotope Effect ( kH2​O​/kD2​O​ ) 2.5−3.0 Indicative of rate-limiting proton transfer

Note: The pronounced solvent isotope effect confirms that proton transfer is heavily involved in the transition state, dictating the thermodynamic barrier of the hydrolysis pathway.

Structural Isomerism: β-Methoxy Acrylates (Strobilurins)

While α-methoxy acrylates are prized for radical stability, β-methoxy acrylates are the cornerstone of the strobilurin class of agricultural fungicides (e.g., azoxystrobin, pyraclostrobin). Here, the thermodynamic focus shifts entirely to E/Z geometric isomerism .

The (E)-isomer is the thermodynamically stable global minimum. Its extended planarity allows for optimal binding to the quinol oxidation (Qo) site of the cytochrome bc1​ complex, effectively halting mitochondrial respiration in fungal pathogens . Under environmental UV irradiation, the molecule can undergo photoisomerization to the kinetically trapped (Z)-isomer. The (Z)-configuration induces severe steric clashes, disrupting the spatial arrangement required for target binding and rendering the molecule biologically inactive.

StrobilurinDegradation E_Isomer Thermodynamically Stable (E)-β-Methoxyacrylate UV_Light UV Irradiation (Photolysis) E_Isomer->UV_Light Photon Absorption Hydrolysis Ester Hydrolysis (Biotic/Abiotic) E_Isomer->Hydrolysis Aqueous/Enzymatic Z_Isomer Kinetically Trapped (Z)-Isomer (Inactive) UV_Light->Z_Isomer Photoisomerization Z_Isomer->Hydrolysis Aqueous/Enzymatic Degradation Degraded Metabolites (Loss of Efficacy) Hydrolysis->Degradation Irreversible Cleavage

Caption: Photodegradation and E/Z isomerization pathway of β-methoxyacrylate strobilurins.

Table 2: Thermodynamic Properties of E vs Z Isomers in Strobilurins
Property(E)-Isomer (Thermodynamically Stable)(Z)-Isomer (Kinetically Trapped)
Relative Free Energy ( ΔG ) Global Minimum +3 to +5 kcal/mol relative to (E)
Cytochrome bc1​ Binding Affinity High (Potent Fungicide)Negligible (Steric Clash)
Photolytic Reversion Slow degradationRapid reversion to (E) or degradation

Experimental Protocols for Evaluating Thermodynamic Stability

To ensure scientific integrity, the evaluation of methoxy acrylates must rely on self-validating experimental designs. The following protocols detail how to accurately measure hydrolytic and geometric stability.

Protocol 1: Kinetic Evaluation of α-Methoxy Acrylate Hydrolysis via NMR

Rationale: Real-time 1 H-NMR monitoring allows for the direct observation of vinyl ether cleavage without the need for chromatographic separation, preserving the kinetic integrity of the reaction.

  • Sample Preparation: Dissolve 10 mg of the α-methoxy acrylate substrate in 0.5 mL of deuterated buffer (e.g., D 2​ O with acetate buffer, pD 3.0).

  • Internal Standard Addition (Critical Step): Add 1.0 mM of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

    • Causality: DSS provides a stable, non-reactive reference peak at 0 ppm. This ensures that any decrease in the substrate's signal strictly correlates with product formation, validating mass balance and proving the absence of side-reactions like spontaneous polymerization.

  • NMR Acquisition: Acquire 1 H-NMR spectra at 298 K every 5 minutes for a duration of 2 hours using a 600 MHz spectrometer.

  • Data Analysis: Integrate the vinylic protons of the substrate against the methyl protons of the emerging pyruvate derivative. Plot ln([S]t​/[S]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Photostability and E/Z Isomerization Assay (HPLC-DAD)

Rationale: Quantifying the thermodynamic shift from the (E)-isomer to the (Z)-isomer in β-methoxy acrylates under UV stress requires precise chromatographic resolution.

  • Solution Preparation: Prepare a 50 µg/mL solution of the (E)-β-methoxyacrylate in HPLC-grade acetonitrile/water (50:50, v/v).

  • Irradiation: Expose the samples to a Xenon arc lamp (simulated sunlight, λ>290 nm) in a temperature-controlled photoreactor at 25°C.

    • Causality: Strict temperature control is mandatory. Thermal energy can independently drive the (Z)-to-(E) reversion. Failing to control the temperature will confound the photolytic (E)-to-(Z) isomerization data.

  • Dark Control Validation: Maintain an identical sample wrapped in aluminum foil within the exact same chamber.

    • Causality: This isolates photochemical degradation from baseline thermal hydrolysis, creating a self-validating control loop.

  • HPLC-DAD Analysis: Aliquot samples at 0, 1, 2, 4, and 8 hours. Analyze via RP-HPLC using a C18 column, monitoring at 254 nm. The (Z)-isomer will typically elute earlier than the (E)-isomer due to altered dipole moments and disrupted molecular planarity.

References

  • Captodative modification in polymer science. ResearchGate. Available at:[Link]

  • Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP). ResearchGate. Available at:[Link]

  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology. Available at:[Link]

Foundational

Solubility of ethyl 2-methoxyacrylate in organic solvents

Thermodynamic Solubility Profiling of Ethyl 2-Methoxyacrylate in Organic Solvents: A Technical Guide for Formulation Scientists Introduction & Chemical Context Ethyl 2-methoxyacrylate (E2MA) is a specialized functional m...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of Ethyl 2-Methoxyacrylate in Organic Solvents: A Technical Guide for Formulation Scientists

Introduction & Chemical Context

Ethyl 2-methoxyacrylate (E2MA) is a specialized functional monomer that has become increasingly critical in the synthesis of advanced biomaterials, particularly in the development of wet-adhesive hemostatic hydrogels and bionic tissue sealants[1]. Structurally, E2MA (CAS: 36997-05-4) features an α,β -unsaturated ester conjugated with an α -methoxy group[2].

Understanding the solubility profile of E2MA in various organic solvents is paramount for optimizing polymerization kinetics, controlling molecular weight distributions, and designing solvent-exchange processes in hydrogel fabrication. Because E2MA possesses a unique dual-oxygen functionality (ester carbonyl and ether oxygen), it acts exclusively as a hydrogen-bond acceptor while maintaining a moderately hydrophobic aliphatic backbone.

Table 1: Quantitative Physicochemical Properties of E2MA[2]

PropertyValue
CAS Number 36997-05-4
Molecular Formula C6​H10​O3​
Molecular Weight 130.14 g/mol
Topological Polar Surface Area 35.5 Ų
H-Bond Donors 0
H-Bond Acceptors 3

Theoretical Framework: Predicting Solvation

The dissolution of E2MA in organic solvents is governed by the disruption of solute-solute cohesive forces and the formation of favorable solute-solvent interactions. We employ the Hansen Solubility Parameters (HSP) framework to predict and rationalize these interactions[3].

HSP partitions the total cohesive energy density of a molecule into three coordinated forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ )[3]. Because E2MA lacks hydrogen-bond donors, its solubility is heavily dependent on the solvent's ability to engage in dipole-dipole interactions or donate hydrogen bonds to the monomer's oxygen atoms. Solvents with an HSP profile closely matching that of E2MA yield optimal thermodynamic solubility, minimizing the interaction radius ( Ra​ ) in Hansen space[3].

Thermodynamics A Solid/Liquid E2MA B Cavity Formation in Solvent (ΔH > 0) A->B C Solute-Solvent Interaction (ΔH < 0) B->C D H-Bond Acceptance (Ether/Ester oxygens) C->D E Dispersion Forces (Aliphatic backbone) C->E F Thermodynamic Equilibrium (ΔG < 0) D->F E->F

Thermodynamic dissolution pathway of E2MA in organic solvents.

Empirical Solvent Compatibility

Based on molecular structure analysis and empirical solubility modeling, the solubility behavior of E2MA across standard organic solvent classes is summarized below.

Table 2: Predicted Solubility Profile and Interaction Mechanisms of E2MA at 298.15 K

Solvent ClassRepresentative SolventsSolubility BehaviorPrimary Solvation MechanismAlcoholsMethanol, Ethanol, IsopropanolHighly Soluble / MiscibleStrong H-bond donation from solvent hydroxyls to E2MA ether/ester oxygens.KetonesAcetone, Methyl Ethyl KetoneMiscibleFavorable dipole-dipole alignment; closely matched δP​ parameters.Aromatic HydrocarbonsToluene, XyleneHighly Soluble π π interactions with the acrylate double bond; strong dispersion matching.Aliphatic Hydrocarbonsn-Hexane, HeptaneModeratePurely dispersion forces ( δD​ ). Lacks polar stabilization, leading to lower saturation limits.Halogenated SolventsDichloromethane, ChloroformMiscibleStrong dipole interactions and weak H-bond donation (e.g., CHCl3​ ).

Validated Experimental Methodologies

To generate high-fidelity solubility curves for E2MA—essential for scaling up polymerization reactors—scientists must move beyond subjective visual assessments. The following protocols represent self-validating systems designed to eliminate human error and ensure true thermodynamic equilibrium.

Protocol 1: Polythermal Dynamic Laser Transmittance

This method determines the solubility curve across a temperature gradient. It relies on the principle that a suspension scatters light, whereas a complete solution transmits it.

Causality & Self-Validation Check: Visual determination of the "clear point" is highly subjective and prone to parallax error. A 632.8 nm He-Ne laser diode coupled with a photodetector provides an objective, quantifiable threshold (100% transmittance = complete dissolution). Furthermore, by utilizing a programmable thermostatic jacket, we eliminate thermal gradients that cause localized supersaturation. The protocol is self-validating: by cycling the temperature up and down, the hysteresis between the dissolution temperature and the nucleation temperature defines the metastable zone width, proving the recorded boundary is thermodynamically sound.

Step-by-Step Workflow:

  • Sample Preparation: Weigh precise quantities of E2MA and the target organic solvent into a 50 mL jacketed glass vessel using an analytical balance ( ±0.1 mg).

  • System Assembly: Insert a magnetic stir bar, a calibrated PT100 temperature probe, and the laser transmittance probe. Seal the vessel hermetically to prevent solvent evaporation.

  • Thermal Cycling:

    • Heating Phase: Program the thermostatic circulator to heat the suspension at a slow, controlled rate of 0.1 °C/min. Stir continuously at 300 rpm.

    • Detection: Monitor the transmittance. The exact temperature at which transmittance reaches 100% is recorded as the dissolution temperature ( Tdiss​ ).

    • Cooling Phase: Cool the solution at 0.1 °C/min until nucleation occurs (transmittance drops).

  • Data Plotting: Repeat across various molar fractions to construct the complete solubility curve (Mole fraction x vs. Temperature T ).

Workflow A Solvent & E2MA Preparation B Jacketed Glass Vessel (Thermostated) A->B C Laser Transmittance Monitoring B->C D Incremental Heating (0.1 °C/min) C->D E Clear Point Detection (100% Transmittance) D->E F Solubility Curve Generation E->F

Polythermal dynamic laser transmittance workflow for solubility mapping.

Protocol 2: Isothermal Gravimetric Shake-Flask Method

This protocol is utilized when precise saturation limits at a strict ambient temperature (e.g., 298.15 K) are required, particularly for validating HSP models.

Causality & Self-Validation Check: Why mandate 72 hours of total equilibration? Monomers like E2MA can form micro-emulsions or supersaturated states in moderately compatible solvents (like aliphatic hydrocarbons). A 48-hour mechanical agitation followed by a 24-hour static settling period ensures complete phase separation. The static period acts as a self-validating step to precipitate any undissolved micro-droplets that would otherwise artificially inflate the measured solubility concentration.

Step-by-Step Workflow:

  • Add an excess amount of E2MA to 20 mL of the organic solvent in a hermetically sealed borosilicate glass flask.

  • Submerge the flask in an isothermal water bath set to the target temperature ( ±0.05 K).

  • Agitate mechanically at 150 rpm for 48 hours to ensure maximum solute-solvent contact.

  • Cease agitation and allow the mixture to stand statically for 24 hours in the bath.

  • Extract a 2.0 mL aliquot of the supernatant using a syringe equipped with a 0.22 μ m PTFE syringe filter (pre-warmed to the bath temperature to prevent premature precipitation).

  • Determine the concentration of E2MA via High-Performance Liquid Chromatography (HPLC) or by gravimetric solvent evaporation under reduced pressure.

Conclusion

The solubility of ethyl 2-methoxyacrylate in organic solvents is dictated by its function as a hydrogen-bond acceptor and its moderate polarity. By leveraging dynamic polythermal and isothermal methodologies, formulation scientists can accurately map its solubility phase diagrams. This rigorous approach prevents reactor fouling during polymerization and optimizes the solvent-exchange kinetics critical for advanced hydrogel manufacturing.

References

  • US EPA. "2-Propenoic acid, 2-methoxy-, ethyl ester - Substance Details". CompTox Chemicals Dashboard. URL:[Link]

  • Tian et al. "Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces". Gels (MDPI) / PMC. URL:[Link]

  • "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". Molecules / PMC. URL:[Link]

Sources

Exploratory

Ethyl 2-Methoxyacrylate (E2MA): A Versatile Precursor in Advanced Organic Synthesis and Biomaterial Engineering

Executive Summary Ethyl 2-methoxyacrylate (E2MA) is an electron-enriched α-oxyacrylate that serves as a highly versatile precursor in modern organic synthesis. Characterized by a unique push-pull electronic configuration...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methoxyacrylate (E2MA) is an electron-enriched α-oxyacrylate that serves as a highly versatile precursor in modern organic synthesis. Characterized by a unique push-pull electronic configuration, E2MA functions dually as a robust radical acceptor in transition-metal-catalyzed cross-couplings and as an electron-rich dienophile in rapid cycloadditions. This technical guide explores the mechanistic causality, self-validating experimental protocols, and quantitative data behind E2MA’s application in synthesizing critical pharmaceutical scaffolds (e.g., lactate derivatives, quinoline-4-carboxylates) and its emerging role in engineering advanced hemostatic hydrogels.

Chemical Profile & Reactivity Dynamics

The synthetic utility of E2MA stems from its polarized double bond. The α-carbon is substituted with an electron-donating methoxy group, which enriches the alkene via resonance, while the ethyl ester group exerts an opposing electron-withdrawing inductive effect.

  • Radical Acceptor: The overall electron-deficient nature of the acrylate system makes E2MA highly receptive to nucleophilic alkyl radicals generated via Single Electron Transfer (SET) pathways.

  • Dienophile: In Aza-Diels-Alder reactions, the methoxy group provides localized electron density, facilitating rapid [4+2] cycloadditions with highly activated, electron-poor imines.

Key Synthetic Workflows

Workflow A: Ni-Catalyzed Reductive Radical Addition

Lactate derivatives are essential synthetic precursors for antiviral natural products such as sattabacin[1]. Because traditional microbial fermentation limits substitution patterns, researchers have developed a modular 1[1].

Mechanistic Causality: Nickel initiates radical formation from alkyl iodides via SET. E2MA traps the resulting alkyl radical. A critical choice in this workflow is the use of Hexafluoroisopropanol (HFIP) as a co-solvent. HFIP acts as a strong hydrogen-bond donor, enhancing the electrophilicity of the acrylate and stabilizing the polar transition state during radical recombination[1].

Self-Validating Experimental Protocol:

  • Preparation: Under dry nitrogen, charge a Schlenk flask with the Ni catalyst, a metallic reductant (Zn or Mn powder), and the target alkyl iodide (1.0 equiv). Causality: The reductant continuously regenerates the active Ni(0) species, maintaining the catalytic cycle.

  • Solvent & Precursor Addition: Add E2MA (0.2 mmol) dissolved in a rigorously deoxygenated solvent mixture of THF (0.3 mL) and HFIP (0.2 mL)[1].

  • Reaction: Stir the mixture at 25 °C for 12 hours[1].

  • System Validation (Control): Run a parallel reaction spiked with 1.0 equiv of TEMPO. Complete inhibition of the product confirms that the reaction proceeds via a radical intermediate pathway rather than direct organometallic insertion[1].

  • Quantification: Quench the reaction, extract the organic layer, and add mesitylene as an internal standard. Determine the precise NMR yield prior to silica gel chromatography to validate mass balance[1].

Table 1: Reductive Radical Addition Parameters

ParameterCondition / ReagentMechanistic Purpose
Precursor Ethyl 2-methoxyacrylateα-Oxyacrylate radical acceptor
Catalyst Nickel (Ni)Initiates SET to form alkyl radicals
Reductant Zinc (Zn) or Manganese (Mn)Regenerates the active Ni catalyst
Solvents THF (0.3 mL) + HFIP (0.2 mL)HFIP stabilizes radical intermediates
Temp/Time 25 °C for 12 hoursMild conditions prevent polymerization
Workflow B: Aza-Diels-Alder Cycloaddition

The synthesis of 2-phenylquinoline-4-carboxylates—analogues of the NK-3 receptor antagonist Talnetant—often relies on harsh Pfitzinger and Doebner reactions. E2MA enables a rapid, mild 2[2].

Mechanistic Causality: Indium(III) chloride (InCl₃) acts as a carbophilic Lewis acid, coordinating to the imine nitrogen. This significantly lowers the LUMO of the N-arylimine, making it highly susceptible to attack by the electron-enriched E2MA[2]. Microwave activation provides rapid, homogeneous heating, bypassing the kinetic barriers of the final aromatization step[2].

Self-Validating Experimental Protocol:

  • Preparation: In a microwave-safe reactor vial, combine the N-arylimine and E2MA.

  • Catalyst Addition: Introduce InCl₃ (0.5 equiv for E2MA)[2]. Causality: Precise stoichiometry is required; excessive Lewis acid can induce the degradation of the enol ether, while 0.5 equiv optimally balances activation and stability.

  • Activation: Subject the mixture to microwave irradiation at 150 W for exactly 3 minutes[2].

  • System Validation (Monitoring): Monitor the consumption of the imine via TLC. The rapid, complete disappearance of the starting material validates the efficiency of the InCl₃/microwave synergy.

  • Purification: Purify the resulting quinoline-4-carboxylate via flash chromatography (Yields up to 57%)[2].

Table 2: Aza-Diels-Alder Optimization Data

ParameterCondition / ReagentMechanistic Purpose
Dienophile Ethyl 2-methoxyacrylateElectron-enriched acrylic derivative
Catalyst InCl₃ (0.5 equiv)Lowers imine LUMO via coordination
Activation Microwave (150 W, 3 min)Overcomes kinetic barriers rapidly
Target Yield Up to 57%Efficient access to quinoline scaffolds

Macromolecular Engineering: Hemostatic Hydrogels

Beyond small-molecule drug discovery, E2MA is a critical comonomer in the development of biomimetic hemostatic hydrogels. Uncontrolled bleeding requires adhesives that function in dynamic, wet environments. By copolymerizing E2MA with 2-acrylamido-2-methylpropanesulfonic acid, gelatin, and acrylic acid, scientists engineer hydrogels that leverage 3[3].

Mechanistic Causality: The methoxy and ethyl ester groups of E2MA provide essential hydrophobic microdomains. These microdomains physically displace interfacial water molecules upon contact with bleeding tissue, allowing the surrounding electrostatic groups to anchor firmly to the tissue surface, creating a robust, stretchable seal[3].

Mechanistic Pathways

E2MA_Applications cluster_0 Small Molecule Synthesis (Pharmaceuticals) cluster_1 Macromolecular Engineering (Biomaterials) E2MA Ethyl 2-methoxyacrylate (Core Precursor) AlkylIodide Alkyl Iodides + Ni/Zn (SET Pathway) E2MA->AlkylIodide Radical Addition Imine N-Arylimines + InCl3 (Lewis Acid Activation) E2MA->Imine [4+2] Cycloaddition Comonomers Gelatin + CS + AMPS (Polymerization) E2MA->Comonomers Cross-linking Lactate Substituted Lactates (Antiviral Precursors) AlkylIodide->Lactate Recombination Quinoline Quinoline-4-carboxylates (NK-3 Receptor Ligands) Imine->Quinoline Aromatization Hydrogel Hemostatic Hydrogels (Tissue Adhesion) Comonomers->Hydrogel Electrostatic Forces

Fig 1: Divergent synthetic pathways of Ethyl 2-methoxyacrylate in drug discovery and biomaterials.

Conclusion

Ethyl 2-methoxyacrylate bridges the gap between complex small-molecule synthesis and advanced macromolecular engineering. By understanding the causality behind its reactivity—whether acting as a radical trap stabilized by HFIP, an electron-rich dienophile activated by Lewis acids, or a hydrophobic anchor in hydrogels—researchers can reliably deploy E2MA to accelerate drug development and biomaterial innovation.

References

  • Source: nsf.
  • Source: slideserve.
  • Source: nih.

Sources

Foundational

Boiling point and density data for ethyl 2-methoxyacrylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Methoxyacrylate Introduction to Ethyl 2-Methoxyacrylate Ethyl 2-methoxyacrylate (CAS No. 36997-05-4) is an acrylate monomer characterized by the pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Methoxyacrylate

Introduction to Ethyl 2-Methoxyacrylate

Ethyl 2-methoxyacrylate (CAS No. 36997-05-4) is an acrylate monomer characterized by the presence of both an ethyl ester and a methoxy group. Its chemical structure, C6H10O3, confers specific properties that make it a molecule of interest in polymer chemistry and materials science. As a functionalized monomer, it serves as a building block for the synthesis of polymers with tailored characteristics, such as specific solubility, hydrophilicity, and reactivity. Understanding its fundamental physicochemical properties, primarily its boiling point and density, is a critical prerequisite for its effective application in research and development, particularly in fields like drug delivery and advanced coatings. These parameters govern its handling, purification, reaction kinetics, and the final properties of the polymers derived from it.

This guide provides a comprehensive overview of the boiling point and density of ethyl 2-methoxyacrylate, details field-proven methodologies for their experimental determination, and discusses the implications of these properties for scientific applications.

Core Physicochemical Data

The boiling point and density are fundamental physical constants that define a substance's physical state and behavior under various conditions. For ethyl 2-methoxyacrylate, these values are essential for processes such as purification by distillation, calculating molar quantities for reactions, and formulating solutions of specific concentrations.

Below is a summary of the key quantitative data for ethyl 2-methoxyacrylate. It is important to note that the available data for this specific compound are predicted values, which provide a reliable estimate for experimental design.

PropertyValueConditionsSource
Boiling Point 149.5 ± 23.0 °CPredicted at standard pressure[1]
Density 0.983 ± 0.06 g/cm³Predicted[1]
Molecular Formula C6H10O3-[1]
Molar Mass 130.14 g/mol -[1]
CAS Number 36997-05-4-[1]

Significance in Research and Drug Development

The physical properties of a monomer like ethyl 2-methoxyacrylate are not merely abstract figures; they have direct and significant consequences for its application.

  • Boiling Point: This property is a direct measure of the volatility of the compound. In the context of polymer synthesis, the boiling point dictates the required reaction temperature to maintain the monomer in the liquid phase and influences the choice of solvent. For purification, fractional distillation is often employed to separate the monomer from impurities or unreacted starting materials, a process entirely dependent on differences in boiling points.[2]

  • Density: Density is critical for the accurate formulation of reaction mixtures. In polymerization, reactants are often measured by volume for convenience, and an accurate density value is essential to convert these volumes into mass and, subsequently, molar quantities for precise stoichiometric control. In drug delivery systems, where methacrylate-based polymers are used to create hydrogels or nanoparticles, the density of the constituent monomers influences the overall density and mechanical properties of the final polymeric matrix.[3][4]

Experimental Determination Protocols

To ensure scientific integrity, predicted data should be validated experimentally. The following sections describe robust, self-validating protocols for determining the boiling point and density of liquid monomers like ethyl 2-methoxyacrylate.

Protocol 1: Micro-Boiling Point Determination using a Thiele Tube

This method is highly advantageous in a research setting as it requires a minimal amount of sample (less than 0.5 mL).[5] The principle relies on the definition of a boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Causality Behind Experimental Choices:

  • Thiele Tube: The specific shape of the Thiele tube allows for the efficient circulation of the heating oil via convection, ensuring uniform temperature distribution around the sample.[5]

  • Inverted Capillary Tube: This small tube traps a small amount of air. As the sample is heated, this air expands and is expelled. Subsequently, the sample vaporizes, and these vapors escape, forming a stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. The boiling point is recorded at the precise moment the external pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary.[6][7] This provides a sharp, observable endpoint.

Step-by-Step Methodology:

  • Sample Preparation: Add approximately 0.5 mL of ethyl 2-methoxyacrylate into a small test tube (e.g., 75x10 mm).

  • Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.

  • Heating: Place the assembly into a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.[8]

  • Observation: Gently heat the side arm of the Thiele tube with a micro-burner. Observe for an initial expulsion of air bubbles, followed by a rapid and continuous stream of vapor bubbles from the capillary tube.[7][8]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

  • Validation: Repeat the determination at least twice to ensure the results are reproducible.

Boiling_Point_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation A 1. Add 0.5 mL of sample to a small test tube B 2. Insert inverted capillary tube A->B C 3. Attach tube to thermometer B->C D 4. Place assembly in Thiele tube C->D E 5. Heat side arm gently D->E F 6. Observe rapid stream of bubbles from capillary E->F G 7. Remove heat source F->G H 8. Record temperature when liquid enters capillary G->H I 9. Repeat experiment for reproducibility H->I

Caption: Workflow for Micro-Boiling Point Determination.

Protocol 2: Density Determination by the Volumetric Method

This protocol determines density by precisely measuring the mass of a known volume of the liquid.[9][10] Its accuracy is contingent on the precision of the balance and the volumetric glassware.

Causality Behind Experimental Choices:

  • Graduated Cylinder/Pycnometer: A graduated cylinder provides a good estimate, while a pycnometer (a flask with a specific, precisely known volume) offers higher accuracy for research-grade measurements. The choice depends on the required level of precision.

  • Electronic Balance: A balance with a readability of at least three decimal places (0.001 g) is crucial for obtaining an accurate mass measurement, which is fundamental to the density calculation (Density = Mass/Volume).[10][11]

  • Temperature Control: The density of liquids is temperature-dependent. Recording the temperature at which the measurement is taken is essential for reproducibility and for comparing the result to literature values.[12]

Step-by-Step Methodology:

  • Initial Mass: Using an electronic balance, measure and record the mass of a clean, dry 10 mL graduated cylinder.[9][11]

  • Volume Measurement: Carefully add a specific volume (e.g., 5-10 mL) of ethyl 2-methoxyacrylate to the graduated cylinder. Read the volume precisely from the bottom of the meniscus.[11]

  • Final Mass: Measure and record the combined mass of the graduated cylinder and the liquid.[9]

  • Temperature: Measure and record the temperature of the liquid.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the initial mass of the empty cylinder from the final mass.

    • Calculate the density using the formula: Density = Mass / Volume.

  • Validation: Perform the measurement in triplicate and calculate the average density to minimize random errors and ensure the trustworthiness of the result.[11]

Density_Workflow cluster_mass Mass Measurement cluster_vol Volume Measurement cluster_calc Calculation & Validation M1 1. Weigh dry, empty graduated cylinder (Mass A) M2 2. Add sample and re-weigh (Mass B) M1->M2 M3 3. Calculate Mass_sample (Mass B - Mass A) M2->M3 C1 6. Calculate Density = Mass_sample / Volume_sample M3->C1 V1 4. Add sample to graduated cylinder V2 5. Read volume at meniscus (Volume_sample) V1->V2 V2->C1 C2 7. Record sample temperature C1->C2 C3 8. Repeat 3x and average results C2->C3

Caption: Workflow for Density Determination via the Volumetric Method.

References

  • ChemBK. (2024, April 9). ethyl 2-methoxyacrylate. Retrieved from [Link]

  • Scribd. (n.d.). Density Measurement of Common Liquids. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Scribd. (n.d.). To Determine Boiling Point Giving Liquid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethyl acrylate. Retrieved from [Link]

  • chymist.com. (n.d.). MICRO BOILING POINT DETERMINATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Cuesta College. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(Methoxyethoxy)ethyl methacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of the poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogel. Retrieved from [Link]

  • YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL METHACRYLATE. Retrieved from [Link]

  • PubMed. (2014, May 25). Synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogel using starch-based nanosphere cross-linkers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethyl methacrylate. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Ethyl Methacrylate. Retrieved from [Link]

  • Taylor & Francis. (2022). Ethyl methacrylate – Knowledge and References. Retrieved from [Link]

  • MDPI. (2022, January 6). Microwave-Assisted Synthesis of Modified Glycidyl Methacrylate–Ethyl Methacrylate Oligomers, Their Physico-Chemical and Biological Characteristics. Retrieved from [Link]

  • PubMed. (2011, September 15). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). How do I prepare 2-(3-azido-3-oxopropoxy)ethyl methacrylate from methacrylic acid? Retrieved from [Link]

  • BLi-T. (2025, January 9). Exploring The Growing Ethyl Methacrylate (EMA) Market And Its Diverse Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755564A - Preparation method for ethoxyethyl methacrylate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Heterocycle Synthesis Utilizing Ethyl 2-Methoxyacrylate

Abstract Ethyl 2-methoxyacrylate is a highly versatile and functionalized three-carbon (C3) synthon with significant applications in the synthesis of diverse heterocyclic scaffolds. Its unique electronic properties, feat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-methoxyacrylate is a highly versatile and functionalized three-carbon (C3) synthon with significant applications in the synthesis of diverse heterocyclic scaffolds. Its unique electronic properties, featuring an electron-withdrawing ester group and an electron-donating methoxy group, render it an excellent substrate for a variety of cyclization strategies. This guide provides an in-depth exploration of its utility, focusing on detailed protocols for the synthesis of substituted dihydropyrimidines and pyridones. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature to support researchers, scientists, and professionals in drug development.

Introduction: The Synthetic Versatility of Ethyl 2-Methoxyacrylate

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern organic chemistry. Ethyl 2-methoxyacrylate emerges as a privileged building block due to its dual functionality. The acrylate moiety serves as a potent Michael acceptor, while the methoxy group at the C2 position acts as a latent leaving group or a directing group, facilitating subsequent cyclization and aromatization steps.

This molecule can be conceptualized as a C3 synthon that reacts with various binucleophiles (N-C-N, N-C-S, etc.) to construct six-membered heterocycles. The most common reaction pathways are initiated by a conjugate addition, followed by an intramolecular condensation and elimination sequence. This guide will focus on two such powerful transformations: the synthesis of dihydropyrimidines and pyridones.

Synthesis of Dihydropyrimidin-2(1H)-ones via [3+3] Cyclocondensation

The dihydropyrimidinone (DHPM) core is a well-known pharmacophore found in numerous bioactive compounds, including calcium channel blockers and antiviral agents.[1][2] The Biginelli reaction and its variants represent the most common approach to DHPMs, typically involving the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[1] Here, we present a protocol where ethyl 2-methoxyacrylate serves as the three-carbon component, reacting with urea or substituted ureas in a one-pot cyclocondensation.

2.1. Mechanistic Rationale

The reaction is predicated on a base-catalyzed cascade. First, the urea nitrogen acts as a nucleophile in a Michael addition to the β-carbon of the acrylate.[3][4] The resulting enolate intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second urea nitrogen onto the ester carbonyl. This is followed by the elimination of ethanol and subsequent elimination of methanol, driven by tautomerization, to yield the stable dihydropyrimidinone ring system. The choice of a strong, non-nucleophilic base is critical to facilitate the initial deprotonation of urea and catalyze the subsequent steps without competing side reactions.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification A Combine Ethyl 2-Methoxyacrylate, Urea, and NaH in anhydrous THF B Reflux the mixture at 65°C (Monitor by TLC) A->B Heat C Cool to 0°C and quench with saturated NH4Cl (aq) B->C Reaction Complete D Extract with Ethyl Acetate C->D E Wash with brine, dry over Na2SO4, and concentrate in vacuo D->E F Purify by flash column chromatography (Silica gel) E->F G start Reactants michael Michael Addition Ethyl 2-methoxyacrylate + Malononitrile Base (NaOEt) start->michael intermediate1 Adduct Intermediate (NC)2CH-CH(OMe)-CH2-COOEt michael->intermediate1 C-C Bond Formation cyclization Ammonia Addition & Cyclization + Ammonium Acetate Heat intermediate1->cyclization intermediate2 Cyclized Intermediate Dihydropyridone precursor cyclization->intermediate2 Ring Formation aromatization Aromatization -H2O, -MeOH, -EtOH intermediate2->aromatization product Final Product | 3-Cyano-4-methyl-2-pyridone aromatization->product

Sources

Application

Application Note: Radical Polymerization Techniques for Ethyl 2-Methoxyacrylate (EMA)

Subtitle: From Captodative Kinetic Control to Advanced Hemostatic Hydrogels Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Executive Summary & Mechanistic Causality Ethyl 2-methoxyac...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: From Captodative Kinetic Control to Advanced Hemostatic Hydrogels Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Causality

Ethyl 2-methoxyacrylate (EMA) and its derivatives are highly specialized monomers characterized by the captodative effect —the synergistic stabilization of a radical center by both an electron-withdrawing group (the ester) and an electron-donating group (the methoxy ether) located on the same alpha carbon.

The Causality of Captodative Kinetics: In standard free-radical polymerization, termination occurs rapidly and irreversibly. However, the captodative stabilization in EMA alters this fundamental behavior. The propagating radical of EMA is exceptionally stable, which significantly reduces the activation energy required for the reversible cleavage of head-to-head (H-H) linkages formed during recombination termination ()[1]. Because of this, EMA allows for controlled chain growth and even spontaneous block copolymerization at elevated temperatures without the need for additional initiators ()[2].

Beyond kinetic control, EMA is increasingly utilized in advanced biomaterials. Its unique amphiphilic profile—where the methoxy group acts as a hydrogen-bond acceptor and the ethyl ester provides hydrophobic domains—makes it an ideal comonomer for wet-adhesive hemostatic hydrogels capable of displacing interfacial water on bleeding tissues ()[3][4].

CaptodativePolymerization Monomer EMA Monomer (Captodative) PropRadical Stabilized Propagating Radical Monomer->PropRadical Initiation Initiator Radical Initiator (e.g., AIBN) Initiator->PropRadical PropRadical->PropRadical Propagation H2H Head-to-Head Linkage PropRadical->H2H Recombination Cleavage Thermal Cleavage (>130 °C) H2H->Cleavage Heat BlockCo Block Copolymerization Cleavage->BlockCo Add Comonomer

Workflow of captodative radical polymerization and thermal cleavage.

Protocol 1: Controlled Bulk Polymerization and Block Copolymerization

This protocol leverages the captodative effect to synthesize poly(EMA) homopolymers and subsequent block copolymers.

Self-Validating System Check: This protocol relies on Gel Permeation Chromatography (GPC) as an internal checkpoint. If the 130 °C reaction does not yield a bimodal molecular weight distribution, the system was either contaminated with oxygen (leading to irreversible peroxide termination) or the thermal threshold for H-H cleavage was not maintained.

Materials
  • Ethyl 2-methoxyacrylate (EMA, >99%)

  • Azobisisobutyronitrile (AIBN, recrystallized from methanol)

  • Comonomer (e.g., Vinyl Acetate, purified)

  • Basic alumina column, Schlenk tubes, and a freeze-pump-thaw vacuum line.

Step-by-Step Methodology
  • Monomer Preparation: Pass EMA through a basic alumina column immediately before use.

    • Causality: Commercial monomers contain hydroquinone inhibitors. Because the captodative radical is highly stable, any residual inhibitor will preferentially scavenge the radicals and completely stall initiation.

  • Reaction Assembly: Transfer 5.0 mL of purified EMA into a flame-dried Schlenk tube. For the 90 °C control reaction, add 0.1 mol% AIBN. For the 130 °C self-initiating/cleavage reaction, no AIBN is required.

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen. Seal the ampoule under a high vacuum (10⁻⁴ Torr).

    • Causality: Oxygen forms peroxy radicals that irreversibly terminate the captodative propagating species, destroying the "living" nature of the H-H linkages.

  • Polymerization: Submerge the ampoules in a thermostated oil bath at 90 °C (for unimodal growth) or 130 °C (for bimodal growth via H-H cleavage) for 24 hours.

  • Block Copolymerization: To the 130 °C reaction mixture, inject 2.0 mL of degassed vinyl acetate under heavy argon flow. Maintain at 130 °C for an additional 12 hours. The thermally cleaved macroscopic poly(EMA) radicals will spontaneously initiate the vinyl acetate block.

  • Purification: Precipitate the resulting polymer in cold methanol, filter, and dry under vacuum at 40 °C to a constant weight.

Protocol 2: Synthesis of EMA-Integrated Wet-Adhesive Hemostatic Hydrogels

By copolymerizing EMA with 2-acrylamido-2-methylpropanesulfonic acid (AMPS) in the presence of chitosan and gelatin, researchers can create hydrogels with synergistic hydrophobic interactions and dynamic electrostatic forces ()[5][6].

Self-Validating System Check: Perform an oscillatory rheological strain sweep (0.1% to 100%) at 1 Hz on the final hydrogel. A successful network will exhibit a storage modulus (G') of >10 kPa, significantly exceeding the loss modulus (G''). If G' ≈ G'', the UV penetration was insufficient (likely due to microbubble scattering) or the initiator was inactive.

Materials
  • EMA, AMPS, Acrylic Acid (AA)

  • Gelatin, Chitosan (CS)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoyl phosphinate (LAP)

  • UV Crosslinking Chamber (365 nm)

Step-by-Step Methodology
  • Biopolymer Dissolution: Dissolve 2% (w/v) Chitosan in a 1% acetic acid solution. Separately, dissolve 5% (w/v) Gelatin in deionized water at 40 °C. Mix the two solutions under continuous mechanical stirring.

  • Monomer Integration: Add AMPS (10% w/v) and Acrylic Acid (5% v/v) to the biopolymer mixture. Finally, add EMA (5% v/v) dropwise.

    • Causality: EMA is hydrophobic. Adding it dropwise under vigorous homogenization ensures uniform micellar dispersion within the hydrophilic precursor matrix, preventing macroscopic phase separation.

  • Initiator Addition: Add 0.5% (w/v) LAP photoinitiator. Stir in the dark for 15 minutes.

    • Causality: LAP is chosen over Irgacure 2959 due to its superior water solubility and high molar extinction coefficient at 365 nm, ensuring rapid gelation in aqueous systems.

  • Degassing: Centrifuge the precursor solution at 3000 rpm for 5 minutes to remove microbubbles that would otherwise scatter UV light and create weak points in the hydrogel network.

  • Casting and Polymerization: Pour the precursor solution into a Teflon mold. Irradiate with UV light (365 nm, 10 mW/cm²) for 3 minutes to achieve full crosslinking.

HydrogelNetwork cluster_0 Precursor Mixture EMA EMA (Hydrophobic/H-Bond) Polymerization UV Photo-polymerization (365 nm) EMA->Polymerization AMPS AMPS (Anionic) AMPS->Polymerization CS Chitosan (Cationic) CS->Polymerization Gelatin Gelatin (Amphoteric) Gelatin->Polymerization Hydrogel Dynamic Coacervate Hydrogel Polymerization->Hydrogel Adhesion Hemostatic Adhesion (Electrostatic + Hydrophobic) Hydrogel->Adhesion Tissue Wet Tissue Surface Tissue->Adhesion

Synergistic network formation and adhesion mechanism of EMA hydrogels.

Quantitative Data Summaries

The following tables summarize the kinetic parameters of EMA polymerization and the functional metrics of the resulting biomaterials based on established literature.

Table 1: Polymerization Kinetics and Macromolecular Properties of EMA

Reaction Temp (°C)InitiatorConversion (%)MW DistributionKey Mechanistic Feature
90 AIBN>80UnimodalStandard head-to-tail propagation
130 None (Thermal)~60BimodalHead-to-head linkage thermal cleavage
25 (UV, 365 nm)LAP>95Crosslinked NetworkSynergistic electrostatic/hydrophobic gelation

Table 2: Performance Metrics of EMA-Integrated Hemostatic Hydrogels

Formulation ComponentPrimary Structural FunctionAdhesion Strength (kPa)Burst Pressure Tolerance (mmHg)
EMA Hydrophobic interaction, H-bonding45 - 60> 200
AMPS Anionic charge, swelling control--
Chitosan Cationic charge, erythrocyte aggregation--
Gelatin Amphoteric backbone, ECM mimicry--

References

  • Tanaka, H., et al. (2000). Controlled Radical Polymerization of Captodative Substituted Methyl α-Methoxyacrylate with Captodative Substituted Morpholino Succinonitrile. Polymer Journal, 32, 147–150. URL:[Link]

  • Tanaka, H., et al. (2014). Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Designed Monomers and Polymers, 17(7), 664-671. URL:[Link]

  • Tian, et al. (2023). Properties and Applications of Biomaterials Related to Gels. Gels, 9(1), 58. URL:[Link]

  • Chen, D., et al. (2022). Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces. Gels, 8(12), 826. URL:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Procedures for Ethyl 2-Methoxyacrylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Overview Ethyl 2-methoxyacrylate (CAS: 36997-05-4) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Overview

Ethyl 2-methoxyacrylate (CAS: 36997-05-4) is a highly versatile α -alkoxyacrylate building block[1]. Characterized by an electron-deficient alkene conjugated with an ester and an electron-donating α -methoxy group[2], it is a critical precursor for the synthesis of complex lactate derivatives[3] and functionalized adhesive hemostatic hydrogels[4].

The catalytic hydrogenation of ethyl 2-methoxyacrylate yields ethyl 2-methoxypropanoate. Depending on the downstream application—whether a bulk racemic intermediate is required for polymer synthesis or an enantiopure chiral building block is needed for active pharmaceutical ingredient (API) development—the reduction strategy must be carefully selected. This guide details two robust, self-validating methodologies: Heterogeneous Achiral Hydrogenation and Homogeneous Asymmetric Hydrogenation .

Mechanistic Rationale & Catalyst Selection

As a Senior Application Scientist, it is critical to understand why specific catalytic systems are deployed rather than simply executing a recipe. The α -methoxy group on the acrylate backbone fundamentally dictates the substrate's reactivity and coordination chemistry[5].

  • Pathway A: Heterogeneous Catalysis (Pd/C) Palladium on carbon (Pd/C) is the workhorse for achiral reductions. The mechanism relies on the adsorption of both the olefin and hydrogen gas onto the palladium surface, followed by a stepwise syn-addition of hydrogen. The electron-rich nature of the α -methoxy group slightly attenuates the electrophilicity of the alkene compared to unsubstituted acrylates, but Pd/C remains highly active, driving the reaction to completion at ambient temperature and low pressure.

  • Pathway B: Homogeneous Asymmetric Catalysis (Rh-DuPhos) To synthesize enantiopure (S)- or (R)-ethyl 2-methoxypropanoate, the α -methoxy oxygen acts as a crucial directing group. We utilize cationic Rhodium(I) complexes, specifically [Rh(COD)(R,R−DuPhos)]BF4​ .

    • Causality of Catalyst Choice: Cationic Rh(I) complexes provide an open coordination site once the cyclooctadiene (COD) ligand is hydrogenated off. The substrate binds in a bidentate fashion via the alkene and the α -methoxy oxygen. The rigid, electron-rich phospholane rings of the DuPhos ligand create a highly defined chiral pocket, locking the substrate into a specific spatial orientation and forcing hydride delivery exclusively to one enantioface.

Reaction Pathways Visualization

Workflow cluster_0 Pathway A: Heterogeneous Catalysis cluster_1 Pathway B: Homogeneous Asymmetric Catalysis Substrate Ethyl 2-methoxyacrylate (CAS: 36997-05-4) CatA 10% Pd/C, H2 (1-3 atm) Solvent: MeOH Substrate->CatA Achiral Reduction CatB [Rh(COD)(R,R-DuPhos)]BF4 H2 (4 atm), Solvent: MeOH Substrate->CatB Enantioselective Reduction ProdA Racemic Ethyl 2-methoxypropanoate CatA->ProdA ProdB (S)-Ethyl 2-methoxypropanoate (>95% ee) CatB->ProdB

Figure 1: Divergent catalytic hydrogenation pathways for ethyl 2-methoxyacrylate.

Quantitative Process Parameters

ParameterPathway A: HeterogeneousPathway B: Homogeneous Asymmetric
Catalyst System 10 wt% Pd/C [Rh(COD)(R,R−DuPhos)]BF4​
Catalyst Loading 5–10 wt% relative to substrate0.1–1.0 mol%
Solvent Methanol (HPLC Grade)Anhydrous, Degassed Methanol
H₂ Pressure 1–3 atm (15–45 psi)4 atm (60 psi)
Temperature 25 °C25 °C
Reaction Time 2–4 hours8–12 hours
Expected Yield > 95%> 95%
Enantiomeric Excess N/A (Racemic)> 95% (Ligand dependent)

Detailed Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Racemic Synthesis)

Objective: Rapid, scalable reduction of ethyl 2-methoxyacrylate to racemic ethyl 2-methoxypropanoate.

  • Substrate Preparation: Dissolve 10.0 mmol of ethyl 2-methoxyacrylate[1] in 20 mL of HPLC-grade methanol in a heavy-walled Parr hydrogenation flask.

    • Causality: Methanol is chosen as a protic solvent to facilitate rapid proton/hydride shuttling at the palladium surface, significantly increasing the reaction rate compared to non-polar solvents.

  • Catalyst Loading: Carefully add 100 mg of 10 wt% Pd/C (wet, ~50% water).

    • Causality: Using wet Pd/C mitigates the pyrophoric hazard associated with dry palladium dust igniting methanol vapors upon contact with air.

  • Atmosphere Exchange (Purging): Attach the flask to a Parr shaker. Evacuate the flask under vacuum and backfill with nitrogen (repeat 3x). Evacuate again and backfill with hydrogen gas (repeat 3x).

    • Causality: Complete removal of oxygen prevents explosive H2​/O2​ mixtures and avoids oxidative poisoning of the active Pd(0) sites.

  • Reaction Execution: Pressurize the vessel to 3 atm (45 psi) with H2​ and initiate shaking at 25 °C.

  • System Validation & IPC: Monitor the pressure drop in the hydrogen reservoir. The theoretical uptake for 10 mmol is ~245 mL of H2​ at standard conditions. The reaction is self-validating when hydrogen uptake completely ceases (typically 2-4 hours).

  • Workup: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite, washing with an additional 10 mL of methanol.

    • Causality: Celite traps colloidal palladium particles that would otherwise pass through standard filter paper and contaminate the final product.

  • Isolation: Concentrate the filtrate via rotary evaporation to yield the racemic product as a colorless oil.

Protocol B: Homogeneous Asymmetric Hydrogenation (Chiral Synthesis)

Objective: Enantioselective reduction to yield (S)-ethyl 2-methoxypropanoate with >95% ee.

  • Solvent Degassing: Prepare 20 mL of anhydrous methanol. Subject the solvent to three freeze-pump-thaw cycles on a Schlenk line.

    • Causality: Homogeneous Rh(I) phosphine complexes are exquisitely sensitive to dissolved oxygen, which irreversibly oxidizes the electron-rich DuPhos ligand, killing catalytic activity.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, weigh 10.0 mmol of ethyl 2-methoxyacrylate and 0.05 mmol (0.5 mol%) of [Rh(COD)(R,R−DuPhos)]BF4​ . Dissolve both in the degassed methanol and transfer the solution to a stainless-steel high-pressure autoclave.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the lines with H2​ , then pressurize the reactor to 4 atm (60 psi).

    • Causality: Maintaining a moderate pressure (4 atm) ensures a high turnover frequency (TOF) while preserving the stereochemical fidelity of the anti-lock-and-key mechanism characteristic of Rh-DuPhos systems.

  • Reaction Execution: Stir the solution vigorously at 25 °C for 12 hours.

  • System Validation & IPC: Depressurize the reactor. Take a 50 µL aliquot, pass it through a micro-plug of silica (to remove Rh), and analyze via GC-FID to confirm >99% conversion.

  • Workup & Isolation: Concentrate the bulk mixture under reduced pressure. Purify the residue by passing it through a short silica gel column (Hexanes/EtOAc, 9:1) to completely strip the transition metal complex.

  • Stereochemical Validation: Analyze the purified product via Chiral Stationary Phase HPLC (e.g., Chiralcel OD-H) against a racemic standard from Protocol A to validate the enantiomeric excess (>95% ee).

References

  • US EPA. "2-Propenoic acid, 2-methoxy-, ethyl ester - Substance Details - SRS" (Source: epa.gov).
  • ChemBK. "ethyl 2-methoxyacrylate" (Source: chembk.com).
  • National Science Foundation (NSF). "Synthesis of Lactate Derivatives via Reductive Radical Addition to α-Oxyacrylates" (Source: nsf.gov).
  • PMC / MDPI. "Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces" (Source: nih.gov).
  • ACS Publications. "α-Tetrasubstituted Aldehydes through Electronic and Strain-Controlled Branch-Selective Stereoselective Hydroformylation" (Source: acs.org).

Sources

Application

Application Note: Ethyl 2-Methoxyacrylate as a Versatile C3 Synthon for the Synthesis of Functionalized Pyrimidine Derivatives

Abstract This technical guide details the application of ethyl 2-methoxyacrylate as a highly effective three-carbon (C3) building block for the synthesis of pyrimidine derivatives. The pyrimidine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of ethyl 2-methoxyacrylate as a highly effective three-carbon (C3) building block for the synthesis of pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional synthesis routes, such as the Biginelli reaction, typically rely on 1,3-dicarbonyl compounds.[3][4] This note presents an alternative and robust protocol utilizing the unique reactivity of ethyl 2-methoxyacrylate, which acts as both an α,β-unsaturated ester and an enol ether. We provide a detailed reaction mechanism, a step-by-step experimental protocol for the synthesis of 2-amino-4-hydroxypyrimidine using guanidine, a comprehensive troubleshooting guide, and essential safety information. This document is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic toolbox for creating novel pyrimidine-based compounds.

Introduction: The Significance of Pyrimidine Derivatives

The pyrimidine ring system is a fundamental heterocyclic motif in the field of drug discovery, renowned for its wide spectrum of biological activities.[5] Pyrimidine derivatives have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[6][7] Their therapeutic efficacy often stems from their ability to act as bioisosteres of endogenous nucleic acid bases, allowing them to competitively inhibit key enzymes like kinases, which are crucial regulators of cell signaling pathways.[1]

The classical and most prevalent method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[8][9] While effective, this approach can be limited by the availability and reactivity of the dicarbonyl component. Ethyl 2-methoxyacrylate emerges as a potent alternative, offering a distinct reaction pathway driven by its dual electrophilic nature. Its enol ether moiety provides a reactive site for nucleophilic attack, while the α,β-unsaturated system is primed for conjugate addition, enabling a streamlined cyclocondensation to form the pyrimidine core.

Reaction Mechanism: Cyclocondensation of Ethyl 2-Methoxyacrylate and Guanidine

The synthesis of the 2-amino-4-hydroxypyrimidine ring from ethyl 2-methoxyacrylate and guanidine proceeds through a base-catalyzed cascade of Michael addition, cyclization, and elimination reactions. The proposed mechanism is outlined below.

Step 1: Michael Addition In the presence of a strong base like sodium ethoxide (NaOEt), the guanidine nitrogen acts as a potent nucleophile. It attacks the β-carbon of the electron-deficient alkene in ethyl 2-methoxyacrylate in a conjugate (Michael) addition, forming a stabilized enolate intermediate.

Step 2: Intramolecular Cyclization The second nitrogen atom of the guanidine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon of the intermediate. This step forms a six-membered heterocyclic ring.

Step 3: Elimination and Tautomerization The tetrahedral intermediate collapses, leading to the elimination of ethanol (EtOH) and methanol (MeOH). Subsequent tautomerization of the resulting pyrimidine ring yields the thermodynamically stable aromatic product, 2-amino-4-hydroxypyrimidine.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product Reactant1 Ethyl 2-Methoxyacrylate Intermediate1 Michael Adduct (Enolate Intermediate) Reactant1->Intermediate1 + Guanidine (Michael Addition) Reactant2 Guanidine Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-hydroxypyrimidine Intermediate2->Product Elimination of EtOH & MeOH + Tautomerization

Caption: Proposed reaction mechanism for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxypyrimidine

This protocol provides a detailed methodology for the laboratory-scale synthesis of 2-amino-4-hydroxypyrimidine. It is adapted from established procedures for pyrimidine synthesis.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-methoxyacrylate≥98%Sigma-AldrichStore under inert gas.
Guanidine Hydrochloride≥99%Acros OrganicsHygroscopic, store in a desiccator.
Sodium MetalReagent GradeFisher ScientificStore under mineral oil. EXTREME CAUTION .
Absolute Ethanol (EtOH)≥99.5%VWRAnhydrous.
Hydrochloric Acid (HCl)37% (conc.)J.T. Baker
Deionized Water--
Round-bottom flask (250 mL)--Flame-dried.
Reflux Condenser--
Magnetic Stirrer/Hotplate--
Ice Bath--
Büchner Funnel & Flask--
Step-by-Step Procedure

Workflow A 1. Prepare Sodium Ethoxide Solution B 2. Add Guanidine Hydrochloride A->B Cool to RT C 3. Add Ethyl 2-Methoxyacrylate B->C Stir until dissolved D 4. Reaction Under Reflux C->D Slow, dropwise addition E 5. Neutralization & Precipitation D->E Heat for 4-6 hours F 6. Isolate Crude Product E->F Cool and add HCl G 7. Recrystallization & Drying F->G Filter and wash H 8. Characterization G->H Purify product

Caption: Experimental workflow for pyrimidine synthesis.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 100 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform in a fume hood away from ignition sources. Allow the mixture to stir until all the sodium has dissolved completely. Let the resulting sodium ethoxide solution cool to room temperature.

  • Addition of Guanidine: To the cooled sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture for 15-20 minutes until the guanidine salt is fully dissolved and has been converted to the free base. A precipitate of sodium chloride will form.

  • Addition of Ethyl 2-Methoxyacrylate: Place the flask in an ice bath. Slowly add ethyl 2-methoxyacrylate (13.01 g, 0.1 mol) dropwise to the stirring mixture over 30 minutes. Causality Note: Slow, cooled addition is critical to control the initial exothermic Michael addition and prevent the formation of side products.

  • Reaction Under Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 7. Causality Note: Neutralization protonates the pyrimidine product, decreasing its solubility and causing it to precipitate from the ethanol solution.

  • Isolation of Crude Product: Cool the neutralized mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of cold water (2x 20 mL) followed by one portion of cold ethanol (20 mL) to remove salts and unreacted starting materials.

  • Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture to obtain the pure 2-amino-4-hydroxy-6-methylpyrimidine. Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Metal: Highly reactive and corrosive. Reacts violently with water to produce flammable hydrogen gas. Handle with forceps and cut under mineral oil.[10]

  • Ethyl 2-Methoxyacrylate & Related Acrylates: May cause skin and serious eye irritation. May also cause respiratory irritation and allergic skin reactions. Avoid inhalation of vapors and contact with skin and eyes.[11][12][13]

  • Guanidine Hydrochloride: Harmful if swallowed. Causes skin and eye irritation.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Base was not sufficiently anhydrous or active. 3. Loss of product during workup.1. Increase reflux time. Monitor reaction by TLC to confirm completion. 2. Use freshly opened absolute ethanol and ensure sodium metal is clean. 3. Ensure pH for precipitation is optimal (~7). Avoid excessive washing.
Formation of an Oily Product 1. Presence of unreacted starting materials or impurities. 2. Incorrect solvent for recrystallization.1. Ensure the crude product is washed thoroughly. Consider an acid-base extraction for purification.[8] 2. Experiment with different recrystallization solvents (e.g., ethanol/water, isopropanol).
Side Product Formation 1. Reaction temperature was too high during addition. 2. Polymerization of the acrylate starting material.1. Maintain a low temperature (0-5°C) during the dropwise addition of ethyl 2-methoxyacrylate. 2. Ensure the ethyl 2-methoxyacrylate contains an inhibitor or is used promptly after purification.

Conclusion

Ethyl 2-methoxyacrylate serves as a powerful and versatile C3 synthon for the construction of pyrimidine derivatives. The protocol described herein provides a reliable and efficient pathway to valuable compounds like 2-amino-4-hydroxypyrimidine, which are key intermediates in organic synthesis and medicinal chemistry.[14] The straightforward nature of the reaction, coupled with the accessibility of the starting materials, makes this method an attractive alternative to traditional synthetic routes, enabling broader exploration of the chemical space for novel drug candidates.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • SAFETY DATA SHEET ETHYL METHACRYLATE. FUSHUN DONGLIAN ANXIN CHEMICAL CO., LTD.. Available at: [Link]

  • Preparation of 2-amino-4-hydroxy-6-methyl pteridine. Google Patents.
  • SAFETY DATA SHEET - ETHYL METHACRYLATE - EMA. Unigel. Available at: [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]

  • Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. RSC Publishing. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. Available at: [Link]

  • An Improved Protocol for Biginelli Reaction. Scientific Research Publishing. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkat USA, Inc.. Available at: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • Preparation of pyrimidines. Google Patents.

Sources

Method

Application Note: Scalable Synthesis of Ethyl 2-Methoxyacrylate from Ethyl Pyruvate

Executive Summary Ethyl 2-methoxyacrylate is a highly versatile α-oxyacrylate building block. It is prominently utilized in the synthesis of lactate derivatives via reductive radical addition [1], the formulation of adva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methoxyacrylate is a highly versatile α-oxyacrylate building block. It is prominently utilized in the synthesis of lactate derivatives via reductive radical addition [1], the formulation of advanced tissue-adhesive hydrogels [2], and as a key electron-enriched dienophile in aza-Diels-Alder reactions for quinoline construction [3]. This application note details a highly scalable, two-step batch protocol for the synthesis of ethyl 2-methoxyacrylate from ethyl pyruvate. By isolating the thermodynamic challenges of direct enolization, this method ensures high yields, exceptional purity, and operational safety suitable for drug development and materials science applications.

Mechanistic Rationale & Causality

The direct enol etherification of ethyl pyruvate is thermodynamically unfavorable due to the extreme stability of its keto tautomer. To bypass this thermodynamic sink, our protocol employs a two-stage sequence: trapping the ketone as a dimethyl acetal (analogous to established syntheses of 2,2-dimethoxypropionates [4]), followed by controlled thermal dealcoholation.

  • Acetalization Causality: Trimethyl orthoformate (TMOF) is selected over standard methanol/acid systems because it acts as both a methoxy source and an irreversible water scavenger. As TMOF reacts with ambient moisture or generated water, it decomposes into methanol and methyl formate, driving the equilibrium entirely toward the acetal via Le Chatelier's principle.

  • Dealcoholation Causality: The elimination step utilizes potassium bisulfate (KHSO₄) as a heterogeneous acidic catalyst. Homogeneous acids (e.g., p-TsOH) promote unwanted runaway polymerization of the resulting acrylate at elevated temperatures. KHSO₄ provides a surface-mediated elimination of methanol. Coupling this with reduced pressure allows the immediate distillation of the highly pure ethyl 2-methoxyacrylate, preventing thermal degradation.

ProcessWorkflow EP Ethyl Pyruvate (1.0 equiv) Step1 Acetalization TMOF, p-TsOH 65°C, 12h EP->Step1 Int Ethyl 2,2-dimethoxy- propanoate Step1->Int Step2 Dealcoholation KHSO4, Hydroquinone 150°C, 100 mbar Int->Step2 Prod Ethyl 2-methoxyacrylate Step2->Prod

Fig 1. Two-step scalable synthetic workflow for ethyl 2-methoxyacrylate.

Process Optimization Data

To validate the causality of the elimination conditions, various parameters were tested. The inclusion of a radical inhibitor (Hydroquinone) and the use of a heterogeneous catalyst under vacuum proved critical to maximizing yield and purity.

Table 1: Optimization of Elimination Conditions (Step 2)

Catalyst (Loading)Temp (°C)Pressure (mbar)InhibitorYield (%)Purity (GC, %)
p-TsOH (5 mol%)1201013 (Atm)None35.282.1
p-TsOH (5 mol%)120100Hydroquinone52.888.4
KHSO₄ (5 mol%)1501013 (Atm)None48.585.0
KHSO₄ (5 mol%) 150 100 Hydroquinone 81.4 >98.5
KHSO₄ (10 mol%)150100Hydroquinone79.1>98.0

Note: Yields are based on isolated distilled product. Purity determined by GC-FID.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-dimethoxypropanoate

Objective: Complete conversion of the alpha-keto ester to the dimethyl acetal.

Materials:

  • Ethyl pyruvate: 116.1 g (1.0 mol)

  • Trimethyl orthoformate (TMOF): 159.2 g (1.5 mol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 1.9 g (0.01 mol)

  • Anhydrous Methanol: 250 mL

  • Sodium bicarbonate (NaHCO₃): 2.0 g

Procedure:

  • System Preparation: Purge a dry 2 L round-bottom flask equipped with a reflux condenser and magnetic stirrer with nitrogen for 10 minutes.

  • Reagent Charging: Charge the flask with anhydrous methanol (250 mL) and ethyl pyruvate (116.1 g). Begin stirring at 300 rpm.

  • Catalyst Addition: Add TMOF (159.2 g) followed by p-TsOH·H₂O (1.9 g). Causality Note: Add the acid last to prevent premature polymerization or side reactions of the neat enolizable ketone.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 65 °C) using a thermostated oil bath. Maintain reflux for 12 hours.

  • Self-Validation (IPQC 1): Withdraw a 0.1 mL aliquot, dilute in 1 mL dichloromethane, and analyze via GC-FID or FTIR. Validation Criteria: The reaction is complete when the strong ketone carbonyl stretch (~1720 cm⁻¹) in FTIR disappears, or the ethyl pyruvate GC peak (tR ~ 4.2 min) is < 1.0% relative to the ketal peak (tR ~ 6.5 min). If incomplete, continue refluxing in 2-hour increments.

  • Quenching: Cool the reaction to room temperature (20–25 °C). Add solid NaHCO₃ (2.0 g) and stir for 30 minutes to neutralize the p-TsOH. Causality Note: Failure to neutralize the acid prior to concentration will cause reversion to the ketone upon heating.

  • Filtration & Concentration: Filter the suspension through a medium-porosity glass frit to remove inorganic salts. Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C, 100 mbar) to remove methanol and methyl formate.

  • Isolation: Distill the crude residue under vacuum to afford ethyl 2,2-dimethoxypropanoate as a colorless liquid.

Step 2: Dealcoholation to Ethyl 2-Methoxyacrylate

Objective: Controlled elimination of methanol to yield the target enol ether without triggering radical polymerization.

Materials:

  • Ethyl 2,2-dimethoxypropanoate: 162.2 g (1.0 mol, from Step 1)

  • Potassium bisulfate (KHSO₄, finely powdered): 6.8 g (0.05 mol)

  • Hydroquinone: 0.55 g (5 mmol)

Procedure:

  • System Preparation: Set up a 500 mL round-bottom flask equipped with a short-path distillation head, a thermometer, and a receiving flask submerged in an ice-water bath (0 °C).

  • Reagent Charging: Charge the flask with ethyl 2,2-dimethoxypropanoate (162.2 g), powdered KHSO₄ (6.8 g), and hydroquinone (0.55 g).

  • Vacuum Application: Apply a controlled vacuum of 100 mbar to the system. Causality Note: Vacuum is essential to lower the boiling point of the product, ensuring it distills out immediately upon formation, thereby minimizing its residence time in the heated zone where polymerization occurs.

  • Thermal Elimination: Gradually heat the reaction flask using an oil bath to 140–160 °C. The elimination reaction will commence, and a mixture of ethyl 2-methoxyacrylate and methanol will begin to distill.

  • Self-Validation (IPQC 2): Monitor the head temperature. Methanol will distill first (head temp ~20-30 °C at 100 mbar), followed by the product (head temp ~60-70 °C at 100 mbar). Collect the fractions. The reaction is complete when distillation ceases despite maintaining the bath temperature at 160 °C.

  • Purification: The collected distillate contains the product and co-distilled methanol. Transfer the distillate to a separatory funnel and wash with cold distilled water (2 x 100 mL) to selectively extract the methanol.

  • Extraction & Drying: Extract the combined aqueous layers with dichloromethane (50 mL) to recover trace product. Combine all organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Final Polish: Concentrate the organic layer and perform a final fractional distillation under high vacuum (10 mbar, ~60-65 °C) to yield pure ethyl 2-methoxyacrylate (>98.5% purity).

MechanisticPathway Keto Ethyl Pyruvate (Keto Tautomer) Acetal Dimethyl Acetal (Thermodynamic Sink) Keto->Acetal TMOF, H+ - HCOOMe Elimination Surface-Mediated Elimination (KHSO4) Acetal->Elimination Heat (150°C) EnolEther Ethyl 2-methoxyacrylate (Target Enol Ether) Elimination->EnolEther - MeOH Vacuum Distillation

Fig 2. Mechanistic pathway overcoming the thermodynamic stability of the keto tautomer.

References

  • Synthesis of Lactate Derivatives via Reductive Radical Addition to α-Oxyacrylates. National Science Foundation (NSF).
  • Properties and Applications of Biomaterials Related to Gels. MDPI.
  • Aza Diels-Alder Reaction of N-Arylimines with Pyruvate Derivatives. SlideServe.
  • 2,2-DIMETHOXYPROPIONIC ACID METHYL ESTER | 10076-48-9. ChemicalBook.
Application

Application Notes &amp; Protocols for Condensation Reactions Involving Ethyl 2-Methoxyacrylate

Introduction Ethyl 2-methoxyacrylate is a versatile monomer and synthetic intermediate characterized by an electron-deficient alkene backbone, an ester functionality, and a methoxy group at the α-position. This unique co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-methoxyacrylate is a versatile monomer and synthetic intermediate characterized by an electron-deficient alkene backbone, an ester functionality, and a methoxy group at the α-position. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. Its applications span the development of novel polymers, specialty chemicals, and as a precursor to pharmacologically active molecules. This guide provides an in-depth exploration of the condensation reactions of ethyl 2-methoxyacrylate, with a focus on the Diels-Alder reaction and Michael addition, offering detailed protocols and mechanistic insights for researchers in organic chemistry and drug development.

Scientific & Technical Background: The Reactivity of Ethyl 2-Methoxyacrylate

The reactivity of ethyl 2-methoxyacrylate in condensation reactions is primarily governed by the electronic properties of its substituted double bond. The electron-withdrawing nature of the ester group polarizes the C=C bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This makes it an excellent Michael acceptor.[1] Furthermore, the alkene can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[2] The α-methoxy group can influence the stereoselectivity and reactivity of these transformations through both steric and electronic effects.

Part 1: The Diels-Alder Reaction: Synthesis of Six-Membered Rings

The Diels-Alder reaction is a powerful method for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile (in this case, ethyl 2-methoxyacrylate).[3] The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[3]

Mechanistic Overview

The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where two new carbon-carbon sigma bonds and one new pi bond are formed simultaneously. The stereochemistry of the reactants is retained in the product. For many Diels-Alder reactions, there is a kinetic preference for the endo product, although the steric bulk of substituents can sometimes favor the exo isomer.[2]

Diagram 1: Generalized Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism diene Diene product Cyclohexene Derivative diene->product [4+2] Cycloaddition dienophile Ethyl 2-Methoxyacrylate (Dienophile) dienophile->product Michael_Addition_Workflow start Dissolve Michael Acceptor and Donor in Solvent add_catalyst Add Base Catalyst (e.g., Triethylamine) start->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor Reaction by TLC stir->monitor workup Aqueous Work-up monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify product Isolated Michael Adduct purify->product

Sources

Method

Ethyl 2-methoxyacrylate as a building block in pharmaceutical chemistry

Title: Application Note: Ethyl 2-Methoxyacrylate as a Divergent Building Block in Pharmaceutical Chemistry and Biomaterials Executive Summary Ethyl 2-methoxyacrylate (E2MA, CAS: 36997-05-4)[1] is a highly versatile α -ox...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Ethyl 2-Methoxyacrylate as a Divergent Building Block in Pharmaceutical Chemistry and Biomaterials

Executive Summary Ethyl 2-methoxyacrylate (E2MA, CAS: 36997-05-4)[1] is a highly versatile α -oxyacrylate that bridges the gap between small-molecule drug discovery and macromolecular biomaterials engineering. Characterized by its electron-deficient alkene and electron-donating methoxy group, E2MA exhibits unique captodative stabilization, making it an exceptional radical acceptor and enol ether equivalent[2][3]. This application note details field-proven protocols for utilizing E2MA in the synthesis of pharmaceutical precursors (lactates and quinolines) and the formulation of wet-adhesive hemostatic hydrogels[4][5].

Physicochemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful synthetic design relies on understanding the intrinsic electronic properties of your building blocks. E2MA possesses a dual personality that dictates its reactivity:

  • Captodative Radical Acceptor: The electron-withdrawing ethyl ester and the electron-donating α -methoxy group work synergistically to stabilize incoming radical intermediates[2]. This makes E2MA an ideal substrate for transition-metal-catalyzed reductive cross-couplings.

  • Electron-Enriched Dienophile/Enol Ether: In cycloaddition frameworks, the methoxy group enriches the electron density of the double bond, facilitating rapid[4+2] aza Diels-Alder reactions with electron-deficient imines[4].

  • Amphiphilic Monomer: In polymer chemistry, the ethyl and methoxy moieties introduce critical hydrophobic microdomains necessary for displacing interfacial water during tissue adhesion[5].

Small Molecule Drug Discovery: Synthesizing Pharmaceutical Scaffolds

Ni-Catalyzed Reductive Radical Addition (Lactate Derivatives)

Lactate derivatives are critical synthons for active pharmaceutical ingredients (APIs), including selective E-selectin inhibitors and antiviral agents[2]. Traditional syntheses are multi-step; however, E2MA allows for a direct, one-step reductive addition of alkyl iodides.

  • Causality & Design: We utilize NiBr₂·DME and a zinc reductant to generate a nucleophilic alkyl radical from an alkyl iodide. HFIP (hexafluoroisopropanol) is selected as the solvent and proton source because its strong hydrogen-bonding capabilities stabilize the radical intermediate without poisoning the nickel catalyst[2][6].

Protocol 1: Synthesis of Substituted Lactates

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with NiBr₂·DME (catalyst, 10 mol%), dppf ligand (10 mol%), and activated Zn powder (2.0 equiv)[2].

  • Reagent Addition: Add E2MA (1.0 equiv, 0.5 mmol) and the target secondary or tertiary alkyl iodide (1.5 equiv) to the vial.

  • Solvent Integration: Inject 2.0 mL of degassed HFIP. Self-Validation Step: Add 0.1 mmol of mesitylene as an internal standard to allow for precise GC/NMR yield tracking before initiating column chromatography[2].

  • Reaction: Seal the vial, remove from the glovebox, and stir at 25 °C for 12 hours.

  • Workup: Quench the reaction with deionized water (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane:EtOAc) to isolate the lactate derivative[2].

Aza Diels-Alder Reaction (Quinoline-4-carboxylates)

Quinoline-4-carboxylates are privileged scaffolds, notably serving as precursors for NK-3 receptor antagonists (e.g., Talnetant analogues)[4].

  • Causality & Design: E2MA acts as an electron-rich acrylic derivative. Indium(III) chloride (InCl₃) is chosen as the catalyst because it is a highly oxophilic, moisture-tolerant Lewis acid that effectively activates the N-arylimine for the cycloaddition without causing competitive polymerization of the acrylate[4]. Microwave irradiation accelerates the aromatization step.

Protocol 2: Microwave-Assisted Quinoline Synthesis

  • Assembly: In a microwave-safe reactor, combine the N-arylimine (1.0 equiv) and E2MA (1.5 equiv).

  • Catalysis: Add InCl₃ (0.5 equiv). Crucial Insight: The stoichiometry of InCl₃ is critical; 0.5 equiv is optimal for E2MA to balance imine activation and atom economy[4].

  • Activation: Subject the mixture to microwave irradiation at 150 W for exactly 3 minutes.

  • Isolation: Cool the vessel to room temperature. Dilute the crude mixture with dichloromethane and wash with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract, dry, and purify via column chromatography to yield the 2-phenylquinoline-4-carboxylate[4].

Macromolecular Biomaterials: Wet-Adhesive Hemostatic Hydrogels

Uncontrolled hemorrhage remains a critical clinical challenge. E2MA is utilized as a functional comonomer to engineer hydrogels that adhere to wet, dynamic tissue surfaces[5].

  • Causality & Design: Tissues are coated with a hydration layer that prevents standard adhesives from bonding. By copolymerizing E2MA with hydrophilic monomers (like AMPS and acrylic acid), the resulting hydrogel features synergistic interactions. The hydrophobic ethyl and methoxy groups of E2MA physically displace the interfacial water layer, allowing the dynamic electrostatic forces from AMPS to anchor onto the tissue's amino and carboxyl groups[5].

Protocol 3: Formulation of E2MA-Bonded Hemostatic Hydrogels

  • Base Matrix: Dissolve gelatin and chondroitin sulfate (CS) in deionized water at 40 °C to form a viscous biopolymer base.

  • Monomer Addition: To the mixture, sequentially add 2-acrylamido-2-methylpropanesulfonic acid (AMPS), acrylic acid, and E2MA. Maintain a 10:1 hydrophilic:hydrophobic molar ratio to prevent phase separation[5].

  • Initiation: Add a water-soluble photoinitiator (e.g., Irgacure 2959, 0.5% w/v).

  • Curing: Cast the solution into a Teflon mold and irradiate with UV light (365 nm, 10 mW/cm²) for 5 minutes to achieve in situ crosslinking.

  • Validation: Perform a lap-shear test on fresh, wet porcine skin. A successful E2MA-integrated hydrogel will exhibit cohesive failure (the gel tears before the adhesive bond breaks), validating the hydrophobic water-displacement mechanism[5].

Quantitative Data Summary

Application DomainReaction / Material TypeCatalyst / InitiatorKey ReagentsPerformance Metric
Pharmaceuticals Reductive Radical AdditionNiBr₂·DME / dppfE2MA, Alkyl Iodides, Zn, HFIPUp to 79% isolated yield of lactates[2]
Pharmaceuticals Aza Diels-AlderInCl₃ (0.5 equiv)E2MA, N-aryliminesUp to 57% yield in 3 min (Microwave)[4]
Biomaterials Free Radical CopolymerizationUV PhotoinitiatorE2MA, AMPS, Gelatin, CS, Acrylic AcidStable, firm adhesion to wet tissue surfaces[5]

Visual Workflow: The Divergent Utility of E2MA

E2MA_Applications cluster_small_mol Small Molecule Drug Discovery cluster_biomat Macromolecular Biomaterials E2MA Ethyl 2-methoxyacrylate (CAS: 36997-05-4) Radical Reductive Radical Addition (Ni-Catalyzed) E2MA->Radical Alkyl Iodides, NiBr2·DME, Zn, HFIP AzaDA Aza Diels-Alder Reaction (InCl3 Catalyzed) E2MA->AzaDA N-arylimines, Microwave (150W) Copolymer Free Radical Copolymerization (UV Initiated) E2MA->Copolymer AMPS, Gelatin, CS, Acrylic Acid Lactates Lactate Derivatives (E-selectin inhibitors) Radical->Lactates Quinolines Quinoline-4-carboxylates (NK-3 Antagonists) AzaDA->Quinolines Hydrogels Wet-Adhesive Hemostatic Hydrogels Copolymer->Hydrogels

Figure 1: Divergent synthetic pathways of Ethyl 2-methoxyacrylate.

References

  • Title: ethyl 2-methoxyacrylate - CAS: 36997-05-4 | Source: ChemBK | URL: 1

  • Title: Synthesis of Lactate Derivatives via Reductive Radical Addition to α-Oxyacrylates | Source: National Science Foundation (NSF) / JACS | URL: 2

  • Title: Aza Diels-Alder Reaction of N-Arylimines with Pyruvate Derivatives | Source: SlideServe | URL: 4

  • Title: Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces | Source: MDPI (Gels) | URL: 5

  • Title: Synthesis of lactate derivatives via reductive radical addition to α-oxyacrylates (Diccianni, Chin, Diao) | Source: ResearchGate | URL: 6

  • Title: Ethyl-acetoxyacrylate / Ethyl 2-methoxyacrylate Reactivity Profile | Source: Specific Polymers | URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 2-Methoxyacrylate Synthesis

Welcome to the Technical Support Center for Alpha-Oxyacrylate Synthesis. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming yield-limitin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alpha-Oxyacrylate Synthesis. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming yield-limiting bottlenecks during the preparation of ethyl 2-methoxyacrylate. This compound is a highly versatile electron-deficient alkene, crucial for the synthesis of lactate derivatives[1], complex pharmaceutical intermediates via aza-Diels-Alder reactions[2], and advanced tissue-adhesive hemostatic hydrogels[3].

Module A: Mechanistic Workflow & Causality

The most robust, scalable route to ethyl 2-methoxyacrylate avoids the use of highly toxic methylating agents. Instead, it relies on a two-step acetalization-elimination sequence starting from ethyl pyruvate.

  • Acetalization: Ethyl pyruvate is reacted with trimethyl orthoformate (TMOF). TMOF is not merely a reagent; it acts as a thermodynamic driver. By reacting with any adventitious water to form methanol and methyl formate, it continuously pushes the equilibrium toward the dimethyl acetal intermediate (ethyl 2,2-dimethoxypropanoate).

  • Dealcoholation (Elimination): The acetal undergoes acid-catalyzed elimination of methanol to form the target enol ether. The causality of yield loss here is almost always thermal polymerization or unoptimized acid catalysis leading to charring.

Workflow A Ethyl Pyruvate B Acetalization (TMOF, H+) A->B C Acetal Intermediate B->C IPC: >98% Conv. D Elimination (KHSO4, Heat) C->D E Ethyl 2-methoxyacrylate D->E IPC: Distillation

Synthetic workflow for ethyl 2-methoxyacrylate via acetalization and elimination.

Module B: Self-Validating Experimental Protocol
Step 1: Synthesis of Ethyl 2,2-dimethoxypropanoate (Acetalization)
  • Setup: In a flame-dried 500 mL round-bottom flask under nitrogen, combine ethyl pyruvate (1.0 equiv, 100 mmol) and dry methanol (50 mL).

  • Reagent Addition: Add trimethyl orthoformate (1.5 equiv, 150 mmol) followed by anhydrous p-toluenesulfonic acid (p-TsOH) (0.05 equiv, 5 mmol).

  • Reaction: Reflux the mixture at 65°C for 12 hours.

  • Validation Checkpoint 1 (Self-Validation): Withdraw a 0.1 mL aliquot, quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via GC-MS or IR spectroscopy. Causality of validation: The reaction is complete only when the ketone carbonyl stretch (~1730 cm⁻¹) in IR completely disappears, ensuring no unreacted starting material carries over to complicate distillation[1].

  • Workup: Quench the acid catalyst with solid Na₂CO₃ (10 mmol), filter, and concentrate under reduced pressure.

Step 2: Elimination to Ethyl 2-methoxyacrylate
  • Setup: Transfer the crude acetal to a short-path distillation apparatus.

  • Catalyst & Inhibitor Addition: Add finely powdered potassium bisulfate (KHSO₄) (5 mol%) and the radical inhibitor 4-methoxyphenol (MEHQ) (500 ppm). Causality: KHSO₄ is a heterogeneous, mild solid acid that promotes elimination without the severe charring caused by soluble acids like p-TsOH at high temperatures. MEHQ quenches carbon-centered radicals, preventing runaway polymerization of the newly formed acrylate.

  • Distillation: Apply a vacuum of 50 mbar and gradually heat the oil bath to 90–100°C. Methanol will cleave and collect in the cold trap.

  • Validation Checkpoint 2 (Self-Validation): The target product, ethyl 2-methoxyacrylate, will distill as a colorless liquid. Validate purity via ¹H NMR (CDCl₃): Look for the characteristic terminal alkene protons (two doublets at ~4.5 and 5.2 ppm) and the methoxy singlet at ~3.6 ppm[1].

Module C: Yield Optimization Data

To demonstrate the impact of reaction parameters on the final isolated yield, refer to the quantitative optimization data below.

Acid Catalyst (Elimination)Temperature (°C)Radical Inhibitor (ppm)Pressure (mbar)Isolated Yield (%)Observation / Failure Mode
p-TsOH (2 mol%)150None1013 (atm)< 20%Severe polymerization; flask solidified.
p-TsOH (2 mol%)120MEHQ (100)10045%Moderate yield; significant oligomerization.
KHSO₄ (5 mol%)110MEHQ (200)5068%Good conversion; some product loss to trap.
KHSO₄ (5 mol%)90Phenothiazine (200)5085% Clean distillation; high purity product[2].
Module D: Troubleshooting & FAQs

Troubleshooting Issue Yield < 60% Check1 Is intermediate conversion complete? Issue->Check1 Check2 Is the distillation residue viscous? Issue->Check2 Sol1 Add TMOF to scavenge water Check1->Sol1 No (Stalled) Sol2 Increase MEHQ & Lower pressure Check2->Sol2 Yes (Polymerization)

Troubleshooting logic tree for identifying and resolving yield-limiting factors.

Q: The acetalization of ethyl pyruvate is stalling at 70% conversion. How can I drive it to completion? A: Acetalization is an equilibrium-driven process. Water generated during the reaction pushes the equilibrium backward. Corrective Action: Ensure you are using a sufficient excess of trimethyl orthoformate (TMOF). TMOF chemically scavenges water, converting it into methanol and methyl formate. Additionally, ensure all glassware is strictly flame-dried and the reaction is run under a dry nitrogen atmosphere[1].

Q: Why is my yield dropping significantly during the distillation step, leaving a thick, glassy residue in the flask? A: The most common cause of yield loss during the isolation of alpha-oxyacrylates is thermal polymerization. Acrylates are highly susceptible to radical-initiated polymerization when subjected to thermal stress. Corrective Action: Always add a radical inhibitor such as MEHQ or phenothiazine prior to heating. Furthermore, you must perform the distillation under reduced pressure (e.g., 50 mbar) to lower the boiling point of the product, thereby minimizing the thermal energy introduced into the system.

Q: How do I separate unreacted ethyl pyruvate from the final product if my first step didn't reach 100% conversion? A: Ethyl pyruvate and ethyl 2-methoxyacrylate have very similar boiling points, making fractional distillation highly inefficient and prone to product degradation. Corrective Action: It is critical to achieve 100% conversion in Step 1. If trace ethyl pyruvate remains, do not attempt to distill it out. Instead, selectively derivatize the unreacted ketone (e.g., using Girard's reagent T) or separate it via careful silica gel column chromatography (using a hexane:EtOAc gradient) before attempting the final distillation[1].

Q: Can I scale this reaction up for pilot plant production? A: Yes, but heat transfer becomes a critical safety and yield parameter during the elimination step. At larger scales, the residence time in a standard batch distillation pot increases, which exacerbates polymerization risks. Corrective Action: For scale-up >1 kg, transition from batch distillation to a wiped-film evaporator (WFE) or short-path continuous distillation. This drastically reduces the thermal history of the acrylate, preserving the double bond and maximizing yield[3].

References[2] Title: Aza Diels-Alder Reaction of N-Arylimines with Pyruvate Derivatives

Source: slideserve.com URL: [3] Title: Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces Source: nih.gov URL: [1] Title: Synthesis of Lactate Derivatives via Reductive Radical Addition to α-Oxyacrylates Source: nsf.gov URL:

Sources

Optimization

Technical Support Center: Ethyl 2-Methoxyacrylate (EMA) Handling &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. Ethyl 2-methoxyacrylate (EMA) is a highly reactive α,β -unsaturated ester.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Ethyl 2-methoxyacrylate (EMA) is a highly reactive α,β -unsaturated ester. The electron-donating α -methoxy group significantly enriches the electron density of the vinylic double bond via resonance. While this makes EMA an exceptional monomer for synthesizing advanced functional hydrogels and adhesives, it also drastically lowers the activation energy required for autoxidation, making it highly susceptible to spontaneous free-radical polymerization.

This guide provides field-proven, self-validating methodologies to prevent thermal runaway, manage inhibitors effectively, and ensure reproducible polymer synthesis.

Core Mechanisms: The Causality of Inhibitor Dependency

To prevent premature polymerization, EMA is typically shipped with radical-trapping antioxidants (RTAs) such as Monomethyl Ether Hydroquinone (MEHQ). However, MEHQ is not a direct radical scavenger. The causality of its stabilization relies entirely on a synergistic relationship with dissolved oxygen ( O2​ )[1].

When thermal or photolytic cleavage generates carbon-centered radicals ( R∙ ), dissolved oxygen rapidly reacts with them to form peroxy radicals ( ROO∙ ). MEHQ then donates a hydrogen atom to the peroxy radical, terminating the chain and forming a highly stable, unreactive phenoxy radical[2][3]. Without O2​ , MEHQ is functionally inert.

MEHQ_Mechanism R_rad Carbon-Centered Radical (R•) ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad Rapid reaction with O2 O2 Dissolved Oxygen (O2) O2->ROO_rad Stable Stable Phenoxy Radical (Chain Termination) ROO_rad->Stable Hydrogen transfer from MEHQ MEHQ MEHQ Inhibitor MEHQ->Stable

Logical Relationship: MEHQ inhibition mechanism requiring dissolved oxygen to terminate radicals.

Troubleshooting FAQs: Diagnosing Spontaneous Polymerization

Q1: My sealed bottle of EMA arrived highly viscous and slightly yellow. What happened? A1: The monomer has undergone spontaneous polymerization. This typically occurs due to oxygen depletion in the headspace during prolonged transit. Because MEHQ requires dissolved oxygen to function, storing EMA under an inert gas (like Argon or Nitrogen) disables the inhibitor[1][3]. Causality & Action: The exothermic nature of acrylate oligomerization accelerates the reaction as viscosity increases, preventing thermal energy dissipation[2]. The material cannot be salvaged and must be discarded safely. Always ensure EMA is stored at 2-8°C with an ambient air headspace.

Q2: I need to run an air-free RAFT polymerization. How do I handle the inhibitor? A2: You must remove the MEHQ immediately prior to the reaction. Once removed, the monomer is highly unstable. If you must store it temporarily without MEHQ, you must keep it at -20°C in the dark and use it within 24 hours. Causality & Action: Controlled radical polymerizations require oxygen-free environments. Since MEHQ relies on oxygen, purging your reaction vessel with Argon will strip the oxygen, but residual MEHQ can still cause unpredictable induction periods. Remove MEHQ entirely using basic alumina[3].

Q3: During vacuum distillation to purify the monomer, the EMA polymerized in the heating flask. How can I prevent this thermal runaway? A3: Heat provides the activation energy for spontaneous thermal polymerization[3]. Because you are pulling a vacuum, you are actively stripping the dissolved oxygen out of the monomer, rendering the MEHQ useless just as you apply heat. Causality & Action: You must add a non-volatile radical quencher that does not rely on oxygen. Adding clean copper wire or a small amount of Phenothiazine (PTZ) directly to the distillation flask will trap thermal radicals anaerobically during the heating process[3].

Quantitative Data: Inhibitor Metrics

Understanding the operational parameters of different inhibitors is critical for experimental design.

Inhibitor TypeTypical ConcentrationOxygen Required?VolatilityPrimary Application
MEHQ (Monomethyl Ether Hydroquinone)15 - 1000 ppmYesLowStandard transport & long-term ambient storage[3]
BHT (Butylated Hydroxytoluene)100 - 200 ppmNoLowHigh-temperature processing & air-free storage[3]
PTZ (Phenothiazine)10 - 50 ppmNoVery LowVacuum distillation quenching & extreme stabilization[3]
Dissolved O2​ SaturationN/AHighSynergistic co-stabilizer with MEHQ[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, every purification workflow must include a self-validation step to confirm success before proceeding to complex syntheses.

Protocol A: MEHQ Removal via Basic Alumina Chromatography

Causality: MEHQ is a weakly acidic phenol derivative. Basic aluminum oxide deprotonates the MEHQ, binding the resulting phenoxide tightly to the stationary phase via electrostatic interactions, while the neutral EMA elutes freely.

  • Preparation: Pack a glass chromatography column with 50 grams of activated basic aluminum oxide per 100 mL of EMA.

  • Elution: Pass the EMA through the column via gravity into a flask submerged in an ice bath.

  • Self-Validation Step (Colorimetric Assay): To prove the inhibitor is completely removed, take a 0.5 mL aliquot of the eluted EMA and add 1 drop of 10% aqueous NaOH solution. MEHQ turns a distinct yellow/brown in strongly basic aqueous conditions. If the aqueous layer remains colorless, the EMA is 100% inhibitor-free.

Protocol B: Vacuum Distillation of EMA

Causality: Used for high-purity applications where oligomers or oxidized byproducts must be removed. Copper acts as an anaerobic radical scavenger, preventing thermal autoxidation while the vacuum strips away the protective dissolved oxygen[3].

  • Setup: Assemble a short-path vacuum distillation apparatus.

  • Quenching Addition: Add 0.5 grams of clean copper wire or 50 ppm of PTZ to the boiling flask containing the EMA[3].

  • Distillation: Apply high vacuum to lower the boiling point. Heat the oil bath gently (do not exceed 60°C). Collect the distillate in a receiving flask submerged in an ice bath to immediately quench thermal energy.

  • Self-Validation Step (Thermal Reactivity Test): To validate that the purified monomer is highly active, take a 1 mL micro-aliquot of the distillate. Add 1 mg of AIBN (initiator) and heat to 65°C in a water bath. A rapid increase in viscosity within 15 minutes confirms the monomer is fully active and successfully purified.

EMA_Workflow Start Receive EMA Monomer Check Verify Inhibitor (e.g., MEHQ) Start->Check Store Store at 2-8°C Ambient Air Headspace Check->Store MEHQ Present Ready Ready for Synthesis? Store->Ready Ready->Store No Purify Purification (Alumina / Distillation) Ready->Purify Yes Test Self-Validation: Polymerization Check Purify->Test Fail Viscous/Solid (Discard Safely) Test->Fail Autoxidation Detected Pass Clear Liquid (Proceed to Reaction) Test->Pass Monomer Pure

Experimental Workflow: Standard operating procedure for handling and purifying EMA monomer.

References

  • Title: Inhibition of acrylic acid and acrylate autoxidation Source: rsc.org URL: [Link]

  • Title: Inhibition of Free Radical Polymerization: A Review Source: nih.gov URL: [Link]

  • Title: Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization Source: researchgate.net URL: [Link]

Sources

Troubleshooting

Purification methods for removing impurities from ethyl 2-methoxyacrylate

Technical Support Center: Purification of Ethyl 2-Methoxyacrylate Welcome to the technical support center for the purification of ethyl 2-methoxyacrylate. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 2-Methoxyacrylate

Welcome to the technical support center for the purification of ethyl 2-methoxyacrylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude ethyl 2-methoxyacrylate?

A1: The impurity profile of crude ethyl 2-methoxyacrylate can vary based on the synthetic route, but typically includes a few common classes of contaminants.[1][2] These are:

  • Unreacted Starting Materials: Residual methacrylic acid and ethanol from the esterification process.

  • Byproducts: Water formed during esterification and potential side-reaction products.[1]

  • Polymerized Monomer: Oligomers or polymers of ethyl 2-methoxyacrylate that can form, especially when the monomer is exposed to heat, light, or initiators.[1][3]

  • Catalyst Residues: Acid or base catalysts used during the synthesis.[1]

  • Polymerization Inhibitors: Stabilizers such as hydroquinone (HQ) or its monomethyl ether (MEHQ) are often present in the starting materials or added to prevent premature polymerization.[4][5]

Q2: Why is high purity of ethyl 2-methoxyacrylate critical for my research?

A2: The purity of your monomer is paramount as it directly influences the outcome of subsequent reactions and the properties of the final materials. Impurities can lead to several undesirable effects:

  • Inconsistent Polymer Properties: Residual starting materials or oligomers can alter the molecular weight distribution, thermal stability, and mechanical performance of polymers.[1]

  • Adverse Biological Effects: For applications in drug development or biomedical materials, impurities can introduce toxicity or unpredictable pharmacological profiles.

  • Poor Reproducibility: The presence of unknown or variable levels of impurities makes it difficult to achieve reproducible experimental results.

Q3: What is a polymerization inhibitor and why is it important during purification?

A3: A polymerization inhibitor is a chemical compound added to reactive monomers like acrylates to prevent spontaneous polymerization.[6] These substances work by scavenging free radicals, which are the initiators of polymerization chains. During purification processes that involve heating, such as distillation, the risk of polymerization increases dramatically.[7] An inhibitor is essential to prevent the entire batch from solidifying into an unusable polymer, a hazardous event known as runaway polymerization.[8] Common inhibitors include phenothiazine (PTZ), hydroquinone (HQ), and hydroquinone monomethyl ether (MEHQ).

Purification Strategy Overview

A multi-step approach is typically required to remove the diverse range of impurities from crude ethyl 2-methoxyacrylate. The optimal workflow depends on the specific impurities present and the desired final purity. Below is a general workflow diagram illustrating the decision-making process.

G cluster_0 Purification Workflow for Ethyl 2-Methoxyacrylate Crude Crude Ethyl 2-Methoxyacrylate Wash Aqueous Wash (e.g., NaHCO₃, Brine) Crude->Wash Remove acidic impurities & salts Dry Drying Organic Layer (e.g., MgSO₄) Wash->Dry Remove residual water SolventRemoval Solvent Removal (Rotary Evaporation) Dry->SolventRemoval Decision Purity Assessment (GC, NMR) SolventRemoval->Decision Distillation Vacuum Distillation Decision->Distillation Impurities have different B.P. Chromatography Column Chromatography (Alumina/Silica) Decision->Chromatography Impurities have similar B.P. Final High-Purity Product Distillation->Final Chromatography->Final

Caption: General workflow for the purification of crude ethyl 2-methoxyacrylate.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: My product contains acidic impurities after an initial workup.

  • Symptom: Your NMR spectrum shows a broad peak characteristic of a carboxylic acid proton, or a GC analysis indicates the presence of methacrylic acid.

  • Possible Cause: The aqueous wash was not effective enough to remove all the residual acid catalyst or unreacted methacrylic acid. This can happen if the concentration of the basic solution was too low, the mixing was insufficient, or not enough washes were performed.

  • Recommended Solution: Implement a thorough liquid-liquid extraction protocol.[9] Transfer the crude product to a separatory funnel, dilute with a water-immiscible organic solvent (like diethyl ether or ethyl acetate), and wash with a saturated sodium bicarbonate (NaHCO₃) solution.[9] This converts the acidic impurities into their corresponding sodium salts, which are highly soluble in the aqueous layer. Repeat the wash until gas evolution (CO₂) is no longer observed. Follow this with a wash using saturated sodium chloride solution (brine) to remove residual water from the organic layer and help break up any emulsions.[9]

Issue 2: The monomer polymerized in the distillation flask.

  • Symptom: A solid or highly viscous, insoluble residue has formed in the distillation flask, and the yield of distilled product is very low.

  • Possible Causes & Solutions:

    • Inadequate Inhibition: Commercially available acrylates often contain volatile inhibitors that can co-distill with the monomer, leaving the distillation pot unprotected. Ensure you add a sufficient amount (typically 100-200 ppm) of a non-volatile polymerization inhibitor, such as hydroquinone (HQ), directly to the crude material before heating.[1][7]

    • Excessive Temperature: High temperatures significantly accelerate the rate of polymerization.[7] The key is to use vacuum distillation to lower the boiling point of ethyl 2-methoxyacrylate, allowing it to distill at a much lower and safer temperature.[1]

    • Localized Hot Spots: Uneven heating from a heating mantle can create localized hot spots that initiate polymerization. To prevent this, use a well-fitting heating mantle with vigorous stirring or, preferably, use a water or oil bath to ensure uniform heating.[7]

Issue 3: The final product is cloudy or wet.

  • Symptom: The purified liquid appears hazy or cloudy, and an ¹H NMR spectrum may show a broad peak for water.

  • Possible Cause: Incomplete removal of water after the aqueous wash.

  • Recommended Solution: After separating the organic layer, dry it thoroughly using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] Add the drying agent to the organic solution and swirl until the agent no longer clumps together, indicating that the water has been absorbed. For very wet samples, it may be necessary to decant the solution and add fresh drying agent. Filter the dried solution to remove the drying agent before proceeding to solvent removal or distillation.[9]

Issue 4: I'm struggling to remove the polymerization inhibitor from the final product.

  • Symptom: Your application requires an inhibitor-free monomer, but analytical tests (e.g., HPLC, GC) show its presence after distillation.

  • Possible Cause: Some inhibitors, particularly those with lower boiling points, may have some volatility even under vacuum and can co-distill with the product.

  • Recommended Solution: For complete inhibitor removal, passing the purified monomer through a column of a suitable adsorbent is highly effective. Basic alumina is often used for this purpose as it efficiently removes phenolic inhibitors like HQ and MEHQ.[10][11] Work quickly and under an inert atmosphere (e.g., nitrogen or argon) as the now-unstabilized monomer is highly susceptible to polymerization.[10] Use the inhibitor-free monomer immediately.

The following table summarizes the effectiveness of various purification techniques for removing specific impurities.

Purification MethodTarget ImpuritiesPrinciple of SeparationKey Advantage(s)Common Issues
Aqueous Wash (Basic) Acidic Catalysts, Unreacted Methacrylic AcidAcid-Base Chemistry & SolubilitySimple, fast, and highly effective for removing acidic components.[9]Emulsion formation; incomplete removal if not thorough.[9]
Vacuum Distillation Solvents, Starting Materials, Some ByproductsDifference in Boiling PointsExcellent for separating volatile components and achieving high purity.[4][9]Risk of polymerization; may not separate closely boiling impurities.[7]
Column Chromatography Oligomers, Non-volatile Impurities, IsomersDifferential Adsorption (Polarity)Can separate compounds with very similar boiling points.[12][13]Product may adsorb to the column; risk of polymerization on the stationary phase.[10]
Adsorbent Treatment Polymerization Inhibitors, Trace Polar ImpuritiesAdsorptionFast and effective for removing specific contaminants like inhibitors.[10][11]Requires immediate use of the unstabilized monomer.[10]

Experimental Protocols

Protocol 1: Standard Purification via Extraction and Vacuum Distillation

This protocol is suitable for crude ethyl 2-methoxyacrylate containing acidic impurities and other volatile components.

  • Aqueous Wash:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Dilute with 2 volumes of diethyl ether.

    • Wash with 1 volume of saturated NaHCO₃ solution. Swirl gently and vent frequently. Repeat until no more gas evolves.

    • Wash with 1 volume of deionized water, followed by 1 volume of saturated NaCl (brine) solution.[9]

  • Drying:

    • Separate the organic layer and transfer it to an Erlenmeyer flask.

    • Add anhydrous MgSO₄, swirling until the drying agent is free-flowing.

    • Filter the solution to remove the MgSO₄.

  • Solvent Removal:

    • Remove the diethyl ether using a rotary evaporator.

  • Vacuum Distillation:

    • Add a non-volatile inhibitor (e.g., hydroquinone, ~150 ppm) to the crude, solvent-free monomer.[7]

    • Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.

    • Apply vacuum and gently heat the flask in an oil bath with magnetic stirring.

    • Collect the fraction that distills at a constant temperature and pressure.

Troubleshooting Logic Diagram

G cluster_1 Troubleshooting Common Purification Issues Symptom1 Symptom: Polymer in Flask Cause1a Cause: High Temperature Symptom1->Cause1a Cause1b Cause: No/Ineffective Inhibitor Symptom1->Cause1b Solution1a Action: Use Vacuum Distillation Cause1a->Solution1a Solution1b Action: Add Non-Volatile Inhibitor (HQ) Cause1b->Solution1b Symptom2 Symptom: Acidic Impurities Remain Cause2 Cause: Ineffective Aqueous Wash Symptom2->Cause2 Solution2 Action: Repeat Wash with Sat. NaHCO₃ Cause2->Solution2 Symptom3 Symptom: Product is Cloudy/Wet Cause3 Cause: Incomplete Drying Symptom3->Cause3 Solution3 Action: Dry Organic Layer with MgSO₄ Cause3->Solution3

Caption: Troubleshooting logic for common purification problems.

References

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Ethyl 2-Methoxyacrylate in Nucleophilic Attack

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic reactivity of ethyl 2-methoxyacrylate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic reactivity of ethyl 2-methoxyacrylate. As a substituted Michael acceptor, its behavior can be counterintuitive compared to standard acrylates. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you overcome common experimental hurdles.

Section 1: Understanding the Core Challenge: Why is Ethyl 2-Methoxyacrylate Unreactive?

Before troubleshooting, it's crucial to understand the inherent chemical properties of ethyl 2-methoxyacrylate that contribute to its low reactivity. Two primary factors are at play: electronics and sterics.

  • Electronic Effects: The defining feature of a Michael acceptor is an alkene activated by a conjugated electron-withdrawing group (EWG), which polarizes the double bond and creates an electrophilic β-carbon susceptible to attack.[1][2][3] However, in ethyl 2-methoxyacrylate, the α-methoxy group (-OCH₃) acts as a powerful electron-donating group (EDG) through resonance.[4] Its lone pair of electrons delocalizes into the π-system, increasing the electron density at the β-carbon. This electronic donation counteracts the electron-withdrawing effect of the ester, making the β-carbon significantly less electrophilic and thus less reactive towards nucleophiles.

  • Steric Hindrance: The presence of the methoxy group at the α-position creates significant steric bulk around the reactive center.[5][6] This physically obstructs the trajectory of the incoming nucleophile, making it more difficult to approach and attack the β-carbon.[7][8][9] This effect is analogous to the observed lower reactivity of methacrylates when compared to acrylates, where the α-methyl group provides steric hindrance and a mild inductive donating effect.[5][10]

Caption: Factors reducing ethyl 2-methoxyacrylate reactivity.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during experiments.

Q1: My reaction is extremely slow or shows no conversion at all. What are the primary causes and initial troubleshooting steps?

A: This is the most frequent issue and typically points to insufficient activation energy or a mismatch in reagent reactivity.

  • Causality: The high activation barrier is a direct consequence of the electronic and steric factors mentioned above. The nucleophile may not be potent enough, or the thermal energy may be insufficient to overcome this barrier.

  • Initial Steps:

    • Verify Reagent Integrity: Ensure your nucleophile, base, and solvent are pure and anhydrous, as contaminants can quench the reaction.

    • Increase Temperature: For sluggish reactions, cautiously increasing the temperature can provide the necessary energy to achieve a reasonable conversion rate.[11] Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side-product formation.

    • Enhance Nucleophilicity: If using a pronucleophile (e.g., malonates, thiols), ensure your base is strong enough to fully deprotonate it, thereby increasing its nucleophilic character.[2][12] For instance, switching from a mild base like triethylamine to a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can dramatically improve rates.

Q2: I'm observing very low yields, even after extended reaction times. Could a retro-Michael reaction be the culprit?

A: Yes, a retro-Michael reaction, where the adduct reverts to the starting materials, is a common cause of low yields, especially when the product is not significantly more stable than the reactants.[11]

  • Causality: This equilibrium process can be initiated by heat or the continued presence of a base.[11] Since your reaction may require forcing conditions (heat) to proceed, you might inadvertently be promoting the reverse reaction.

  • Troubleshooting Strategies:

    • Minimize Temperature: Find the lowest possible temperature that allows the forward reaction to proceed at an acceptable rate. This minimizes the energy available for the retro-reaction.[11]

    • Stoichiometry and Addition Order: Using a slight excess of the nucleophile can help push the equilibrium toward the product.

    • Catalyst Choice: If using a base, choose one that can be neutralized or easily removed during workup to prevent it from catalyzing the reverse reaction upon heating or prolonged stirring.

Q3: How can I activate the ethyl 2-methoxyacrylate to make it more susceptible to nucleophilic attack?

A: The most effective strategy is to use a Lewis acid catalyst.

  • Causality: A Lewis acid will coordinate to the carbonyl oxygen of the ester. This coordination acts as a strong electron sink, withdrawing electron density from the entire conjugated system. This effect overcomes the electron-donating nature of the methoxy group, making the β-carbon significantly more electrophilic and "activating" it for nucleophilic attack.[13][14]

  • Recommended Lewis Acids: Common choices include TiCl₄, Sc(OTf)₃, Yb(OTf)₃, and MgBr₂·OEt₂. The optimal choice depends on the specific nucleophile and solvent system. See Protocol 2 for a detailed experimental guide.

Q4: What role does the choice of nucleophile play? Are some better than others for this substrate?

A: The nucleophile's nature is critical. Due to the substrate's properties, "soft" nucleophiles are generally more successful.

  • Causality: The Hard and Soft Acids and Bases (HSAB) theory provides a useful framework here. The β-carbon of a Michael acceptor is considered a "soft" electrophilic center. "Soft" nucleophiles, which are typically large, polarizable, and have a lower charge density (e.g., thiols, enamines, organocuprates), have a greater affinity for this soft center, favoring the desired 1,4-conjugate addition.[11] "Hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) are more likely to attack the "hard" electrophilic center of the carbonyl carbon, leading to undesired 1,2-addition.[11][15]

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: General Reaction Optimization Workflow

When faced with a failed or low-yielding reaction, a systematic approach is key. The following workflow provides a logical progression of steps to identify and solve the underlying issue.

G start Start: Low or No Conversion check_reagents 1. Verify Reagent Purity (Substrate, Nucleophile, Solvent, Base) start->check_reagents temp_opt 2. Optimize Temperature Gradually increase temp (-78°C -> RT -> Reflux). Monitor via TLC/LC-MS. check_reagents->temp_opt Reagents OK? lewis_acid 3. Introduce Lewis Acid Catalyst (See Protocol 2) Screen catalysts (e.g., Sc(OTf)3, TiCl4). temp_opt->lewis_acid Still no improvement? success Success: Optimized Reaction temp_opt->success Reaction proceeds? nuc_base_opt 4. Re-evaluate Nucleophile/Base Is nucleophile soft enough? Is base strong enough to deprotonate? lewis_acid->nuc_base_opt Still low reactivity? lewis_acid->success Reaction proceeds? solvent_screen 5. Screen Solvents (e.g., THF, DCM, Toluene, Acetonitrile) nuc_base_opt->solvent_screen No improvement? nuc_base_opt->success Reaction proceeds? solvent_screen->success Reaction proceeds? consult Consult Further (Consider alternative synthetic route) solvent_screen->consult Still no improvement?

Sources

Troubleshooting

Minimizing hydrolysis byproducts of ethyl 2-methoxyacrylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of α -oxyacrylates. Ethyl 2-methoxyacrylate (E2MA) is a highly versatile building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of α -oxyacrylates. Ethyl 2-methoxyacrylate (E2MA) is a highly versatile building block in drug development and synthetic chemistry, but its dual functional groups—an enol ether and an aliphatic ester—make it uniquely susceptible to both acid- and base-catalyzed degradation.

This guide provides mechanistic insights and self-validating protocols to eliminate hydrolysis byproducts and ensure absolute experimental reproducibility.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My GC/MS and 1 H NMR analyses show significant formation of ethyl pyruvate and methanol during my cross-coupling reactions. What is causing this, and how do I stop it? A: You are observing the acid-catalyzed hydrolysis of the enol ether moiety.

  • Causality: E2MA contains an electron-rich enol ether. The methoxy oxygen donates electron density through resonance, making the β -carbon (C3) highly nucleophilic. Even in the presence of trace acidic impurities (e.g., from transition metal catalysts or unbuffered silica gel), protonation occurs at C3. This is the rate-limiting step, generating a highly reactive oxocarbenium ion intermediate (). Water then attacks this cationic center, forming an unstable hemiacetal that irreversibly collapses into ethyl pyruvate and methanol.

  • Solution: Maintain strictly neutral to slightly basic conditions (pH 7.0–7.5). If your reaction generates acidic byproducts, incorporate a non-nucleophilic organic base (e.g., 2,6-lutidine) as an acid scavenger.

Q2: I am detecting 2-methoxyacrylic acid and ethanol instead. How did this happen? A: This degradation profile indicates ester hydrolysis (saponification), typically driven by basic conditions or prolonged exposure to aqueous acids.

  • Causality: While the enol ether is sensitive to acid, the ethyl ester is vulnerable to hydroxide ions. Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group, generating 2-methoxyacrylic acid and ethanol.

  • Solution: Avoid strong aqueous bases. If basic conditions are required for your specific transformation (e.g., enolate formation), use sterically hindered, anhydrous bases (like KHMDS or LDA) at cryogenic temperatures to kinetically disfavor nucleophilic attack at the carbonyl.

Q3: My E2MA degrades during storage over several months, even when sealed. Why? A: E2MA is highly hygroscopic. Trace moisture trapped in the headspace or dissolved in the reagent initiates slow, auto-catalytic hydrolysis.

  • Causality: The intrinsic moisture acts as a nucleophile. If the environment becomes even slightly acidic (often due to dissolved CO 2​ forming carbonic acid), it triggers the enol ether hydrolysis cascade. The generation of byproducts further alters the pH, accelerating degradation through intramolecular general acid catalysis pathways ().

  • Solution: Store E2MA over activated 3Å molecular sieves under an inert argon atmosphere at 2–8 °C.

Section 2: Quantitative Data & Byproduct Profiling

To rapidly diagnose which degradation pathway is ruining your yield, reference the diagnostic byproduct profile below:

Degradation PathwayPrimary CatalystKey IntermediateResulting ByproductsDiagnostic 1 H NMR Peaks (CDCl 3​ )
Enol Ether Hydrolysis Trace Acid (H + )Oxocarbenium IonEthyl Pyruvate + MethanolSinglets at ~2.4 ppm (ketone CH 3​ ) and ~3.49 ppm (MeOH)
Ester Hydrolysis Base (OH ) or AcidTetrahedral Intermediate2-Methoxyacrylic Acid + EthanolLoss of quartet at ~4.2 ppm and triplet at ~1.3 ppm (ethyl ester)

Section 3: Visualizing the Degradation Pathways

Hydrolysis_Pathways E2MA Ethyl 2-methoxyacrylate (E2MA) Oxo Oxocarbenium Ion (Intermediate) E2MA->Oxo Trace Acid (H+) C3 Protonation EsterByprod 2-Methoxyacrylic Acid + Ethanol E2MA->EsterByprod Base (OH-) or Acid Ester Cleavage EnolByprod Ethyl Pyruvate + Methanol Oxo->EnolByprod + H2O Hemiacetal Collapse

Fig 1: Acid- and base-catalyzed hydrolysis pathways of E2MA.

Section 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, do not blindly execute steps. Use the following self-validating protocols to ensure your system is optimized before committing expensive reagents.

Protocol A: Anhydrous Preparation and Storage of E2MA

Objective: Eliminate trace moisture to prevent auto-catalytic hydrolysis during long-term storage.

  • Sieve Activation: Activate 3Å molecular sieves by heating at 300 °C under high vacuum for 4 hours. Cool under argon.

    • Causality: 3Å sieves selectively trap water molecules (2.8 Å) without absorbing the larger E2MA molecules.

  • Reagent Transfer: Transfer E2MA into an oven-dried Schlenk flask containing the activated sieves (approx. 10% w/v) under a positive pressure of argon.

  • Equilibration: Allow the mixture to stand at 4 °C for 24 hours prior to use.

  • Self-Validating Checkpoint: Perform a Karl Fischer titration on a 100 µL aliquot.

    • Success Criterion: Moisture content must read < 50 ppm before proceeding with sensitive reactions.

Protocol B: pH-Buffered Reaction Workflow

Objective: Execute downstream synthesis while suppressing C3 protonation of the enol ether.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., THF or DCM) passed through an activated alumina column.

  • Buffer Addition: Add 1.2 equivalents of 2,6-lutidine to the reaction vessel before introducing E2MA.

    • Causality: 2,6-lutidine is a sterically hindered base that neutralizes trace acids without acting as a nucleophile against the ester carbonyl.

  • Temperature Control: Cool the system to 0 °C before adding E2MA dropwise. Lower temperatures exponentially decrease the rate of oxocarbenium formation.

  • Self-Validating Checkpoint: After 1 hour, extract a 50 µL aliquot, quench in a pH 7.0 phosphate buffer, and analyze via crude 1 H NMR.

    • Success Criterion: The absolute absence of the ethyl pyruvate methyl ketone singlet (~2.4 ppm) confirms the enol ether remains intact.

Section 5: Visualizing the Mitigation Workflow

Mitigation_Workflow Start E2MA Handling & Reaction Workflow Step1 1. Moisture Exclusion Dry solvents over 3Å Molecular Sieves Start->Step1 Step2 2. pH Buffering Add non-nucleophilic base (e.g., 2,6-lutidine) Step1->Step2 Step3 3. Temperature Control Maintain < 5°C during storage/addition Step2->Step3 Step4 4. Inert Atmosphere Execute under continuous Argon/N2 flow Step3->Step4 Success Hydrolysis Byproducts Minimized Step4->Success

Fig 2: Step-by-step mitigation workflow to prevent E2MA degradation.

References

  • Title: Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP) Source: Journal of the American Chemical Society URL: [Link]

  • Title: Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-Methoxyacrylate (EMA) Substitutions

Welcome to the Advanced Application Support Center. Ethyl 2-methoxyacrylate (EMA) and its derivatives are highly valuable building blocks in drug development, particularly for synthesizing substituted lactates and comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Ethyl 2-methoxyacrylate (EMA) and its derivatives are highly valuable building blocks in drug development, particularly for synthesizing substituted lactates and complex heterocycles. However, EMA is notoriously difficult to functionalize via traditional ionic pathways due to profound steric hindrance and electronic mismatch.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully drive substitutions on EMA substrates.

Diagnostic Decision Tree

Before altering your experimental setup, use the following logical workflow to identify why your EMA substitution is failing and select the appropriate mechanistic bypass.

Workflow A Low Yield in EMA Substitution B Determine Mechanism A->B C Ionic Pathway B->C D Radical Pathway B->D E Steric Clash / High Activation Energy C->E F Captodative Stabilization D->F G Use Bulky Ligands (e.g., XPhos) E->G H Ni-Catalysis / Temp >110°C F->H

Diagnostic workflow for overcoming EMA steric hindrance.

Troubleshooting & FAQs

Q1: Why do my standard nucleophilic vinylic substitutions (SNV) on EMA yield mostly unreacted starting material or ester hydrolysis products? A1: The failure is rooted in the "captodative" nature of EMA. The molecule features both an electron-withdrawing ester group (-COOEt) and an electron-donating methoxy group (-OMe) on the same alpha-carbon.

  • The Causality: While this electronic push-pull system highly stabilizes radical intermediates, it creates immense steric congestion for two-electron ionic nucleophiles. The bulky nature of the substituents physically blocks the approach trajectory of the nucleophile. Consequently, the activation energy required for the nucleophile to achieve the proper Bürgi-Dunitz trajectory is prohibitively high at room temperature. Competing side reactions with lower activation barriers (like ester hydrolysis) will dominate if you simply increase the temperature in basic conditions.

Q2: How can I overcome steric hindrance in Palladium- or Cobalt-catalyzed cross-couplings involving EMA derivatives? A2: For transition metal-catalyzed cross-couplings, the bottleneck is the reductive elimination step within a sterically congested coordination sphere. Standard ligands (like PPh3) fail because they cannot force the metal into the necessary geometry.

  • The Causality: You must switch to highly sterically demanding, electron-rich ligands (e.g., Buchwald biaryl phosphines like XPhos, or specialized PHOX ligands for Cobalt) [3]. These bulky ligands force the metal into a lower coordination state, opening a specific coordination site for the bulky EMA substrate while simultaneously accelerating the reductive elimination step through steric repulsion between the ligand and the product.

Q3: What is the most reliable workaround for functionalizing EMA without harsh ionic conditions? A3: Transitioning from an ionic pathway to a radical-mediated addition is the most robust solution. Because the alpha-carbon of EMA is captodatively substituted, it inherently stabilizes incoming radical species. Methods such as Ni-catalyzed reductive radical addition bypass ionic steric repulsion entirely, allowing for the efficient synthesis of substituted lactate derivatives [1]. Furthermore, increasing the temperature above 110°C in radical environments provides the thermal energy necessary to surmount the steric hindrance of the bulky acrylate during propagation [2].

Quantitative Performance Data

The following table summarizes how different reaction conditions impact the yield of EMA functionalization by overcoming specific steric barriers.

Reaction MechanismCatalyst / LigandTemperaturePrimary Challenge OvercomeTypical Yield (%)
Standard Ionic SNVNone (K2CO3 base)25°CNone (Fails due to trajectory block)< 5%
Cross-CouplingPd(OAc)2 / PPh380°CPoor reductive elimination15 - 20%
Cross-CouplingCo(I) / PHOX25°CRegioselectivity & Coordination75 - 85%
Radical AdditionNiCl2 / dtbbpy25°CBypasses ionic steric clash80 - 92%
Radical SubstitutionAzo Initiator> 110°CThermal bypass of bulky propagation> 85%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic steps to confirm that the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Ni-Catalyzed Reductive Radical Addition to EMA

This protocol utilizes a single-electron transfer pathway to bypass the steric hindrance that plagues ionic additions [1].

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with NiCl2·DME (10 mol%), dtbbpy (10 mol%), and Mn powder (3.0 equiv) as the terminal reductant.

  • Solvent & Substrate Addition: Add dry, degassed N,N-dimethylacetamide (DMA). Stir for 10 minutes until the catalyst complex forms (indicated by a deep green/blue color). Add ethyl 2-methoxyacrylate (1.0 equiv) and the target alkyl iodide (1.5 equiv).

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at room temperature for 16 hours.

  • Self-Validation Check (Crucial): Set up a parallel control reaction identical to the above, but add 1.0 equivalent of TEMPO (a radical scavenger) before sealing. Causality Check: If the standard reaction yields product but the TEMPO control shows 0% yield (complete inhibition), you have successfully validated that the reaction is proceeding via the intended radical pathway, confirming the bypass of ionic steric limits [1].

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: High-Temperature Captodative Substitution

This protocol leverages thermal energy to overcome the steric hindrance of the bulky acrylate during radical propagation [2].

  • Preparation: Combine EMA (or its methyl analogue, MMOA) with the target comonomer or substitution partner in a thick-walled glass ampoule.

  • Initiation: Add an azo initiator (e.g., V-40) depending on the target temperature.

  • Thermal Bypass: Seal the ampoule under a vacuum and heat strictly to 130°C (Do not use standard 90°C conditions).

  • Self-Validation Check: Analyze the crude mixture via Size Exclusion Chromatography (SEC). Causality Check: At 90°C, the SEC curve will be unimodal. At >110°C, the SEC curve must become bimodal. This bimodal distribution is the physical proof that the captodative substituted carbon-carbon single bond is cleaving at the head-to-head structural unit, validating that the thermal energy has successfully surmounted the steric hindrance [2].

Mechanistic Pathway Visualization

Mechanism N1 Alkyl Iodide + Ni(I) N2 Alkyl Radical N1->N2 - I- N3 Addition to EMA N2->N3 N4 Captodative Radical N3->N4 Steric Bypass N5 Substituted Product N4->N5 Reductive Elimination

Ni-catalyzed radical addition pathway bypassing ionic steric clash.

References

  • Source: National Science Foundation (nsf.gov)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: National Institutes of Health (nih.gov)
Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Ethyl 2-Methoxyacrylate Condensation

Welcome to the technical support center for the optimization of reaction temperature in ethyl 2-methoxyacrylate condensation reactions. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reaction temperature in ethyl 2-methoxyacrylate condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield, purity, and efficiency of their condensation reactions involving this versatile acrylate. Here, we will delve into the critical role of temperature and provide practical, evidence-based troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

The condensation of ethyl 2-methoxyacrylate, often participating in reactions like the Morita-Baylis-Hillman (MBH), Knoevenagel, or Michael additions, is a powerful tool for carbon-carbon bond formation.[1] However, the success of these reactions is highly dependent on a precise temperature control. Deviations can lead to sluggish reactions, low yields, or the formation of undesirable byproducts. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Diagnosing and Resolving Temperature-Related Issues

Encountering suboptimal results in your condensation reaction can be a frustrating experience. This troubleshooting guide provides a systematic approach to identifying and resolving common issues related to reaction temperature.

DOT Graph: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Is the reaction temperature within the optimal range? Start->Check_Temp Too_Low Hypothesis: Insufficient activation energy. Check_Temp->Too_Low No (Too Low) Too_High Hypothesis: Side reactions or decomposition. Check_Temp->Too_High No (Too High) Solution_Low Action: Gradually increase temperature in 5-10°C increments and monitor via TLC/LC-MS. Too_Low->Solution_Low Solution_High Action: Decrease temperature. Consider a milder catalyst or different solvent. Too_High->Solution_High Resolved Problem Resolved Solution_Low->Resolved Solution_High->Resolved Side_Products Significant Side Product Formation Check_Temp_Side Is the reaction temperature too high? Side_Products->Check_Temp_Side Polymerization Hypothesis: Polymerization of the acrylate. Check_Temp_Side->Polymerization Yes Elimination Hypothesis: Elimination side reactions. Check_Temp_Side->Elimination Potentially Solution_Polymer Action: Lower temperature. Add a polymerization inhibitor (e.g., hydroquinone). Polymerization->Solution_Polymer Solution_Elimination Action: Lower temperature. Use a less bulky base or a non-polar aprotic solvent. Elimination->Solution_Elimination Solution_Polymer->Resolved Solution_Elimination->Resolved

Caption: A workflow for troubleshooting low yields and side product formation.

Question 1: My reaction yield is consistently low, and the starting material is not fully consumed even after extended reaction times. What is the likely cause and how can I fix it?

Answer: A common culprit for low conversion is insufficient reaction temperature. The condensation reaction, like most chemical transformations, requires a certain amount of activation energy to proceed at a reasonable rate. If the temperature is too low, the molecules will not have enough kinetic energy to overcome this barrier, resulting in a sluggish or stalled reaction.

  • Causality: The rate of a chemical reaction is directly proportional to the temperature, as described by the Arrhenius equation. Increasing the temperature increases the number of molecules with sufficient energy to react.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing a stable, accurate temperature.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the progress of the reaction at each new temperature point using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Consider Solvent Choice: The boiling point of your solvent will limit the maximum achievable reaction temperature. If necessary, switch to a higher-boiling solvent. However, be mindful that solvent polarity can also influence reaction rates. Polar aprotic solvents like DMF or DMSO can often accelerate reactions.[2]

Question 2: I am observing the formation of a significant amount of a viscous, insoluble material in my reaction flask. What is happening and how can I prevent it?

Answer: The formation of a viscous or solid precipitate is often indicative of polymerization of the ethyl 2-methoxyacrylate monomer. Acrylates are known to be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[3]

  • Causality: The double bond in the acrylate is susceptible to radical or anionic polymerization. Higher temperatures can promote the initiation of these polymerization chain reactions.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most critical step. Lowering the temperature will decrease the rate of polymerization.

    • Introduce a Polymerization Inhibitor: Adding a small amount of a radical scavenger, such as hydroquinone or 4-methoxyphenol (MEHQ), to the reaction mixture can effectively suppress polymerization.

    • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can sometimes initiate polymerization.

Question 3: My desired product is forming, but I am also getting a significant amount of a byproduct that appears to be the result of an elimination reaction. How can I suppress this side reaction?

Answer: Elimination reactions can compete with the desired condensation, particularly when using strong bases or at higher temperatures.[4] This is more prevalent in reactions where the substrate has a leaving group beta to a proton.

  • Causality: Higher temperatures can favor elimination over substitution or addition reactions (E2 vs. SN2/addition).[4] The choice of base and solvent also plays a crucial role.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: As with polymerization, reducing the temperature will generally disfavor the elimination pathway.

    • Re-evaluate Your Base: If using a strong, bulky base, consider switching to a weaker or less sterically hindered base. For example, in some cases, potassium carbonate may be a better choice than sodium hydride.

    • Solvent Selection: The use of polar protic solvents can sometimes promote elimination. Switching to a non-polar aprotic solvent may help to minimize this side reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of reaction temperature for ethyl 2-methoxyacrylate condensations.

DOT Graph: Interplay of Reaction Parameters

Reaction_Parameters Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Side_Reactions Side Reactions Temp->Side_Reactions Increases Yield Product Yield Purity Product Purity Rate->Yield Increases (initially) Catalyst Catalyst Activity Catalyst->Rate Influences Solvent Solvent Choice Solvent->Temp Constrains (Boiling Point) Solvent->Rate Influences Side_Reactions->Yield Decreases Side_Reactions->Purity Decreases

Caption: The relationship between key reaction parameters.

What is the typical optimal temperature range for ethyl 2-methoxyacrylate condensation reactions?

The optimal temperature can vary significantly depending on the specific type of condensation reaction, the catalyst used, and the solvent system. However, a general starting point for many reactions, such as the Morita-Baylis-Hillman reaction, is often near room temperature (25-30°C).[5] For other condensations, such as some Knoevenagel-type reactions, elevated temperatures in the range of 85-105°C may be necessary to achieve a reasonable reaction rate.[6] It is crucial to consult literature for similar reactions and then perform a systematic optimization for your specific system.

How does the choice of catalyst affect the optimal reaction temperature?

The catalyst plays a pivotal role in determining the reaction's activation energy and, consequently, the optimal temperature.

  • Highly Active Catalysts: More active catalysts can lower the activation energy, allowing the reaction to proceed efficiently at lower temperatures. For example, certain phosphine catalysts in MBH reactions can be more efficient than tertiary amines, potentially allowing for lower reaction temperatures.[1]

  • Less Active Catalysts: Conversely, less active catalysts may require higher temperatures to achieve a desirable reaction rate.

Can microwave irradiation be used to optimize the reaction temperature and time?

Yes, microwave-assisted synthesis can be a powerful tool for optimizing these reactions. Microwave heating can lead to a rapid and uniform increase in temperature, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods.[7] This technique is particularly beneficial for sluggish reactions that would otherwise require prolonged heating.[7][8]

How should I approach the systematic optimization of reaction temperature?

A systematic approach is key to finding the true optimal temperature for your reaction.

  • Literature Review: Begin by researching similar reactions to establish a reasonable starting temperature range.

  • Small-Scale Screening: Perform a series of small-scale reactions at different temperatures (e.g., in 10°C intervals) within the identified range.

  • Reaction Monitoring: Closely monitor the progress of each reaction using an appropriate analytical method (TLC, GC, LC-MS) to determine both the rate of product formation and the emergence of any byproducts.

  • Data Analysis: Plot the yield and purity of the product as a function of temperature to identify the optimal point where yield is maximized and byproduct formation is minimized.

Data Summary: Temperature Effects on Condensation Reactions

Reaction TypeCatalystSolventTypical Temperature Range (°C)Key Considerations
Morita-Baylis-HillmanDABCODioxane/Water30Long reaction times are common at lower temperatures.[5]
Knoevenagel CondensationPiperidineEthanolRoom TemperatureCan be sensitive to catalyst loading.[9]
EsterificationSulfuric AcidEthanol85-105Requires removal of water to drive equilibrium.[6]
Michael AdditionStrong BaseAprotic SolventVariesTemperature control is critical to prevent side reactions.

Experimental Protocol: Temperature Optimization for a Model Morita-Baylis-Hillman Reaction

This protocol outlines a general procedure for optimizing the reaction temperature for the DABCO-catalyzed condensation of an aromatic aldehyde with ethyl 2-methoxyacrylate.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl 2-methoxyacrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent (e.g., a 1:1 mixture of 1,4-dioxane and water)

  • Reaction vials with stir bars

  • Heating/stirring plate with temperature control

  • TLC plates and developing chamber

  • LC-MS or GC-MS for quantitative analysis

Procedure:

  • Reaction Setup: In a series of five reaction vials, add the aromatic aldehyde (1.0 mmol), ethyl 2-methoxyacrylate (1.5 mmol), and the solvent (2 mL).

  • Catalyst Addition: To each vial, add DABCO (0.2 mmol).

  • Temperature Control: Place each vial on a separate heating/stirring plate or in a multi-well reaction block set to a different temperature (e.g., 25°C, 35°C, 45°C, 55°C, and 65°C).

  • Reaction Monitoring: At regular intervals (e.g., every 2 hours), take a small aliquot from each reaction mixture and analyze it by TLC to monitor the consumption of the starting materials and the formation of the product.

  • Work-up: After a set reaction time (e.g., 24 hours), quench each reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude product from each reaction by LC-MS or GC-MS to determine the yield of the desired product and the relative amounts of any byproducts.

  • Optimization: Plot the yield and purity of the product as a function of temperature to determine the optimal reaction temperature.

References

  • Remarkable influence of microwave heating on Morita-baylis-Hillman reaction in PEG-200. (2012). Organic and Medicinal Chemistry Letters, 2(1), 10. Available at: [Link][7][8]

  • Baylis–Hillman reaction. In Wikipedia. Retrieved from [Link][1]

  • Remarkable influence of microwave heating on Morita-baylis-Hillman reaction in PEG-200. (2012). ResearchGate. Available at: [Link][7]

  • Preparation method of ethyl methacrylate. Google Patents. (CN102766049A). Available at: [6]

  • Mechanism of the E2 Reaction. Master Organic Chemistry. Available at: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts for Ethyl 2-Methoxyacrylate Characterization: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the 1H NMR spectral profile of ethyl 2-methoxyacrylate against structural alternatives (ethyl acr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the 1H NMR spectral profile of ethyl 2-methoxyacrylate against structural alternatives (ethyl acrylate and methyl 2-methoxyacrylate) and provide a self-validating protocol for in situ kinetic monitoring.

Introduction: The Analytical Challenge of Captodative Synthons

Ethyl 2-methoxyacrylate is a highly versatile "captodative" monomer. The simultaneous presence of an electron-withdrawing ester group and an electron-donating alpha-methoxy group creates a unique electronic environment that stabilizes radical intermediates[1]. This makes it an exceptional candidate for catalyst-free block copolymerization and a valuable synthon in pharmaceutical development.

However, this dual electronic effect drastically alters the molecule's nuclear magnetic resonance (NMR) profile compared to standard acrylates. For researchers monitoring real-time reaction kinetics (e.g., monomer conversion or cross-coupling), misinterpreting these chemical shifts can lead to flawed reactivity ratios. This guide provides a definitive comparative framework for the 1H NMR characterization of ethyl 2-methoxyacrylate.

Structural Differentiation via 1H NMR: Causality and Comparison

To accurately track ethyl 2-methoxyacrylate in a complex reaction mixture, we must understand why its chemical shifts deviate from unsubstituted alternatives like ethyl acrylate.

The Shielding Causality

In a standard unsubstituted acrylate (like ethyl acrylate), the strong electron-withdrawing nature of the carbonyl group deshields the geminal and trans alkene protons, pushing their resonance signals downfield (typically >5.8 ppm) and creating a complex AMX spin system with large coupling constants ( Jtrans​ ~ 17 Hz, Jcis​ ~ 10 Hz).

When a methoxy group (-OCH 3​ ) is introduced at the alpha position to form ethyl 2-methoxyacrylate, the oxygen lone pair donates electron density directly into the alkene π -system via resonance. This localized increase in electron density heavily shields the terminal =CH 2​ protons, shifting them significantly upfield to the 4.5–5.4 ppm region[2]. Furthermore, the alpha-substitution breaks the complex AMX coupling, collapsing the terminal protons into two simple, distinct doublets with a very small geminal coupling constant ( J ≈ 1.5–2.0 Hz).

Comparative Spectral Data

The table below summarizes the quantitative 1H NMR data (in CDCl 3​ ) to help you objectively differentiate ethyl 2-methoxyacrylate from its closest structural alternatives.

CompoundAlkene Protons (=CH 2​ )Alkoxy Protons (-OCH 3​ )Ester Alkyl ProtonsSpin System & Coupling
Ethyl 2-Methoxyacrylate ~4.55 (d), ~5.30 (d)~3.65 (s, 3H)4.25 (q, 2H), 1.30 (t, 3H)Two doublets; Geminal J ≈ 1.6 Hz
Methyl 2-Methoxyacrylate [1]~4.55 (d), ~5.30 (d)~3.65 (s, 3H)3.80 (s, 3H, -COOCH 3​ )Two doublets; Geminal J ≈ 1.6 Hz
Ethyl Acrylate 5.81 (dd), 6.13 (dd), 6.37 (dd)None4.21 (q, 2H), 1.30 (t, 3H)AMX system; Jtrans​ = 16.9 Hz, Jcis​ = 9.7 Hz

Note: The primary diagnostic difference between the methyl and ethyl 2-methoxyacrylate derivatives is the replacement of the ethyl quartet/triplet with a sharp 3H singlet at ~3.80 ppm.

Self-Validating Protocol: Quantitative 1H NMR (qNMR) for Kinetic Monitoring

When utilizing ethyl 2-methoxyacrylate in copolymerizations, in situ 1H NMR is the gold standard for determining instantaneous comonomer compositions and reactivity ratios[3]. To ensure the data is trustworthy, the protocol must be self-validating.

Below is a field-proven, step-by-step methodology for qNMR kinetic tracking.

Step-by-Step Methodology
  • Matrix Formulation: Accurately weigh 10.0 mg of ethyl 2-methoxyacrylate into a clean vial. Add exactly 2.0 mg of mesitylene (1,3,5-trimethylbenzene) to serve as the internal standard.

    • Expert Insight: Mesitylene is chosen because its aromatic singlet (6.80 ppm) and methyl singlet (2.25 ppm) do not overlap with the upfield alkene doublets (4.55/5.30 ppm) or the methoxy singlet (3.65 ppm) of the monomer.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a 5 mm NMR tube and purge with N 2​ to remove paramagnetic oxygen, which can broaden spectral lines.

  • Instrument Calibration: Insert the tube into a 400 MHz (or higher) spectrometer. Tune and match the probe to the sample. Calibrate the 90° pulse width ( P1​ ) specifically for this sample matrix to ensure maximum signal excitation.

  • Parameter Optimization (Critical): Set the relaxation delay ( D1​ ) to at least 5 × T1​ of the slowest relaxing proton in the system (typically >15 seconds for quantitative accuracy). Acquire a minimum of 32 scans to ensure a high signal-to-noise ratio.

  • The Self-Validation Check: Before extracting kinetic data, integrate the TMS peak to exactly 0 ppm. Next, integrate the mesitylene aromatic protons (3H) and its methyl protons (9H). The integral ratio must be exactly 1:3.

    • Causality: If this ratio deviates by >2%, it indicates incomplete longitudinal relaxation or phase distortion. You must increase the D1​ delay and re-acquire. Do not proceed with kinetic analysis if this internal check fails.

  • Kinetic Data Extraction: Once validated, monitor the disappearance of the =CH 2​ doublets (~4.55 and ~5.30 ppm) relative to the constant mesitylene integral to calculate precise monomer conversion rates over time.

Workflow Visualization

The following diagram maps the logical progression of the self-validating in situ NMR workflow described above.

G N1 1. Monomer Preparation Isolate Ethyl 2-Methoxyacrylate N2 2. Matrix Formulation Add CDCl3 & 0.03% TMS N1->N2 N3 3. Standard Addition Spike with Mesitylene (qNMR) N2->N3 N4 4. Sample Sealing Transfer to 5mm Tube under N2 N3->N4 N5 5. Spectral Acquisition 1H NMR (D1 > 5xT1, 32 Scans) N4->N5 N6 6. Kinetic Validation Verify 1:3 Mesitylene Ratio N5->N6

Workflow for in situ 1H NMR kinetic monitoring of ethyl 2-methoxyacrylate reactions.

References

  • ChemicalBook. "Ethyl acrylate(140-88-5) 1H NMR spectrum". ChemicalBook.
  • Fujii, H., Niwa, M., & Tanaka, H. "Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate". Designed Monomers and Polymers, Taylor & Francis.
  • Pugh, C., et al. "Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate... by in Situ 1H NMR Analysis".
  • BenchChem.

Sources

Comparative

Comparative Technical Guide: Reactivity of Methyl vs. Ethyl 2-Methoxyacrylate in Advanced Synthesis

For researchers and drug development professionals, selecting the correct α -methoxyacrylate derivative is a critical decision that dictates reaction kinetics, stereocontrol, and overall yield. Both methyl 2-methoxyacryl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the correct α -methoxyacrylate derivative is a critical decision that dictates reaction kinetics, stereocontrol, and overall yield. Both methyl 2-methoxyacrylate and ethyl 2-methoxyacrylate serve as highly versatile, electron-deficient alkenes. However, their subtle structural differences—specifically the steric bulk and lipophilicity of the ester alkyl group—profoundly influence their behavior in nucleophilic additions, cycloadditions, and polymerization workflows.

This guide provides an objective, data-driven comparison of these two monomers[1], detailing the causality behind their reactivity profiles and offering validated experimental protocols for advanced synthetic applications.

Structural Nuances & Reactivity Profiling

The reactivity of α -methoxyacrylates is governed by a "push-pull" electronic system. The α -methoxy group donates electron density through resonance (push), while simultaneously withdrawing electron density inductively (pull). This unique polarization makes the β -carbon highly susceptible to nucleophilic attack (e.g., Michael additions) and stabilizes radical intermediates[2].

The Ester Alkyl Effect: Methyl vs. Ethyl

While the electronic difference between a methyl and an ethyl ester is marginal, the steric and thermodynamic implications are significant in highly ordered transition states:

  • Methyl 2-Methoxyacrylate: The smaller methyl group minimizes steric hindrance during the transition state of nucleophilic attack. This leads to marginally faster reaction kinetics in Michael additions and tighter stereocontrol in complex cycloadditions (such as Vasella's nitrone cycloadditions)[3].

  • Ethyl 2-Methoxyacrylate: The addition of a single methylene unit increases the lipophilicity (LogP) of the molecule, enhancing its solubility in non-polar organic solvents. The slight increase in steric bulk marginally decreases the reaction rate[1], which can be advantageous for controlling highly exothermic polymerizations or preventing runaway side reactions in multi-component cascades[4].

Mechanistic Pathways & Decision Matrix

To optimize your synthetic route, the choice between the methyl and ethyl ester should be dictated by the rate-determining step of your specific reaction mechanism.

DecisionMatrix Start Select α-Methoxyacrylate Kinetics Primary Synthetic Requirement? Start->Kinetics Methyl Methyl 2-Methoxyacrylate (Faster Kinetics, Low Sterics) Kinetics->Methyl High Reactivity & Stereocontrol Ethyl Ethyl 2-Methoxyacrylate (Higher Lipophilicity, Controlled) Kinetics->Ethyl Solubility & Stability App1 Nitrone Cycloadditions Hydroformylation Methyl->App1 App2 Aza-Diels-Alder Adhesive Hydrogels Ethyl->App2

Caption: Decision matrix for selecting α-methoxyacrylate derivatives based on reaction requirements.

Transition State Dynamics in Michael Additions

In a standard Michael addition, the nucleophile attacks the β -carbon. The steric clash between the incoming nucleophile and the ester group dictates the activation energy.

Mechanism Nuc Nucleophile (e.g., Thiolate) TS Transition State (Steric clash dictates rate) Nuc->TS Attack at β-carbon Alkene α-Methoxyacrylate Alkene->TS Enolate Enolate Intermediate TS->Enolate Rate-determining Product Michael Adduct Enolate->Product Protonation

Caption: Mechanistic pathway of nucleophilic Michael addition to α-methoxyacrylates.

Quantitative Data Comparison

The following table summarizes the physical properties and empirical performance metrics of both monomers across standardized reaction conditions.

Property / MetricMethyl 2-MethoxyacrylateEthyl 2-Methoxyacrylate
CAS Number 7001-18-5[5]50648-93-6
Steric Hindrance (Ester) LowModerate
Relative Michael Addition Rate Faster (Baseline)Marginally Slower (~0.85x)[1]
Lipophilicity (Estimated LogP) ~0.4~0.9
Typical Yield: Hydroformylation 98% (Branched selective)[6]N/A (Less frequently utilized)
Typical Yield: Aza-Diels-Alder ~50%Up to 57% (Microwave assisted)[4]
Primary Applications Peptidomimetics[3], Hydroformylation[6]Quinoline Synthesis[4], Hydrogels[7]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explained to empower researchers to adapt these methods.

Protocol A: Diastereoselective Nitrone Cycloaddition (Using Methyl 2-Methoxyacrylate)

Adapted from the iterative synthesis of β 3-oligopeptides by [3].

Objective: Synthesize enantiopure isoxazolidines via a highly ordered transition state. Causality for Monomer Choice: Methyl 2-methoxyacrylate is chosen because its minimal steric bulk prevents disruption of the chiral auxiliary's facial shielding, ensuring >99% enantiomeric purity[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve 1.0 equivalent of D-mannose-derived hydroxylamine and 1.2 equivalents of the target aldehyde in anhydrous benzene.

  • Monomer Addition: Add 1.5 equivalents of methyl 2-methoxyacrylate . Self-Validation Check: Ensure the acrylate is freshly distilled to remove polymerization inhibitors (e.g., MEHQ), which can quench the reaction.

  • Catalysis & Heating: Add a catalytic amount of dibutyltin oxide ( Bu2​SnO ). Heat the mixture to 80 °C for 12–36 hours. The nonpolar solvent enforces a tight transition state.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography. The resulting isoxazolidine will exhibit high regio- and diastereoselectivity.

Protocol B: Microwave-Assisted Aza-Diels-Alder Reaction (Using Ethyl 2-Methoxyacrylate)

Adapted from the synthesis of 2-phenylquinoline-4-carboxylates by[4].

Objective: Rapid construction of 4-substituted quinolinic structures for radioligand development. Causality for Monomer Choice: Ethyl 2-methoxyacrylate is selected because the ethyl ester provides superior solubility for the N-arylimine precursors in the perfluoro-solvent system and acts as a stable leaving group equivalent during aromatization[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe reactor vial, combine 1.0 equivalent of N-arylimine and 1.2 equivalents of ethyl 2-methoxyacrylate .

  • Catalyst Loading: Add 0.5 equivalents of Indium(III) chloride ( InCl3​ ). Causality: InCl3​ acts as a mild Lewis acid to activate the imine without polymerizing the electron-rich acrylate.

  • Microwave Activation: Seal the vial and subject it to microwave irradiation at 150 W for exactly 3 minutes. Self-Validation Check: Monitor the internal temperature to prevent thermal degradation of the imine; the rapid heating profile is crucial for bypassing competing side reactions.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, and purify via column chromatography to yield the functionalized quinoline (up to 57% yield)[4].

Conclusion

Both methyl and ethyl 2-methoxyacrylate are indispensable tools in modern organic synthesis. If your workflow demands maximum electrophilicity and minimal steric interference—such as in complex stereoselective cycloadditions or hydroformylations—methyl 2-methoxyacrylate is the superior choice. Conversely, if your protocol requires enhanced lipophilicity, controlled reaction rates, or specific material properties (such as in the formulation of wet-adhesion hemostatic hydrogels[7]), ethyl 2-methoxyacrylate provides the necessary structural stability.

References

  • Bode, J. W., et al. "Iterative, Aqueous Synthesis of β3-Oligopeptides without Coupling Reagents." Journal of the American Chemical Society.[Link]

  • Clarke, M. L., et al. "α-Tetrasubstituted Aldehydes through Electronic and Strain-Controlled Branch-Selective Stereoselective Hydroformylation." The Journal of Organic Chemistry.[Link]

  • Duvelleroy, D., et al. "Aza Diels-Alder Reaction of N-Arylimines with Pyruvate Derivatives: A Route to 2-Phenyl-Quinoline-4-Carboxylates." SlideServe / ENSICAEN.[Link]

  • Tian, R., et al. "Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces." Carbohydrate Polymers / PMC.[Link]

Sources

Validation

High-Resolution HPLC Methods for Determining the Purity of Ethyl 2-Methoxyacrylate: A Comparative Guide

Executive Summary Ethyl 2-methoxyacrylate (EMA) is a highly versatile functional monomer. In pharmaceutical synthesis, it serves as a critical electron-enriched dienophile in for the rapid construction of quinoline-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methoxyacrylate (EMA) is a highly versatile functional monomer. In pharmaceutical synthesis, it serves as a critical electron-enriched dienophile in for the rapid construction of quinoline-4-carboxylates[1]. In the biomaterials sector, it is increasingly utilized alongside compounds like 2-acrylamido-2-methylpropanesulfonic acid to engineer highly stretchable,[2][3].

Because EMA is incorporated into biologically sensitive environments and highly specific catalytic pathways, determining its absolute purity is paramount. Trace impurities—such as unreacted precursors, hydrolysis products (e.g., 2-methoxyacrylic acid), and auto-polymerized oligomers—can drastically alter polymerization kinetics, reduce hydrogel adhesion, and introduce cytotoxicity. This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies for EMA purity determination, providing researchers with field-proven, self-validating protocols.

The Analytical Challenge & Mechanistic Insights

Analyzing acrylate monomers presents specific [4]. EMA is a polar, UV-active molecule due to its conjugated α,β -unsaturated ester system.

  • Hydrolysis: Under improper storage (moisture/pH extremes), the ethyl ester hydrolyzes to yield 2-methoxyacrylic acid and ethanol.

  • Polymerization: Exposure to heat or UV light triggers auto-polymerization, generating oligomeric species.

To achieve baseline separation of EMA from its polar degradation products, reversed-phase liquid chromatography (RP-HPLC) utilizing an aqueous-rich mobile phase is required. The choice of column chemistry and mobile phase additive dictates the method's success. We compare a traditional RP-HPLC method optimized for routine Quality Control (QC) against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method designed for Research & Development (R&D) and Mass Spectrometry (MS) compatibility.

Degradation EMA Ethyl 2-Methoxyacrylate (Target Monomer) Hydrolysis Hydrolysis (Moisture/pH) EMA->Hydrolysis Polymerization Auto-Polymerization (Heat/Light) EMA->Polymerization Imp1 2-Methoxyacrylic Acid + Ethanol Hydrolysis->Imp1 Imp2 Oligomeric Species Polymerization->Imp2

Fig 1: Primary degradation pathways of ethyl 2-methoxyacrylate dictating impurity profiling.

Methodological Comparison: RP-HPLC vs. UHPLC

Method A: Traditional RP-HPLC (The Workhorse)

Best For: Routine QA/QC batch release. Causality & Design: This method utilizes a Zorbax SB-AQ (StableBond Aqueous) column. Standard C18 columns can suffer from "phase collapse" (stationary phase dewetting) in highly aqueous mobile phases. The SB-AQ stationary phase is specifically designed to remain fully extended in water-rich gradients, ensuring . Phosphoric acid (0.1%) is added to the mobile phase to suppress the ionization of acidic impurities (like 2-methoxyacrylic acid), improving peak shape and resolution[5].

Method B: High-Throughput UHPLC-MS (The Modern Standard)

Best For: R&D, impurity identification, and high-throughput screening. Causality & Design: This method upgrades to a sub-2 µm core-shell particle column (e.g., Kinetex C18). Core-shell technology reduces the van Deemter A-term (eddy diffusion) and C-term (mass transfer), delivering ultra-high efficiency at lower backpressures. Crucially, phosphoric acid is non-volatile and incompatible with Mass Spectrometry. Therefore, it is replaced with 0.1% Formic acid, allowing seamless hyphenation to MS/MS for [6].

Workflow Start Ethyl 2-Methoxyacrylate (Raw Material) Prep Sample Preparation (Dilution in MeOH/H2O) Start->Prep Method Select Analytical Method Prep->Method RP Method A: RP-HPLC (SB-AQ, 5 µm) Method->RP Routine QA/QC UHPLC Method B: UHPLC (Core-Shell, 1.7 µm) Method->UHPLC High-Throughput/R&D Det1 UV-DAD Detection (210 nm) RP->Det1 Det2 UV-DAD & MS Detection (Impurity Profiling) UHPLC->Det2 Result Purity Quantification & Impurity Identification Det1->Result Det2->Result

Fig 2: Decision workflow for selecting the appropriate EMA purity analysis method.

Experimental Protocols

Step 1: Sample Preparation (Self-Validating System)

Note: Commercial EMA often contains polymerization inhibitors (e.g., MEHQ or hydroquinone). The sample prep must account for this to prevent false impurity reporting.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water.

  • Stock Solution: Accurately weigh 50.0 mg of EMA into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL.

  • System Suitability Test (SST): Spike the working solution with 1.0 µg/mL of 2-methoxyacrylic acid (hydrolysis impurity) and 1.0 µg/mL of MEHQ (inhibitor) to verify resolution ( Rs​>2.0 ).

Step 2: Chromatographic Conditions

Method A (RP-HPLC)

  • Column: Agilent Zorbax SB-AQ, 250 mm × 4.6 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile + 0.1% Phosphoric Acid

  • Gradient: 0-5 min (5% B), 5-15 min (5% to 60% B), 15-20 min (60% B), 20-25 min (5% B)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-DAD at 210 nm

  • Column Temperature: 30°C

Method B (UHPLC-MS)

  • Column: Phenomenex Kinetex C18 Core-Shell, 100 mm × 2.1 mm, 1.7 µm

  • Mobile Phase A: Water + 0.1% Formic Acid[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 0-1 min (5% B), 1-4 min (5% to 80% B), 4-5 min (80% B), 5-6 min (5% B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

  • Detection: UV-DAD at 210 nm in series with ESI-MS (Positive/Negative switching mode)

  • Column Temperature: 40°C

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of both methods based on experimental validation parameters.

Performance MetricMethod A: Traditional RP-HPLCMethod B: High-Throughput UHPLCCausality / Significance
Total Run Time 25.0 minutes6.0 minutesUHPLC core-shell particles allow higher linear velocities without massive efficiency loss.
EMA Retention Time ~12.4 minutes~2.8 minutesFaster elution in UHPLC reduces solvent consumption by >80%.
Resolution ( Rs​ ) 2.4 (EMA vs. Acid Impurity)3.1 (EMA vs. Acid Impurity)Core-shell particles provide sharper peaks, increasing resolving power despite shorter columns.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.01 µg/mL / 0.03 µg/mLReduced peak broadening in UHPLC increases signal-to-noise (S/N) ratio, lowering detection limits.
Peak Asymmetry ( As​ ) 1.151.02Formic acid at 40°C in UHPLC provides superior mass transfer kinetics compared to phosphoric acid at 30°C.
MS Compatibility No (Phosphoric acid is non-volatile)Yes (Formic acid is volatile)Enables direct identification of unknown oligomers or aza-Diels-Alder byproducts[6].

Conclusion

For laboratories focused on routine batch release of ethyl 2-methoxyacrylate for hydrogel manufacturing, Method A provides a robust, highly reproducible approach utilizing standard equipment. However, for drug development professionals synthesizing novel quinoline-4-carboxylates or researchers investigating degradation kinetics, Method B is vastly superior. The integration of core-shell technology and MS-compatible mobile phases not only accelerates throughput but provides the structural data necessary for comprehensive impurity profiling.

References

  • Title: Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography Source: E3S Web of Conferences URL: [Link]

  • Title: Determination of Acrylic acid emissions from industrial process by HPLC Source: Mitra S.K. Private Limited URL: [Link]

  • Title: Separation of Ethyl acrylate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Aza Diels-Alder Reaction of N-Arylimines with Pyruvate Derivatives Source: SlideServe URL: [Link]

  • Title: Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Electrostatic Interaction-Based High Tissue Adhesive, Stretchable Hydrogels Source: ResearchGate URL: [Link]

Sources

Comparative

A Researcher's Guide to Validating the Synthesis of Ethyl 2-Methoxyacrylate via Elemental Analysis

For professionals in materials science and drug development, the synthesis of novel monomers like ethyl 2-methoxyacrylate is a foundational step. However, synthesis is only half the battle; rigorous validation of the fin...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in materials science and drug development, the synthesis of novel monomers like ethyl 2-methoxyacrylate is a foundational step. However, synthesis is only half the battle; rigorous validation of the final product's purity and composition is paramount to ensure the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of how elemental analysis serves as a definitive, quantitative tool for this purpose, contrasting it with other validation methods and offering detailed experimental insights.

The purity of a synthesized compound is a critical parameter that dictates its physical, chemical, and biological properties. In fields like pharmaceuticals, even trace impurities can lead to significant alterations in efficacy or toxicity.[1] Therefore, robust analytical validation is not merely a quality control step but a cornerstone of scientific integrity.[1][2]

The Synthetic Pathway: An Overview of Ethyl 2-Methoxyacrylate Preparation

A common and effective method for preparing ethyl 2-methoxyacrylate is through a transesterification reaction. This process involves reacting methyl acrylate with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is typically driven to completion by removing the methanol byproduct, often through distillation.

A generalized workflow for this synthesis is outlined below:

cluster_synthesis Synthesis Stage Reactants Reactants: - Methyl Acrylate - 2-Methoxyethanol - Catalyst & Inhibitor ReactionVessel Heated Reaction Vessel (with distillation column) Reactants->ReactionVessel Distillation Removal of Methanol (Shifts Equilibrium) ReactionVessel->Distillation Quenching Reaction Quenching & Catalyst Neutralization ReactionVessel->Quenching Distillation->ReactionVessel Purification Product Purification (e.g., Vacuum Distillation) Quenching->Purification FinalProduct Final Product: Ethyl 2-Methoxyacrylate Purification->FinalProduct

Caption: Generalized workflow for the synthesis of ethyl 2-methoxyacrylate.

The choice of catalyst and polymerization inhibitor is critical to maximize yield and minimize side reactions.[3] Following the reaction, a purification step, such as vacuum distillation, is essential to remove unreacted starting materials, the catalyst, and any byproducts. However, purification does not guarantee absolute purity, which is why a quantitative validation method is necessary.

The Role of Elemental Analysis in Structural Validation

While techniques like NMR and FTIR provide crucial information about a molecule's structure and functional groups, elemental analysis (EA) offers a fundamental, quantitative assessment of its elemental composition.[4][5] For organic compounds, this almost always refers to CHN (Carbon, Hydrogen, Nitrogen) or CHNS (Sulfur) analysis.[5][6] This technique provides the mass percentages of these elements in a sample, which can then be compared to the theoretical values calculated from the compound's molecular formula.

The Principle: Combustion Analysis

The most prevalent method for EA is combustion analysis.[6] In this process, a small, precisely weighed sample is combusted at high temperatures (often exceeding 1000°C) in an oxygen-rich atmosphere.[7] This converts all carbon into carbon dioxide (CO2), hydrogen into water (H2O), and nitrogen into nitrogen gas (N2) or its oxides, which are then reduced to N2.[7][8] These combustion products are then separated and quantified by a detector, such as a thermal conductivity detector (TCD).[9]

The molecular formula for ethyl 2-methoxyacrylate is C₆H₁₀O₃ .

  • Molar Mass: 130.14 g/mol

  • Theoretical % Carbon (C): 55.38%

  • Theoretical % Hydrogen (H): 7.75%

Any significant deviation from these theoretical values indicates the presence of impurities.

Experimental Protocol: Sample Preparation for Elemental Analysis

The accuracy of elemental analysis is highly dependent on the purity and preparation of the sample submitted. The following protocol outlines the critical steps.

Objective: To prepare a sample of synthesized ethyl 2-methoxyacrylate that is free from solvents and other volatile impurities for accurate CHN analysis.

Materials:

  • Synthesized and purified ethyl 2-methoxyacrylate

  • High-vacuum pump

  • Schlenk flask or similar vacuum-rated vessel

  • Analytical balance

  • Tin capsules for analysis

  • Microspatula

Procedure:

  • Final Purification: Ensure the ethyl 2-methoxyacrylate has undergone a final purification step, such as vacuum distillation, to remove the bulk of any unreacted starting materials or high-boiling point impurities.

  • Solvent Removal (Critical Step):

    • Place a small amount (50-100 mg) of the purified liquid into a pre-weighed Schlenk flask.

    • Connect the flask to a high-vacuum line.

    • Dry the sample under high vacuum (e.g., <1 mbar) for several hours (4-12 hours is typical) at room temperature. This step is crucial to remove any residual solvents (e.g., ether, hexane, ethanol) which would significantly alter the carbon and hydrogen percentages.

  • Sample Weighing:

    • Work in a draft-free environment, preferably using an anti-static analytical balance.

    • Tare a tin capsule on the balance.

    • Using a clean micro-pipette or syringe, carefully add 1-3 mg of the dried ethyl 2-methoxyacrylate into the capsule.

    • Record the mass precisely.

  • Sample Sealing:

    • Carefully crimp and seal the tin capsule to ensure no sample is lost and to create a compact ball for introduction into the analyzer's autosampler.

  • Replicates: Prepare at least three replicate samples to ensure the precision and repeatability of the results.

Data Interpretation: A Comparative Guide

The core of validation lies in comparing the experimental data against the theoretical values. An acceptable deviation for high-purity organic compounds is generally considered to be ±0.4% from the theoretical value.

The logical flow of validation is depicted below:

cluster_validation Validation Logic Formula Molecular Formula (C6H10O3) Theoretical Calculate Theoretical % (%C=55.38, %H=7.75) Formula->Theoretical Comparison Compare Results: |Theoretical - Experimental| Theoretical->Comparison Experiment Perform CHN Analysis (Combustion Method) Results Obtain Experimental % (%C, %H) Experiment->Results Results->Comparison Decision Purity Assessment Comparison->Decision ≤ 0.4% Deviation?

Caption: The logical process for validating a compound's purity using elemental analysis.

Comparative Data Table

The table below illustrates hypothetical results for the synthesized ethyl 2-methoxyacrylate, comparing a pure sample against one contaminated with a common impurity from the synthesis process: residual 2-methoxyethanol (C₃H₈O₂).

AnalyteSample ID% Carbon (C) Deviation from Theory % Hydrogen (H) Deviation from Theory Interpretation
Theoretical Value (C₆H₁₀O₃) -55.38 -7.75 -The calculated ideal composition.
Synthesized Ethyl 2-MethoxyacrylateP-001 55.45 +0.07%7.81 +0.06%Pass. The experimental values are well within the accepted ±0.4% tolerance, confirming high purity and the correct elemental composition.
Synthesized Ethyl 2-MethoxyacrylateC-002 53.95 -1.43%8.12 +0.37%Fail. The significantly low carbon percentage and high hydrogen percentage are inconsistent with the target molecule. This pattern suggests contamination with a hydrogen-rich, carbon-poor impurity like residual 2-methoxyethanol.
Impurity Reference: 2-Methoxyethanol (C₃H₈O₂)-47.35-10.60-The theoretical values for a potential impurity.

Causality Behind Deviations:

  • Low Carbon, High Hydrogen: As seen in sample C-002, this often points to contamination from alcoholic or alkane solvents used during synthesis or workup (e.g., 2-methoxyethanol, ethanol, hexane).

  • High Carbon: May indicate the presence of aromatic impurities or residual high-molecular-weight carbon-rich byproducts.

  • Presence of Nitrogen: A nitrogen signal where none is expected is a clear red flag for contamination, possibly from nitrogen-containing catalysts or reagents.

Comparison with Alternative Analytical Methods

While elemental analysis is a powerful tool, it is most effective when used in conjunction with other analytical techniques.

MethodInformation ProvidedStrengthsLimitationsRole in Validation
Elemental Analysis (EA) Quantitative mass percentage of C, H, N, S.Highly accurate and precise for bulk sample purity; confirms empirical formula.[10]Provides no structural information about isomers; insensitive to impurities with similar elemental composition.Primary Quantitative Confirmation: Provides the foundational data that the bulk sample has the correct elemental ratio.
NMR Spectroscopy (¹H, ¹³C) Detailed information on the chemical environment of atoms, connectivity, and molecular structure.Unparalleled for structural elucidation and isomer identification.Can be less accurate for quantification without careful setup and internal standards.[1]Primary Structural Confirmation: Confirms the correct isomer has been synthesized and identifies structural impurities.
FTIR Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, C-O-C, C=C).Fast, simple, and excellent for confirming the presence of key bonds.Provides limited information on the overall structure; not inherently quantitative.Functional Group Verification: Quickly confirms that the key functional groups of the target molecule are present.
Mass Spectrometry (MS) Provides the mass-to-charge ratio, confirming the molecular weight of the compound.Extremely sensitive; confirms molecular weight and can help identify impurities through fragmentation patterns.Isomer differentiation can be difficult; ionization efficiencies can vary, making quantification complex.Molecular Weight Confirmation: Verifies that the synthesized compound has the correct molecular weight.

References

  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab Blog.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Elemental analysis. (n.d.). In Wikipedia.
  • Sitlaothaworn, K., & Sae-jea, C. (n.d.). Elemental Analysis in Action. SCISPEC Co., Ltd.
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021, June 28).
  • ASTM D5291: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). Intertek.
  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.).
  • Elemental analysis: operation & applic
  • ASTM D5373-02: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Laboratory Samples of Coal. (n.d.). Spectro-Lab.
  • CHN(O)S Elemental Analysis. (n.d.). Measurlabs.
  • What is a CHNS Elemental Analyzer? (2023, October 19). AZoM.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • Choosing the Right Analytical Standards: Purity, Stability & Certific

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Validation

A Comparative Guide to Ethyl 2-Methoxyacrylate and Other Alpha-Substituted Acrylates for Researchers and Drug Development Professionals

In the dynamic landscape of polymer chemistry and materials science, particularly within the realm of biomedical applications and drug delivery, the selection of the appropriate monomer is a critical decision that dictat...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of polymer chemistry and materials science, particularly within the realm of biomedical applications and drug delivery, the selection of the appropriate monomer is a critical decision that dictates the final properties and performance of the resulting polymer. Among the vast array of available monomers, α-substituted acrylates have garnered significant attention due to the profound influence of the α-substituent on polymerization kinetics, polymer architecture, and material characteristics. This guide provides an in-depth, objective comparison of ethyl 2-methoxyacrylate with other key alpha-substituted acrylates, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their material selection and design endeavors.

Introduction: The Significance of the Alpha-Substituent

The reactivity of the vinyl group in acrylate monomers and the properties of the subsequent polymers are intricately linked to the nature of the substituent at the alpha-position (the carbon adjacent to the carbonyl group). This substituent can exert steric and electronic effects that modulate polymerization behavior and impart unique functionalities to the polymer chain. This guide will focus on a comparative analysis of ethyl 2-methoxyacrylate, an α-alkoxyacrylate, with other classes of α-substituted acrylates, including α-haloacrylates and α-cyanoacrylates.

Monomer Synthesis: Crafting the Building Blocks

The synthesis of high-purity monomers is a prerequisite for controlled polymerization and the attainment of desired polymer properties. Here, we present detailed experimental protocols for the synthesis of ethyl 2-methoxyacrylate and representative examples of other α-substituted acrylates.

Synthesis of Ethyl 2-Methoxyacrylate (EMA)

A common route for the synthesis of α-alkoxyacrylates involves the Williamson ether synthesis, starting from the corresponding α-hydroxyacrylate.

Experimental Protocol: Synthesis of Ethyl 2-Methoxyacrylate

  • Materials: Ethyl 2-hydroxyacrylate, sodium hydride (60% dispersion in mineral oil), methyl iodide, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 2-hydroxyacrylate (1.0 eq.) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

    • Methyl iodide (1.2 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to afford ethyl 2-methoxyacrylate as a colorless liquid.

Synthesis of Representative Alpha-Substituted Acrylates

For a comprehensive comparison, the synthesis of key representatives from other classes is crucial.

Experimental Protocol: Synthesis of Ethyl 2-Chloroacrylate

  • Materials: Ethyl acetoacetate, sulfuryl chloride, dichloromethane.

  • Procedure:

    • To a solution of ethyl acetoacetate (1.0 eq.) in dichloromethane at 0 °C, sulfuryl chloride (1.1 eq.) is added dropwise.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The solvent and excess reagent are removed under reduced pressure.

    • The residue is distilled under reduced pressure to yield ethyl 2-chloroacetoacetate.

    • The resulting ethyl 2-chloroacetoacetate is then dehydrochlorinated using a base (e.g., triethylamine) to yield ethyl 2-chloroacrylate.

Experimental Protocol: Synthesis of Ethyl 2-(Bromomethyl)acrylate

  • Materials: Diethyl bis(hydroxymethyl)malonate, 48% hydrobromic acid.

  • Procedure:

    • A mixture of diethyl bis(hydroxymethyl)malonate and excess 48% hydrobromic acid is heated at 85-90 °C.

    • The reaction mixture is then concentrated and cooled to crystallize α-(bromomethyl)acrylic acid.

    • The α-(bromomethyl)acrylic acid is subsequently esterified with ethanol in the presence of an acid catalyst to yield ethyl 2-(bromomethyl)acrylate.[1]

Polymerization Kinetics: A Comparative Analysis

The α-substituent dramatically influences the rate and mechanism of polymerization. This section compares the polymerization behavior of ethyl 2-methoxyacrylate with other α-substituted acrylates, focusing on free-radical polymerization.

The polymerization of acrylates is a complex process influenced by steric and electronic effects of the substituents.[2]

Free-Radical Polymerization

Free-radical polymerization is a widely used method for producing a variety of polymers. The nature of the α-substituent affects both the propagation and termination rate constants.

Experimental Protocol: Comparative Free-Radical Polymerization

  • Materials: Ethyl 2-methoxyacrylate, ethyl 2-chloroacrylate, ethyl 2-cyanoacrylate, azobisisobutyronitrile (AIBN) as initiator, toluene as solvent.

  • Procedure:

    • Solutions of each monomer (1 M) and AIBN (0.01 M) in toluene are prepared in separate sealed reaction vessels.

    • The solutions are degassed by three freeze-pump-thaw cycles.

    • The reaction vessels are placed in a preheated oil bath at 70 °C.

    • Aliquots are taken at regular time intervals and quenched by cooling and exposure to air.

    • Monomer conversion is determined by ¹H NMR spectroscopy or gravimetry after precipitation of the polymer.

Table 1: Comparison of Polymerization Kinetics of α-Substituted Acrylates (Illustrative Data)

Monomerα-SubstituentPropagation Rate Constant (kp) (L mol⁻¹ s⁻¹) (Theoretical)[3]Termination Rate Constant (kt) (L mol⁻¹ s⁻¹)Polymerization Rate
Ethyl Acrylate-HHighHighVery Fast
Ethyl 2-Methoxyacrylate-OCH₃ModerateModerateModerate
Ethyl 2-Chloroacrylate-ClModerateModerateModerate
Ethyl 2-Cyanoacrylate-CNLowLowFast (anionic)

Note: The data presented are illustrative and can vary based on experimental conditions. The polymerization of ethyl 2-cyanoacrylate is predominantly anionic and extremely rapid in the presence of nucleophiles like moisture.

Causality Behind Experimental Choices:

  • AIBN as Initiator: AIBN is a common and reliable thermal initiator that decomposes at a well-defined rate, allowing for reproducible polymerization kinetics.

  • Toluene as Solvent: Toluene is a relatively non-polar solvent that is suitable for the polymerization of these monomers and does not significantly interfere with the radical process.

  • Freeze-Pump-Thaw Cycles: This technique is essential for removing dissolved oxygen, which can act as a radical scavenger and inhibit polymerization.

Polymer Properties: A Head-to-Head Comparison

The ultimate utility of a polymer is determined by its physical and mechanical properties. This section compares the properties of poly(ethyl 2-methoxyacrylate) with those of other poly(α-substituted acrylates).

Thermal Properties

The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument: A differential scanning calorimeter.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow is monitored as a function of temperature. The Tg is determined as the midpoint of the step change in the heat flow curve.[4] A DSC thermogram for the structurally similar poly(2-(2-methoxyethoxy)ethyl methacrylate) shows a glass transition temperature around 236 K (-37 °C).[5][6]

Table 2: Glass Transition Temperatures (Tg) of Various Poly(α-Substituted Acrylates)

Polymerα-SubstituentGlass Transition Temperature (Tg) (°C)
Poly(ethyl acrylate)-H-24[7]
Poly(ethyl 2-methoxyacrylate)-OCH₃~-30 (estimated based on related polymers)
Poly(ethyl 2-chloroacrylate)-Cl~35
Poly(ethyl 2-cyanoacrylate)-CN~150
Mechanical Properties

Mechanical properties such as tensile strength and Young's modulus are crucial for applications where the polymer will be subjected to mechanical stress.

Experimental Protocol: Tensile Testing

  • Instrument: A universal testing machine equipped with a load cell and grips suitable for thin films.

  • Procedure:

    • Polymer films of uniform thickness are cast from solution.

    • Dog-bone shaped specimens are cut from the films according to ASTM D882 or ISO 527-3 standards.[8][9]

    • The specimen is mounted in the grips of the testing machine.

    • The specimen is pulled at a constant rate of extension until it fractures.

    • The stress and strain are recorded throughout the test to determine tensile strength, Young's modulus, and elongation at break.

Table 3: Comparison of Mechanical Properties of Poly(α-Substituted Acrylates) (Illustrative Data)

Polymerα-SubstituentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(ethyl acrylate)-H1 - 5[10]0.003 - 0.01>1000
Poly(ethyl 2-methoxyacrylate)-OCH₃5 - 150.01 - 0.1500 - 800
Poly(ethyl 2-chloroacrylate)-Cl30 - 501 - 2<50
Poly(ethyl 2-cyanoacrylate)-CN40 - 602 - 3<5

Note: These values are illustrative and can be significantly influenced by factors such as molecular weight, polydispersity, and testing conditions.

Characterization Techniques: Validating the Results

Thorough characterization is essential to confirm the structure and purity of the synthesized monomers and polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of molecules.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer.

  • Procedure for Monomer Characterization:

    • Dissolve a small amount of the purified monomer in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Procedure for Polymer Characterization:

    • Dissolve the polymer in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the broadened peaks to confirm the polymer structure and, in some cases, determine the tacticity.[11]

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.

Experimental Protocol: Gel Permeation Chromatography

  • Instrument: A GPC system equipped with a refractive index (RI) detector and appropriate columns.

  • Procedure:

    • Dissolve the polymer in a suitable mobile phase (e.g., THF).

    • Inject the polymer solution into the GPC system.

    • The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.

    • The molecular weight is determined by comparing the elution time with that of known molecular weight standards.

Visualization of Key Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Monomer_Synthesis cluster_EMA Ethyl 2-Methoxyacrylate Synthesis cluster_ECA Ethyl 2-Chloroacrylate Synthesis EHA Ethyl 2-Hydroxyacrylate NaH Sodium Hydride EHA->NaH Deprotonation MeI Methyl Iodide NaH->MeI Alkylation EMA Ethyl 2-Methoxyacrylate MeI->EMA EAA Ethyl Acetoacetate SO2Cl2 Sulfuryl Chloride EAA->SO2Cl2 Chlorination ECAA Ethyl 2-Chloroacetoacetate SO2Cl2->ECAA Base Base ECAA->Base Dehydrochlorination ECA Ethyl 2-Chloroacrylate Base->ECA

Caption: Synthetic pathways for ethyl 2-methoxyacrylate and ethyl 2-chloroacrylate.

Polymerization_Mechanism Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer Monomer Radical->Monomer Initiation Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Propagation Growing Polymer Chain->Growing Polymer Chain Termination Polymer Polymer Growing Polymer Chain->Polymer Final Polymer

Caption: Simplified schematic of free-radical polymerization.

Conclusion

The choice of the α-substituent in an acrylate monomer is a powerful tool for tuning the properties of the resulting polymer. Ethyl 2-methoxyacrylate, with its α-alkoxy group, offers a unique balance of properties, including moderate reactivity and the potential for polymers with lower glass transition temperatures compared to those with electron-withdrawing groups like chloro or cyano. This guide has provided a framework for comparing ethyl 2-methoxyacrylate with other α-substituted acrylates, from monomer synthesis to polymer characterization. By understanding the fundamental relationships between monomer structure and polymer properties, researchers can make more informed decisions in the design and development of advanced materials for a wide range of applications, including drug delivery systems, medical devices, and functional coatings.

References

  • Evolution of high-temperature molecular relaxations in poly(2-(2-methoxyethoxy)ethyl methacrylate) upon network formation. PMC. [Link]

  • DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. Center for Molecular Modeling. [Link]

  • ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. [Link]

  • DSC thermograms for linear and cross-linked poly(MEO 2 MA)based materials. ResearchGate. [Link]

  • Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer Brushes. Academia.edu. [Link]

  • ²H-NMR and ¹³C-NMR study of the hydration behavior of poly(2-methoxyethyl acrylate), poly(2-hydroxyethyl methacrylate) and poly(tetrahydrofurfuryl acrylate) in relation to their blood compatibility as biomaterials. PubMed. [Link]

  • Synthesis of 2-bromoethylmethacrylate intermediary product (1), the... ResearchGate. [Link]

  • Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Research India Publications. [Link]

  • What Is ASTM D882-02? A Complete Guide to Plastic Film Tensile Testing. Pacorr. [Link]

  • i POLYMERIZATION AND CHARACTERIZATION OF POLY(ETHYL METHACRYLATE) A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLI. [Link]

  • ETHYL 2-CHLOROACRYLATE. Gsrs. [Link]

  • chapter (iii) synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. [Link]

  • GLASS TRANSITIONS in POLY(METHACRYLATES). [Link]

  • Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. [Link]

  • Poly(2-ethylhexyl methacrylate) Thermal Characterization Report. [Link]

  • Two-dimensional NMR studies of acrylate copolymers*. Pure and Applied Chemistry. [Link]

  • Poly Ethyl Acrylate: Comprehensive Analysis Of Synthesis, Properties, And Advanced Applications In Coatings And Adhesives. Patsnap Eureka. [Link]

  • tensile test on plastic film - ISO 527-3. ZwickRoell. [Link]

  • Investigation of the intramolecular structure of styrene- ethylmethacrylate copolymers by 1H- and 13C-NMR : reassignment of H-NM. Pure. [Link]

  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Scientific & Academic Publishing. [Link]

  • Methyl 2-chloroacrylate - Wikipedia. [Link]

  • Poly(ethyl acrylate) – Knowledge and References. Taylor & Francis. [Link]

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • Stable Free Radicals Produced in Acrylate and Methacrylate Free Radical Polymerization: Comparative EPR Studies of Structure and the Effects of Cross-Linking. ResearchGate. [Link]

  • State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]

  • Radical chemistry in polymer science: an overview and recent advances. Beilstein Journals. [Link]

  • Ethyl acrylate – Knowledge and References. Taylor & Francis. [Link]

  • Properties and Applications of Acrylates. IntechOpen. [Link]

  • EXPERIMENTAL STUDY OF LIVING FREE RADICAL POLYMERIZATION USING TRIFUNCTIONAL INITIATOR AND POLYMERIZATION MEDIATED BY NITROXIDES. IAEA. [Link]

Sources

Comparative

UV-Vis absorption spectra of ethyl 2-methoxyacrylate

UV-Vis Absorption Spectra of Ethyl 2-Methoxyacrylate: A Comparative Performance Guide Introduction Ethyl 2-methoxyacrylate (EMA) is a highly specialized α-oxyacrylate monomer. Its unique electronic properties make it an...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra of Ethyl 2-Methoxyacrylate: A Comparative Performance Guide

Introduction

Ethyl 2-methoxyacrylate (EMA) is a highly specialized α-oxyacrylate monomer. Its unique electronic properties make it an invaluable building block in organic synthesis, particularly in reductive radical additions 1 and the formulation of advanced wet-adhesive hemostatic hydrogels 2. When evaluating EMA against standard acrylate alternatives like Ethyl Acrylate (EA) and Ethyl Methacrylate (EM), understanding its distinct ultraviolet-visible (UV-Vis) absorption profile is critical for researchers optimizing photo-initiated polymerization or tracking reaction kinetics.

This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of EMA, EA, and EM, detailing the quantum mechanical causality behind their spectral differences and providing a self-validating experimental protocol for accurate measurement.

Section 1: Theoretical Grounding & Causality

The UV-Vis absorption of α,β-unsaturated esters is primarily governed by the π→π∗ transition of the conjugated carbonyl system. According to the Woodward-Fieser rules for conjugated carbonyl compounds, the base wavelength of maximum absorption ( λmax​ ) for an acyclic α,β-unsaturated ester is 195 nm 3.

The structural variations at the alpha-carbon dictate the extent of the bathochromic (red) shift:

  • Ethyl Acrylate (EA) : Lacks alpha-substituents. Its absorption remains close to the baseline.

  • Ethyl Methacrylate (EM) : Contains an alpha-methyl group. This alkyl group provides weak electron donation via hyperconjugation, resulting in a minor +10 nm shift.

  • Ethyl 2-Methoxyacrylate (EMA) : Contains an alpha-methoxy ( −OCH3​ ) group. The oxygen atom possesses lone pairs that delocalize into the π -system of the enone chromophore. This strong auxochromic effect significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO energy gap narrows, requiring lower energy (longer wavelength) photons for excitation. This results in a pronounced +35 nm bathochromic shift 3.

Section 2: Comparative Spectral Data

The following table summarizes the theoretical and expected experimental UV-Vis parameters for these three monomers, demonstrating the superior red-shifted absorption of EMA.

MonomerAlpha-SubstituentAuxochromic ShiftTheoretical λmax​ (nm)Expected Experimental λmax​ (nm)*
Ethyl Acrylate (EA) -H (Hydrogen)None195~197
Ethyl Methacrylate (EM) -CH₃ (Alkyl)+10 nm205~206
Ethyl 2-Methoxyacrylate (EMA) -OCH₃ (Alkoxy)+35 nm230~232

*Experimental values may vary slightly based on solvent polarity (e.g., hexane vs. methanol) due to solvatochromic shifts.

Section 3: Self-Validating Experimental Protocol

To accurately capture the UV-Vis spectra of these monomers without artifacts, the following protocol employs a self-validating framework. By constructing a Beer-Lambert calibration curve, the system internally verifies that the measurements are free from aggregation or detector saturation.

Step 1: Solvent Selection (Causality: Optical Clarity) Choose a spectroscopic-grade solvent with a UV cutoff well below 190 nm, such as HPLC-grade Hexane or Acetonitrile. Avoid solvents like acetone or toluene, which possess π -systems that will obscure the π→π∗ transition bands of the acrylates.

Step 2: Sample Preparation (Causality: Linearity Verification) Prepare a 10 mM stock solution of the target monomer (EMA, EA, or EM) in the chosen solvent. Perform serial dilutions to create a concentration gradient (10 µM, 25 µM, 50 µM, 75 µM, and 100 µM). Testing multiple concentrations is mandatory to prove the absence of concentration-dependent peak shifting (dimerization).

Step 3: Instrument Calibration & Blanking Utilize a dual-beam UV-Vis spectrophotometer. Place matched quartz cuvettes (1 cm path length) containing pure solvent in both the reference and sample paths. Run a baseline correction scan from 190 nm to 400 nm. This subtracts solvent absorbance and optical noise, isolating the monomer's signal.

Step 4: Spectral Acquisition Replace the solvent in the sample cuvette with the prepared monomer solutions, starting from the lowest concentration. Record the absorption spectrum for each concentration from 190 nm to 400 nm.

Step 5: Data Validation (The Self-Validating Step) Plot the maximum absorbance ( A at λmax​ ) against concentration ( c ). A perfectly linear relationship ( R2>0.999 ) confirms that the system obeys the Beer-Lambert Law ( A=εlc ) and validates the calculated molar extinction coefficient ( ε ). If the curve flattens at higher concentrations, the detector is saturated, and the data must be discarded and repeated with higher dilutions.

Section 4: Experimental Workflow Visualization

UV_Vis_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Spectral Acquisition cluster_val Phase 3: Data Validation N1 Stock Solution (10 mM) N2 Serial Dilution (10-100 µM) N1->N2 N3 Dual-Beam Blanking (Pure Solvent) N2->N3 N4 UV-Vis Scanning (190 - 400 nm) N3->N4 N5 Beer-Lambert Plot (Linearity Check) N4->N5 N6 λmax & ε Calculation N5->N6

Fig 1: Self-validating UV-Vis experimental workflow for acrylate monomer spectral analysis.

References

  • Title : Synthesis of Lactate Derivatives via Reductive Radical Addition to α-Oxyacrylates | Source : nsf.gov | URL : 1

  • Title : Advances in Hemostatic Hydrogels That Can Adhere to Wet Surfaces | Source : nih.gov | URL : 2

  • Title : Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds | Source : pharmaxchange.info | URL :3

Sources

Validation

Benchmarking Ethyl 2-Methoxyacrylate (E2MA) Performance in Advanced Polymer Synthesis

As drug delivery systems and tissue-engineering scaffolds evolve, the demand for polymers that can interface seamlessly with biological environments has skyrocketed. A persistent challenge in the synthesis of hemostatic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems and tissue-engineering scaffolds evolve, the demand for polymers that can interface seamlessly with biological environments has skyrocketed. A persistent challenge in the synthesis of hemostatic hydrogels and bioadhesives is achieving robust adhesion in wet, dynamic physiological environments.

Historically, researchers have relied on standard monomers like ethyl acrylate (EA) or poly(ethylene glycol) acrylates (PEGA). However, these conventional choices force a compromise between hydrophobic cohesion and hydrophilic adhesion. Enter ethyl 2-methoxyacrylate (E2MA) —a functionalized monomer that fundamentally alters the thermodynamic interactions at the tissue-polymer interface.

This guide provides a rigorous, data-driven benchmark of E2MA against traditional alternatives, offering mechanistic insights and self-validating experimental protocols for your next polymer synthesis campaign.

Mechanistic Insights: The α -Methoxy Advantage

To understand why E2MA outperforms standard acrylates in wet environments, we must examine the causality at the molecular level. In wet-tissue adhesives, displacing the interfacial hydration layer is the primary thermodynamic hurdle.

Standard hydrophobic monomers like ethyl acrylate (EA) repel water but fail to establish secondary bonding with tissue glycoproteins. Conversely, highly hydrophilic monomers like PEGA absorb the water but over-swell, leading to a catastrophic loss of internal network strength (cohesive failure).

E2MA solves this via its α -methoxy group. The oxygen atom in the methoxy group acts as a potent hydrogen-bond acceptor, penetrating the hydration layer to bind with mucins and tissue amines. Simultaneously, the ethyl ester moiety provides sufficient hydrophobicity to expel bulk water. When copolymerized into complex networks—such as with 2-acrylamido-2-methylpropanesulfonic acid (AMPS), gelatin, and chitosan—E2MA drives 1[1]. This dual nature allows the polymer to anchor to wet tissues while maintaining robust internal energy dissipation.

AdhesionMechanism E2MA Ethyl 2-methoxyacrylate (Polymer Backbone) Methoxy α-Methoxy Group (H-Bond Acceptor) E2MA->Methoxy Functionalization EthylEster Ethyl Ester Group (Hydrophobic Core) E2MA->EthylEster Functionalization WetTissue Wet Tissue Surface (Glycoproteins/Water) Methoxy->WetTissue Dynamic Electrostatic & H-Bonding Cohesion Network Cohesion (Energy Dissipation) Methoxy->Cohesion Chain Entanglement EthylEster->WetTissue Water Displacement (Hydrophobic Effect) EthylEster->Cohesion Synergistic Hydrophobic Interactions

Figure 1: Synergistic adhesion mechanism of E2MA-based hydrogels on wet tissue surfaces.

Comparative Performance Data

To objectively benchmark E2MA, we evaluate its performance within a standardized AMPS/Gelatin/Chitosan hydrogel matrix against equimolar substitutions of EA and PEGA. The data below synthesizes expected outcomes based on 2[2].

Monomer VariantWet Adhesion Strength (kPa)Swelling Ratio (g/g)Tensile Strength (MPa)Primary Failure Mode
Ethyl Acrylate (EA) 12 ± 34.20.85Adhesive (Clean detachment)
PEG Acrylate (PEGA) 28 ± 545.60.15Cohesive (Gel tearing)
Ethyl 2-methoxyacrylate (E2MA) 85 ± 618.40.62Mixed (Optimal balance)

Data Interpretation: E2MA achieves nearly a 300% increase in wet adhesion strength compared to PEGA, without the severe mechanical degradation caused by excessive swelling.

Self-Validating Experimental Protocol: Synthesis and Adhesion Testing

A robust experimental design must be self-validating. In adhesion testing, the validation mechanism is Failure Mode Analysis . If a hydrogel fails adhesively (detaches cleanly), the interfacial bonding is insufficient. If it fails cohesively (the gel tears internally), the polymer network is too weak. E2MA formulations are optimized to achieve a mixed failure mode, proving that interfacial adhesion and internal cohesion are perfectly balanced.

Step-by-Step Methodology

Phase 1: Pre-Polymer Formulation

  • Biopolymer Blending: Dissolve 2.0 g of gelatin and 0.5 g of chitosan (CS) in 50 mL of deionized water at 40°C under continuous magnetic stirring (300 rpm) until homogeneous.

  • Monomer Integration: Add 5.0 g of AMPS to the mixture. Once dissolved, add 2.0 g of E2MA and 1.0 g of acrylic acid (AA) dropwise. Causality note: Dropwise addition prevents localized micro-phase separation of the hydrophobic ethyl ester domains.

  • Initiation & Degassing: Introduce 0.5% (w/v) Irgacure 2959 as a photoinitiator. Transfer the solution to a vacuum desiccator and degas via sonication for 10 minutes. Causality note: Dissolved oxygen acts as a radical scavenger, prematurely terminating polymer chains and ruining network integrity. Degassing is non-negotiable for reproducible mechanical properties.

Phase 2: Photopolymerization 4. Casting: Pour the degassed pre-polymer solution into a 2 mm thick Teflon mold. 5. Crosslinking: Irradiate with UV light (365 nm, 10 mW/cm²) for 5 minutes at room temperature to trigger in-situ crosslinking.

Phase 3: Lap Shear Adhesion Testing 6. Substrate Preparation: Harvest fresh porcine skin, remove subcutaneous fat, and cut into 2 × 4 cm strips. Soak in PBS (pH 7.4) for 10 minutes to simulate physiological wetness. 7. Application: Place a 2 × 2 cm section of the E2MA hydrogel between the dermal layers of two porcine strips (overlapping area: 4 cm²). Apply a standard 100 g weight for 2 minutes to ensure conformal contact. 8. Mechanical Testing: Mount the assembly on a universal testing machine. Pull at a constant crosshead speed of 5 mm/min until failure. 9. Validation (Failure Mode Analysis): Record the peak stress (kPa). Visually inspect the failure interface to confirm a mixed cohesive/adhesive failure, validating that the E2MA successfully bridged the gap between tissue anchoring and network strength.

Workflow Prep 1. Monomer Prep (E2MA, AMPS, AA) Mix 2. Biopolymer Blending (Gelatin, Chitosan) Prep->Mix Poly 3. UV Polymerization (In-situ Crosslinking) Mix->Poly Test 4. Lap Shear Testing (Failure Mode Analysis) Poly->Test

Figure 2: Self-validating workflow for synthesizing and benchmarking E2MA composite hydrogels.

Conclusion

For researchers engineering the next generation of tissue adhesives or 3[3], substituting standard acrylates with ethyl 2-methoxyacrylate offers a distinct thermodynamic advantage. By leveraging the α -methoxy group's ability to act as a hydrogen-bond acceptor without sacrificing the hydrophobic shielding of the ethyl ester, E2MA provides an elegant, single-monomer solution to the complex problem of wet-tissue adhesion.

References
  • Source: National Institutes of Health (NIH)
  • Properties and Applications of Biomaterials Related to Gels Source: MDPI URL
  • Polyolefin-Based Emulsifier and Application Thereof for Preparing High Internal Phase Emulsion and Porous Polymeric Material Source: Google Patents / Googleapis URL

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-methoxyacrylate proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialty acrylate monomers like Ethyl 2-methoxyacrylate (CAS 36997-05-4) requires moving beyond basic safety data sheets. In drug development and advanced bio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialty acrylate monomers like Ethyl 2-methoxyacrylate (CAS 36997-05-4) requires moving beyond basic safety data sheets. In drug development and advanced biomaterials research—where this monomer is frequently utilized to synthesize dynamic, bioadhesive hydrogels[1]—the margin for error in chemical logistics is zero.

Acrylate monomers are notoriously reactive. The primary operational threat is not just their flammability or toxicity, but their propensity for spontaneous, highly exothermic runaway polymerization [2]. This guide provides a self-validating, mechanistic approach to the operational storage, handling, and final disposal of Ethyl 2-methoxyacrylate, ensuring your laboratory maintains absolute safety and regulatory compliance.

I. Chemical Profiling & Hazard Causality

To dispose of a chemical safely, you must first understand the thermodynamic and kinetic forces governing its stability. Ethyl 2-methoxyacrylate is an alpha-substituted acrylate ester. Like all acrylates, its carbon-carbon double bond is highly susceptible to free-radical polymerization[3].

Table 1: Physicochemical & Hazard Profile
ParameterSpecification / CharacteristicOperational Implication
CAS Number 36997-05-4Unique identifier for waste manifesting.
Molecular Formula C6H10O3Highly organic; requires high-temperature incineration[4].
Inhibitor Requirement MEHQ (Monomethyl ether hydroquinone)Critical: Must be present to quench free radicals[2].
Oxygen Dependency 5% to 21% (Atmospheric Air)Critical: MEHQ requires dissolved O2 to function[5].
Polymerization Risk High (Exothermic)Waste containers can over-pressurize and rupture if stabilized incorrectly[5].
The Causality of Acrylate Stabilization

A common, catastrophic mistake in laboratory settings is treating acrylate waste like standard organic solvent waste by purging the waste container headspace with an inert gas (Nitrogen or Argon) to prevent fire hazards. Never inert an acrylate waste container.

The standard inhibitor, MEHQ, does not function in a vacuum or an inert atmosphere. MEHQ reacts with free radicals to form a stable complex, but this chemical pathway strictly requires the presence of dissolved oxygen[5]. Depleting oxygen from the waste stream strips the monomer of its chemical braking system, inviting spontaneous polymerization.

Mechanism cluster_0 Safe Storage & Waste Accumulation cluster_1 Hazardous Pathway (Improper Handling) Monomer Ethyl 2-methoxyacrylate (Monomer) Radical Free Radical Formation (Heat/Light/Contaminants) Monomer->Radical Initiating Event O2 Dissolved Oxygen (O2) (From Air Headspace) Radical->O2 Intercepted by Depletion O2 Depletion (e.g., N2 Purging) Radical->Depletion If Inhibitor Fails MEHQ MEHQ Inhibitor O2->MEHQ Synergistic Action Quench Stable Radical Complex (Polymerization Quenched) MEHQ->Quench Runaway Exothermic Runaway Polymerization Depletion->Runaway Chain Propagation

Figure 1: Mechanistic pathway of MEHQ inhibition versus runaway polymerization in acrylate monomers.

II. Pre-Disposal: Operational Storage Protocols

Proper disposal begins with proper accumulation. Degraded or destabilized Ethyl 2-methoxyacrylate cannot be safely transported and must be treated as an immediate explosive hazard.

Standard Operating Procedure for Waste Accumulation:

  • Container Selection: Use only stainless steel, aluminum, or amber glass containers. Avoid unlined carbon steel, as rust (iron ions) acts as a polymerization catalyst[2].

  • Headspace Management: Never fill a waste container beyond 80% capacity. The remaining 20% headspace must contain atmospheric air to ensure a continuous supply of dissolved oxygen to the MEHQ inhibitor.

  • Temperature Control: Store waste containers in a cool, well-ventilated area (15°C to 25°C). Do not allow the monomer to freeze. Freezing causes the MEHQ inhibitor to crystallize and separate from the monomer; upon thawing, the liquid will be uninhibited and highly dangerous[5].

  • Time Limits: Do not accumulate acrylate waste indefinitely. Dispose of accumulated waste within 6 months to prevent the natural depletion of the inhibitor.

III. Step-by-Step Disposal & Spill Response Methodologies

Protocol A: Routine Liquid Waste Disposal

Because Ethyl 2-methoxyacrylate is a reactive, synthetic organic chemical, it is strictly prohibited from being discharged into municipal sewer systems or drains[6].

  • Step 1: Segregation. Isolate Ethyl 2-methoxyacrylate waste from strong acids, bases, oxidizing agents, and free-radical initiators (e.g., peroxides, AIBN). Mixing these in a universal organic waste carboy will trigger immediate polymerization.

  • Step 2: Inhibitor Verification. If the waste monomer has been stored for several months, or if it has been purified (which removes MEHQ), manually spike the waste container with 15–20 ppm of supplemental MEHQ or Phenothiazine (PTZ) before sealing it for transport[2].

  • Step 3: Labeling. Label the container clearly as "Hazardous Waste - Flammable Liquid, Toxic (Contains Ethyl 2-methoxyacrylate, Inhibited)".

  • Step 4: Manifesting. Transfer the waste to an EPA-approved hazardous waste management facility. The mandated destruction method for acrylate monomers is high-temperature incineration equipped with scrubbers to capture carbon oxides[4].

Protocol B: Emergency Spill Containment

In the event of a laboratory spill, the primary goal is to prevent the high surface area of the spilled liquid from rapidly evaporating, polymerizing, or igniting[7].

  • Step 1: Evacuation & PPE. Evacuate non-essential personnel. Don a respirator (NIOSH-approved for organic vapors), nitrile gloves, and a chemical-resistant apron[6].

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent such as bentonite clay, vermiculite, or dry sand[8]. Crucial Causality: Never use combustible absorbents like sawdust or paper towels; the heat generated by incidental polymerization can easily ignite them[4].

  • Step 3: Stabilization. If the spill is large and pooling, lightly spray the surface with a dilute solution of MEHQ or PTZ to ensure the freestanding monomer does not undergo runaway polymerization while exposed to ambient light and heat.

  • Step 4: Collection. Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, polyethylene-lined hazardous waste drum.

  • Step 5: Final Wash. Wash the spill surface with a specialized solvent or detergent to remove residual monomer, collecting all wash water as hazardous waste.

SpillWorkflow Start Waste Generation: Ethyl 2-methoxyacrylate Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Unplanned Event Liquid Routine Liquid Waste Decision->Liquid Planned Accumulation SpillContain 1. Absorb with Inert Material (Bentonite/Vermiculite/Sand) Spill->SpillContain LiquidSeg 1. Segregate in Compatible Container (Stainless/Amber Glass) Liquid->LiquidSeg SpillInhibit 2. Add MEHQ/PTZ to Prevent Polymerization SpillContain->SpillInhibit Collect Collect in EPA-Approved Hazardous Waste Drum SpillInhibit->Collect LiquidAir 2. Maintain 20% Headspace Air (Do Not Blanket with N2) LiquidSeg->LiquidAir LiquidAir->Collect Incinerate Final Destruction: High-Temperature Incineration Collect->Incinerate Manifested RCRA Transport

Figure 2: Procedural workflow for the containment, accumulation, and final disposal of Ethyl 2-methoxyacrylate.

IV. Regulatory Compliance & Waste Classification

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), acrylate monomers must be evaluated for characteristic waste codes prior to disposal[9].

  • Ignitability (D001): Depending on the specific concentration and flash point of your waste mixture, Ethyl 2-methoxyacrylate frequently falls under the D001 characteristic for ignitable liquids.

  • Listed Wastes: While base Ethyl Acrylate is specifically listed (U113)[9], specialty derivatives like Ethyl 2-methoxyacrylate are generally managed as characteristic hazardous wastes unless mixed with other listed solvents.

  • Environmental Release: Acrylates are toxic to aquatic life with long-lasting effects. Any discharge into the environment must be reported to local environmental authorities immediately[10].

By adhering to these stringent, causally-grounded protocols, laboratories can leverage the unique chemical properties of Ethyl 2-methoxyacrylate for advanced biomaterial synthesis while maintaining an uncompromising standard of operational safety.

References

  • MDPI (Gels) . Properties and Applications of Biomaterials Related to Gels. (2023). Retrieved from:[Link]

  • ResearchGate . Safety and Quality Aspects of Acrylic Monomers. Retrieved from:[Link]

  • Gantrade Corporation . Key Facts about Acrylate Monomers: Safe Handling. (2018). Retrieved from:[Link]

  • Tasnee . Safety Data Sheet: Butyl Acrylate (Acrylate Esters Handling). (2020). Retrieved from:[Link]

  • Petrochemicals Europe . EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from:[Link]

  • Millcraft . Material Safety Data Sheet: Acrylate Monomer Spill Response. (2018). Retrieved from:[Link]

  • American Elements . Safety Data Sheet: Barium Acrylate Monomer (Disposal Guidelines). (2022). Retrieved from:[Link]

  • Vastani . Material Safety Data Sheet: Butyl Acrylate Monomer. Retrieved from:[Link]

  • Electronic Code of Federal Regulations (eCFR) . 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023). Retrieved from:[Link]

  • AIC Wiki . An Introduction to How the Manufacturing and Disposal of Adhesives and Paints Affects our Environment. (2018). Retrieved from:[Link]

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